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5,6-Dimethylthieno[2,3-d]pyrimidin-4-amine

Cat. No.: B1607099
CAS No.: 4994-89-2
M. Wt: 179.24 g/mol
InChI Key: DJXOGZDFPCBFPP-UHFFFAOYSA-N
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Description

5,6-Dimethylthieno[2,3-d]pyrimidin-4-amine (CAS 499-89-2) is a high-purity chemical building block for research and development. This compound features a planar, bicyclic thieno[2,3-d]pyrimidine core, which is a privileged scaffold in medicinal chemistry due to its similarity to purine bases, enabling diverse interactions with biological targets . The molecular formula is C8H9N3S, with a molecular weight of 179.24 g/mol . This amine serves as a versatile synthetic intermediate for constructing more complex molecules. Scientific literature indicates that structurally related 2-amino-thieno[2,3-d]pyrimidin-4(3H)-ones demonstrate significant fungicidal activities against a range of fungi, including Botrytis cinerea and Rhizoctonia solani , suggesting potential for this chemical class in agrochemical research . Its well-defined structure, confirmed by techniques such as 1H NMR, IR, and mass spectrometry, makes it a reliable starting material for hit-to-lead optimization campaigns in drug and pesticide discovery . This product is intended for research purposes as a key intermediate in organic synthesis and for the exploration of structure-activity relationships. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9N3S B1607099 5,6-Dimethylthieno[2,3-d]pyrimidin-4-amine CAS No. 4994-89-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,6-dimethylthieno[2,3-d]pyrimidin-4-amine
Source PubChem
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InChI

InChI=1S/C8H9N3S/c1-4-5(2)12-8-6(4)7(9)10-3-11-8/h3H,1-2H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJXOGZDFPCBFPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC=NC(=C12)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00198158
Record name 5,6-Dimethylthieno(2,3-d)pyrimidin-4-amine
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Molecular Weight

179.24 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Solubility

>26.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26660208
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

4994-89-2
Record name 5,6-Dimethylthieno(2,3-d)pyrimidin-4-amine
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Record name 5,6-Dimethylthieno(2,3-d)pyrimidin-4-amine
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Record name 5,6-dimethylthieno[2,3-d]pyrimidin-4-amine
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Record name 5,6-DIMETHYLTHIENO(2,3-D)PYRIMIDIN-4-AMINE
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Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 5,6-Dimethylthieno[2,3-d]pyrimidin-4-amine from Thiophene Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The thieno[2,3-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a bioisostere of naturally occurring purines and a privileged structure in the design of targeted therapeutics.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including potent anticancer, anti-inflammatory, antimicrobial, and CNS protective properties.[1][2][3] This guide provides an in-depth, scientifically rigorous overview of the predominant synthetic pathway to a key derivative, 5,6-Dimethylthieno[2,3-d]pyrimidin-4-amine. We will dissect the synthesis from fundamental thiophene precursors, focusing on the mechanistic underpinnings of the Gewald reaction for the construction of the core thiophene intermediate, followed by established methodologies for the annulation of the pyrimidine ring. This document is intended to serve as a practical and authoritative resource, combining theoretical principles with actionable experimental protocols.

Strategic Overview: Retrosynthetic Analysis

The most logical and field-proven strategy for constructing this compound involves a two-stage approach. A retrosynthetic analysis reveals a key disconnection at the pyrimidine ring, leading back to the critical intermediate, 2-amino-4,5-dimethylthiophene-3-carbonitrile. This intermediate contains the fully substituted thiophene core. A further disconnection of the thiophene ring itself points to a multi-component condensation strategy, elegantly addressed by the Gewald reaction, which assembles the ring from simple acyclic precursors.

G Target This compound Intermediate 2-Amino-4,5-dimethylthiophene-3-carbonitrile Target->Intermediate Pyrimidine Annulation Precursors 2-Butanone + Malononitrile + Sulfur Intermediate->Precursors Gewald Reaction

Caption: Retrosynthetic pathway for the target molecule.

Synthesis of the Thiophene Core: The Gewald Reaction

The construction of the requisite 2-amino-4,5-dimethylthiophene-3-carbonitrile intermediate is most efficiently achieved via the Gewald three-component reaction. This powerful one-pot synthesis involves the condensation of a ketone, an activated nitrile, and elemental sulfur in the presence of a base.[4][5][6]

Mechanism of the Gewald Reaction

The reaction proceeds through a well-elucidated, sequential mechanism that ensures high convergence and efficiency.[4]

  • Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the ketone (2-butanone) and the active methylene compound (malononitrile). This step forms a stable α,β-unsaturated nitrile intermediate, 2-(1-methylpropylidene)malononitrile.

  • Sulfur Addition (Michael Addition): Elemental sulfur, activated by the base, undergoes a nucleophilic addition to the β-carbon of the unsaturated intermediate.

  • Cyclization and Tautomerization: The resulting thiolate anion attacks one of the nitrile groups in an intramolecular cyclization. A subsequent tautomerization of the imine intermediate yields the stable, aromatic 2-aminothiophene product.

G cluster_0 Gewald Reaction Mechanism Ketone 2-Butanone Knoevenagel Knoevenagel Condensation Nitrile Malononitrile Sulfur Sulfur (S8) Michael_Add Michael Addition Base Base (e.g., Morpholine) Base->Knoevenagel Base->Michael_Add Unsaturated_Int α,β-Unsaturated Nitrile Knoevenagel->Unsaturated_Int Thiolate_Int Thiolate Intermediate Michael_Add->Thiolate_Int Cyclization Intramolecular Cyclization Thiolate_Int->Cyclization Final_Product 2-Amino-4,5-dimethyl- thiophene-3-carbonitrile Cyclization->Final_Product

Caption: Mechanistic workflow of the Gewald reaction.

Experimental Protocol: Synthesis of 2-Amino-4,5-dimethylthiophene-3-carbonitrile

This protocol is a representative procedure adapted from established methodologies.[7][8]

Materials:

  • 2-Butanone

  • Malononitrile

  • Elemental Sulfur

  • Morpholine (or Triethylamine)

  • Ethanol

Procedure:

  • To a stirred mixture of 2-butanone (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq) in ethanol, add morpholine (1.5 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 60-70 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the crude product with cold ethanol to remove unreacted starting materials and impurities.

  • Recrystallize the solid from ethanol or an appropriate solvent system to yield pure 2-amino-4,5-dimethylthiophene-3-carbonitrile.

Data Summary
ParameterValue/ConditionRationale & Insights
Base Morpholine, TriethylamineA secondary amine like morpholine is often preferred as it effectively catalyzes both the Knoevenagel and sulfur addition steps without promoting unwanted side reactions.
Solvent Ethanol, DMFEthanol is a common, effective, and environmentally benign solvent. DMF can be used for less reactive substrates due to its higher boiling point.
Temperature 60-80 °C (Reflux)Moderate heating is required to overcome the activation energy for cyclization, but excessive heat can lead to decomposition and reduced yields.
Typical Yield 70-90%The Gewald reaction is known for its high efficiency and atom economy, making it a preferred industrial method.
Modern Methods Microwave Irradiation[4][9], Ball-Milling[7]These techniques can significantly reduce reaction times (from hours to minutes) and often improve yields by providing uniform and efficient energy input.

Annulation of the Pyrimidine Ring

With the thiophene core constructed, the final step is the formation of the fused pyrimidine ring to yield the target molecule. This is typically achieved by treating the 2-amino-3-cyanothiophene intermediate with a one-carbon synthon.

Synthetic Strategies and Mechanism

A highly reliable method involves a two-step sequence proceeding through a formamidine intermediate, which then cyclizes via a Dimroth rearrangement.[10]

  • Amidine Formation: The 2-amino group of the thiophene intermediate reacts with N,N-dimethylformamide dimethyl acetal (DMF-DMA). The amino group acts as a nucleophile, attacking the electrophilic carbon of DMF-DMA and eliminating methanol and dimethylamine to form a stable N,N-dimethylformamidine intermediate.

  • Cyclization (Dimroth Rearrangement): The formamidine intermediate is then heated with an ammonia source (e.g., ammonium acetate in acetic acid, or ammonia in ethanol). The reaction proceeds via nucleophilic attack of ammonia on the amidine carbon, followed by intramolecular cyclization where the newly introduced amino group attacks the cyano group. This ring-closing event, followed by tautomerization, yields the thermodynamically stable 4-amino-thieno[2,3-d]pyrimidine structure.

G cluster_1 Pyrimidine Ring Annulation Thiophene_Int 2-Amino-4,5-dimethyl- thiophene-3-carbonitrile Amidine_Formation Amidine Formation DMFDMA DMF-DMA Ammonia Ammonia (NH3) Dimroth Dimroth Rearrangement Formamidine_Int Formamidine Intermediate Amidine_Formation->Formamidine_Int Target 5,6-Dimethylthieno[2,3-d] pyrimidin-4-amine Dimroth->Target

Caption: Workflow for pyrimidine ring formation.

Experimental Protocol: Synthesis of this compound

Procedure:

  • Step A (Amidine Formation): Dissolve 2-amino-4,5-dimethylthiophene-3-carbonitrile (1.0 eq) in N,N-dimethylformamide dimethyl acetal (DMF-DMA) (3.0-5.0 eq). Heat the mixture at reflux for 4-6 hours. Monitor the formation of the intermediate by TLC. After completion, cool the mixture and remove the excess DMF-DMA under reduced pressure. The resulting crude formamidine intermediate is often used directly in the next step without further purification.

  • Step B (Cyclization): To the crude formamidine intermediate, add a solution of ammonia in ethanol (or ammonium acetate in glacial acetic acid). Heat the mixture to reflux for 6-12 hours.

  • Cool the reaction mixture, which typically results in the precipitation of the product.

  • Collect the solid by vacuum filtration, wash with a small amount of cold ethanol, and dry.

  • If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or isopropanol.

Alternative Cyclization Method

A more direct, albeit sometimes lower-yielding, one-step method involves heating the 2-amino-3-cyanothiophene intermediate directly with formamide at high temperatures (150-180 °C) for several hours. While simpler, this method can lead to side products and requires more rigorous purification. Another alternative involves converting the 4-oxo analogue by chlorination with POCl₃, followed by nucleophilic substitution with ammonia.[11] This route is longer but effective if the 4-oxo derivative is readily available.

Conclusion

The synthesis of this compound is most reliably and efficiently accomplished through a convergent two-part strategy. The cornerstone of this approach is the Gewald three-component reaction, which provides rapid access to the key 2-amino-4,5-dimethylthiophene-3-carbonitrile intermediate with high yield and operational simplicity. Subsequent annulation of the pyrimidine ring, preferably via a controlled two-step sequence involving a formamidine intermediate and a Dimroth rearrangement, affords the final product in good purity. This synthetic route is robust, scalable, and leverages well-understood reaction mechanisms, making it the preferred method for both academic research and industrial drug development applications.

References

Gewald reaction for 5,6-Dimethylthieno[2,3-d]pyrimidin-4-amine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: The Gewald Reaction for the Synthesis of 5,6-Dimethylthieno[2,3-d]pyrimidin-4-amine

Introduction: The Prominence of the Thieno[2,3-d]pyrimidine Scaffold

In the landscape of medicinal chemistry, the thieno[2,3-d]pyrimidine scaffold stands out as a "privileged structure." As a bioisostere of purine, this fused heterocyclic system is a cornerstone in the design of molecules with significant pharmacological potential.[1] Its derivatives have been extensively explored and have demonstrated a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and CNS protective effects.[1][2] The structural similarity to adenine and guanine allows these molecules to interact with a multitude of biological targets, particularly protein kinases, making them highly valuable in drug discovery.[2][3]

This guide focuses on a specific, highly relevant derivative: This compound . The synthesis of this compound provides an excellent case study for the application of the Gewald reaction, a robust and efficient multicomponent reaction that serves as the gateway to this important class of molecules.[4][5] We will dissect the synthesis from first principles, exploring the underlying mechanisms, providing a detailed experimental protocol, and offering insights into the causality behind the synthetic strategy.

Pillar 1: The Gewald Reaction - A Mechanistic Overview

The Gewald reaction, first reported by Karl Gewald in 1961, is a one-pot synthesis of polysubstituted 2-aminothiophenes.[4][6] It is a cornerstone of heterocyclic chemistry due to its operational simplicity, the accessibility of its starting materials, and its high efficiency in building molecular complexity. The reaction involves the condensation of a ketone or aldehyde with an α-active methylene nitrile (such as malononitrile or ethyl cyanoacetate) and elemental sulfur, typically in the presence of a basic catalyst.[7][8]

The reaction mechanism proceeds through three key stages:

  • Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the ketone (providing the future C4 and C5 of the thiophene ring) and the active methylene nitrile. This step forms a stable α,β-unsaturated nitrile intermediate.[6]

  • Michael Addition of Sulfur: Elemental sulfur (typically the S₈ crown) acts as an electrophile and adds to the intermediate via a Michael-type addition. The exact mechanism of this step is complex, but it results in the formation of a sulfur-containing adduct.[6]

  • Cyclization and Tautomerization: The intermediate undergoes an intramolecular cyclization, followed by tautomerization, to yield the final, stable 2-aminothiophene aromatic ring.[6]

Gewald_Mechanism General Mechanism of the Gewald Reaction Start Ketone + Active Methylene Nitrile Intermediate1 α,β-Unsaturated Nitrile (Knoevenagel Adduct) Start->Intermediate1 Knoevenagel Condensation Intermediate2 Sulfur Adduct (Michael Addition) Intermediate1->Intermediate2 Michael Addition Product 2-Aminothiophene Intermediate2->Product Cyclization & Tautomerization Base Base (e.g., Morpholine) Base->Start catalyzes Sulfur Elemental Sulfur (S₈) Sulfur->Intermediate1

Caption: General workflow of the Gewald three-component reaction.

Pillar 2: Strategic Synthesis of this compound

The synthesis of our target molecule is a two-stage process. First, we construct the requisite 2-aminothiophene intermediate via a specific Gewald reaction. Second, we build the pyrimidine ring onto the thiophene core.

Stage 1: Gewald Synthesis of 2-Amino-4,5-dimethylthiophene-3-carbonitrile

To achieve the desired 4,5-dimethyl substitution pattern on the thiophene ring, specific starting materials must be selected.

  • Ketone: Butan-2-one (Methyl Ethyl Ketone). The carbonyl carbon and the adjacent methylene group of butan-2-one will become the C5 and C4 atoms of the thiophene ring, respectively, each bearing a methyl group.

  • Active Methylene Nitrile: Malononitrile . This reactant provides the C2 and C3 atoms of the thiophene ring, crucially positioning a nitrile group at C3, which is essential for the subsequent pyrimidine ring formation.

  • Sulfur Source: Elemental Sulfur.

  • Catalyst: Morpholine . A secondary amine like morpholine is an excellent catalyst for the initial Knoevenagel condensation due to its optimal basicity.[9]

Specific_Gewald Stage 1: Synthesis of the Thiophene Intermediate Reactants Butan-2-one + Malononitrile + Sulfur Product 2-Amino-4,5-dimethyl- thiophene-3-carbonitrile Reactants->Product Catalyst Morpholine Catalyst->Reactants catalyzes in Solvent Ethanol, Reflux Solvent->Reactants

Caption: Specific Gewald reaction for the key thiophene intermediate.

Stage 2: Pyrimidine Ring Annulation

With the 2-amino-4,5-dimethylthiophene-3-carbonitrile intermediate in hand, the final step is the formation of the fused pyrimidine ring. A highly effective and straightforward method is the cyclocondensation with formamide.[10] In this reaction, formamide serves as the source for the remaining carbon (C4) and nitrogen (N3) atoms of the pyrimidine ring, leading directly to the desired 4-amino product.

Pyrimidine_Formation Stage 2: Pyrimidine Ring Formation Reactant 2-Amino-4,5-dimethyl- thiophene-3-carbonitrile Product 5,6-Dimethylthieno[2,3-d]- pyrimidin-4-amine Reactant->Product Reagent Formamide (HCONH₂) Reagent->Reactant reacts with Condition Heat (Reflux) Condition->Reactant

Caption: Cyclization of the thiophene intermediate to the final product.

Pillar 3: A Validated Experimental Protocol

This protocol synthesizes insights from established methodologies for thieno[2,3-d]pyrimidine synthesis.[10][11] All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Part A: Synthesis of 2-Amino-4,5-dimethylthiophene-3-carbonitrile
Reagent M.W. ( g/mol ) Amount Moles Molar Ratio
Butan-2-one72.117.21 g (9.0 mL)0.101.0
Malononitrile66.066.60 g0.101.0
Elemental Sulfur32.063.21 g0.101.0
Morpholine87.121.74 g (1.7 mL)0.020.2
Ethanol-50 mL--

Methodology:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethanol (50 mL), butan-2-one (9.0 mL, 0.10 mol), malononitrile (6.60 g, 0.10 mol), and elemental sulfur (3.21 g, 0.10 mol).

  • Stir the mixture to form a suspension.

  • Add morpholine (1.7 mL, 0.02 mol) dropwise to the stirred suspension. An exothermic reaction may be observed.

  • Heat the reaction mixture to reflux (approximately 78-80°C) and maintain for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid product with cold ethanol (2 x 20 mL) to remove any unreacted starting materials and impurities.

  • Dry the product under vacuum to yield 2-amino-4,5-dimethylthiophene-3-carbonitrile as a crystalline solid. The typical yield for this reaction is in the range of 60-75%.

Part B: Synthesis of this compound
Reagent M.W. ( g/mol ) Amount Moles Molar Ratio
2-Amino-4,5-dimethylthiophene-3-carbonitrile166.2416.62 g0.101.0
Formamide45.0450 mL-Excess

Methodology:

  • In a 100 mL round-bottom flask equipped with a reflux condenser, place the 2-amino-4,5-dimethylthiophene-3-carbonitrile (16.62 g, 0.10 mol) obtained from Part A.

  • Add an excess of formamide (50 mL).

  • Heat the mixture to reflux (approximately 190-200°C) for 1.5-2 hours.[10]

  • Cool the reaction mixture to room temperature. Upon cooling, a solid product will typically precipitate.

  • Pour the cooled mixture into water (150 mL) to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with water (3 x 30 mL) and then with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain pure this compound.[12] The typical yield for this cyclization step is often greater than 80%.

Product Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

Property Value
Molecular Formula C₈H₉N₃S[12]
Molecular Weight 179.24 g/mol [12]
Appearance Crystalline solid
CAS Number 4994-89-2[12]
¹H NMR (DMSO-d₆) δ ~8.1 (s, 1H, pyrimidine-H), ~7.1 (br s, 2H, NH₂), ~2.6 (s, 3H, CH₃), ~2.4 (s, 3H, CH₃)
Mass Spec (ESI) m/z = 180.06 [M+H]⁺

(Note: NMR chemical shifts are approximate and can vary based on solvent and concentration.)

Trustworthiness and Optimization Insights

  • Self-Validation: The protocol's integrity is maintained by in-process checks. TLC monitoring during the Gewald reaction is critical to determine the endpoint and avoid the formation of byproducts from overheating or extended reaction times.

  • Structural Confirmation: The identity of the intermediate and the final product must be unequivocally confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS). This is non-negotiable and validates the success of each synthetic step.

  • Microwave-Assisted Synthesis: For both the Gewald reaction and the subsequent cyclization, microwave irradiation has been shown to dramatically reduce reaction times and, in some cases, improve yields.[6][13] This "green chemistry" approach is highly recommended for rapid library synthesis and process optimization.[13]

  • Alternative Cyclization: While formamide is efficient for producing the 4-amino derivative, other reagents can be used to access different analogs. For instance, reacting the thiophene intermediate with formic acid followed by a chlorinating agent (like POCl₃) and subsequent amination provides a versatile route to various 4-substituted thieno[2,3-d]pyrimidines.[14]

This guide provides a comprehensive framework for the synthesis of this compound, grounded in established chemical principles and validated methodologies. By understanding the causality behind each step, researchers can confidently apply and adapt this powerful synthetic strategy for the development of novel and potent therapeutic agents.

References

An In-depth Technical Guide to 5,6-Dimethylthieno[2,3-d]pyrimidin-4-amine: Properties, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Dimethylthieno[2,3-d]pyrimidin-4-amine is a heterocyclic organic compound belonging to the thienopyrimidine class. The thieno[2,3-d]pyrimidine scaffold is of significant interest in medicinal chemistry as it is a bioisostere of purine, a fundamental component of nucleic acids. This structural similarity allows thienopyrimidine derivatives to interact with a wide range of biological targets, leading to diverse pharmacological activities.[1] The core structure is a fusion of a thiophene ring and a pyrimidine ring, and the specific subject of this guide features methyl groups at positions 5 and 6, and an amine group at position 4. These substitutions are critical in defining the molecule's physicochemical properties and its potential therapeutic applications. The thieno[2,3-d]pyrimidine class of compounds has been extensively investigated for its potential as anticancer, anti-inflammatory, and antimicrobial agents.[1]

Physicochemical Properties

The precise experimental determination of all physical properties for this compound is not extensively documented in publicly available literature. However, based on computational models and data from chemical databases, the following properties can be summarized.

PropertyValueSource
Molecular Formula C₈H₉N₃S[2][3]
Molecular Weight 179.24 g/mol [2]
CAS Number 4994-89-2[2][3]
Appearance Predicted to be a solid at room temperature-
Melting Point Data not available for the final compound. The precursor, 2-amino-4,5-dimethylthiophene-3-carbonitrile, has a melting point of 141-142 °C.[4][4]
Boiling Point Data not available-
Solubility >26.9 µg/mL at pH 7.4[2]
pKa Data not available-

Spectral Data

Detailed experimental spectral data for this compound is limited. The following provides available information:

  • Mass Spectrometry (MS):

    • GC-MS: The mass spectrum shows a molecular ion peak (M+) at m/z 179, consistent with the molecular weight of the compound. Major fragments are observed at m/z 151 and 178.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Infrared (IR) Spectroscopy:

Synthesis Methodology

The synthesis of this compound can be achieved through a two-step process, beginning with the well-established Gewald reaction to form the thiophene intermediate, followed by cyclization to construct the pyrimidine ring.

Step 1: Synthesis of 2-Amino-4,5-dimethylthiophene-3-carbonitrile (Gewald Reaction)

The Gewald reaction is a multicomponent condensation that provides a versatile route to polysubstituted 2-aminothiophenes.[5][6] In this step, 2-butanone is reacted with malononitrile and elemental sulfur in the presence of a basic catalyst, such as morpholine or diethylamine.

Experimental Protocol:

  • To a stirred solution of 2-butanone (1 mole) and malononitrile (1 mole) in a suitable solvent such as ethanol or dimethylformamide, add elemental sulfur (1.1 moles).

  • Slowly add a catalytic amount of a secondary amine (e.g., morpholine or diethylamine, ~0.2 moles) to the reaction mixture.

  • Heat the mixture to a moderate temperature (typically 40-50 °C) and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford pure 2-amino-4,5-dimethylthiophene-3-carbonitrile.[4]

Diagram of the Gewald Reaction Workflow:

Gewald Reaction reagents 2-Butanone Malononitrile Sulfur reaction Gewald Reaction (Condensation & Cyclization) reagents->reaction catalyst Base (e.g., Morpholine) catalyst->reaction workup Precipitation in Ice-Water Filtration & Washing reaction->workup purification Recrystallization (e.g., Ethanol) workup->purification product 2-Amino-4,5-dimethyl- thiophene-3-carbonitrile purification->product

Caption: Workflow for the synthesis of the key thiophene intermediate.

Step 2: Synthesis of this compound

The final step involves the cyclization of the 2-aminothiophene-3-carbonitrile intermediate with a suitable one-carbon synthon, such as formamide, to construct the pyrimidine ring.

Experimental Protocol:

  • A mixture of 2-amino-4,5-dimethylthiophene-3-carbonitrile (1 mole) and an excess of formamide (acting as both reactant and solvent) is heated at reflux (around 180-200 °C) for several hours.

  • The progress of the reaction is monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature.

  • The mixture is then poured into water to precipitate the product.

  • The solid is collected by filtration, washed with water, and dried.

  • The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol or a mixture of solvents) to yield this compound.

Diagram of the Cyclization Step:

Cyclization Reaction intermediate 2-Amino-4,5-dimethyl- thiophene-3-carbonitrile reaction Cyclization (Reflux) intermediate->reaction reagent Formamide (excess) reagent->reaction workup Precipitation in Water Filtration & Washing reaction->workup purification Recrystallization workup->purification final_product 5,6-Dimethylthieno[2,3-d]- pyrimidin-4-amine purification->final_product

Caption: Final cyclization step to form the thienopyrimidine core.

Biological Activity and Potential Applications

The thieno[2,3-d]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities.

Kinase Inhibition

A significant area of research for thieno[2,3-d]pyrimidines is their activity as kinase inhibitors.[7][8] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

  • LIMK1 Inhibition: A study has specifically identified 5,6-substituted 4-aminothieno[2,3-d]pyrimidines as inhibitors of LIM domain kinase 1 (LIMK1).[9] LIMK1 is involved in regulating actin cytoskeletal dynamics and is implicated in cancer cell invasion and metastasis. Therefore, inhibitors of LIMK1, such as potentially this compound, represent a promising avenue for the development of novel anti-metastatic agents.[9]

  • VEGFR-2 Inhibition: Other derivatives of the thieno[2,3-d]pyrimidine class have been developed as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[10] Inhibition of VEGFR-2 signaling is a clinically validated strategy for blocking tumor angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.

Anticancer Activity

The kinase inhibitory activity of thieno[2,3-d]pyrimidines translates to their potential as anticancer agents. Various derivatives have demonstrated cytotoxic effects against a range of human cancer cell lines.[11][12][13] For instance, some 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one derivatives have shown cytotoxic activity against breast cancer cell lines.[11]

Other Potential Applications

Beyond oncology, the thieno[2,3-d]pyrimidine scaffold has been explored for other therapeutic indications, including:

  • Anti-inflammatory activity: Certain derivatives have been investigated as inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain.[14]

  • Antimicrobial activity: The structural similarity to purines suggests that these compounds could interfere with microbial metabolic pathways, and some derivatives have indeed shown antimicrobial properties.[1]

Diagram of Potential Biological Targets:

Biological Targets compound This compound limk1 LIMK1 Inhibition compound->limk1 vegfr2 VEGFR-2 Inhibition compound->vegfr2 other_kinases Other Kinase Inhibition compound->other_kinases anti_inflammatory Anti-inflammatory Activity compound->anti_inflammatory antimicrobial Antimicrobial Activity compound->antimicrobial anticancer Anticancer Activity limk1->anticancer vegfr2->anticancer other_kinases->anticancer

Caption: Potential biological targets and therapeutic applications.

Conclusion

This compound is a molecule of significant interest within the broader class of thienopyrimidines. While comprehensive experimental data on its physical and chemical properties are still emerging, its synthesis is accessible through established chemical methodologies. The known biological activities of related compounds, particularly as kinase inhibitors with anticancer potential, underscore the importance of further investigation into this specific molecule. For researchers in drug discovery and medicinal chemistry, this compound represents a valuable scaffold for the design and development of novel therapeutic agents.

References

An In-depth Technical Guide to the Solubility of 5,6-Dimethylthieno[2,3-d]pyrimidin-4-amine in DMSO and Aqueous Buffers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the solubility characteristics of 5,6-Dimethylthieno[2,3-d]pyrimidin-4-amine, a molecule of significant interest in drug discovery and development. Understanding the solubility of this compound in both organic solvents like dimethyl sulfoxide (DMSO) and various aqueous buffers is critical for its progression through the drug development pipeline, from initial screening to formulation. This document will delve into the known solubility data, the physicochemical principles governing its solubility, and detailed protocols for its empirical determination.

Introduction to this compound and the Imperative of Solubility

This compound is a heterocyclic compound belonging to the thienopyrimidine class. Thienopyrimidines are a well-established scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-cancer properties.[1][2] The journey of a promising compound like this compound from a laboratory curiosity to a therapeutic agent is fraught with challenges, with poor aqueous solubility being a primary cause of attrition.

Solubility, the maximum concentration of a solute that can dissolve in a solvent to form a stable solution, is a fundamental physicochemical property that profoundly impacts a drug candidate's fate. It influences bioavailability, manufacturability, and the ability to achieve therapeutic concentrations at the target site. In early-stage drug discovery, compounds are often stored and initially tested in DMSO due to its broad-ranging solvent capabilities.[3][4] However, for a compound to be effective in vivo, it must ultimately be soluble in the aqueous environment of the body. Therefore, a thorough understanding of a compound's solubility in both DMSO and physiologically relevant aqueous buffers is paramount.

This guide will provide researchers, scientists, and drug development professionals with the necessary knowledge and practical protocols to accurately assess and understand the solubility profile of this compound.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

PropertyValueSource
Molecular FormulaC₈H₉N₃SPubChem[5]
Molecular Weight179.24 g/mol PubChem[5]
CAS Number4994-89-2PubChem[5]

Solubility in Dimethyl Sulfoxide (DMSO)

DMSO is a polar aprotic solvent widely used in drug discovery for creating high-concentration stock solutions of test compounds.[3][4] Its ability to dissolve a broad range of both polar and nonpolar molecules makes it an invaluable tool. While specific quantitative data for the solubility of this compound in DMSO is not explicitly reported in the available literature, it is generally expected to be highly soluble in this solvent, as is common for many small organic molecules used in high-throughput screening.

Key Considerations for DMSO Stock Solutions:

  • Hygroscopicity: DMSO is highly hygroscopic and readily absorbs moisture from the atmosphere. This can impact the long-term stability and concentration of the stock solution. It is crucial to use anhydrous DMSO and store solutions in tightly sealed containers.[3]

  • Compound Stability: While DMSO is an excellent solvent, some compounds may degrade over time. It is recommended to prepare fresh solutions when possible and store stock solutions at low temperatures (-20°C or -80°C) to minimize degradation.[3][4]

  • Precipitation upon Dilution: A common challenge encountered when working with DMSO stock solutions is the precipitation of the compound upon dilution into aqueous buffers for biological assays.[3][4] This "crashing out" can lead to inaccurate and unreliable results. Understanding the aqueous solubility of the compound is therefore critical to designing appropriate dilution strategies.

Solubility in Aqueous Buffers

The aqueous solubility of a drug candidate is a critical determinant of its oral bioavailability. For ionizable compounds like this compound, solubility is highly dependent on the pH of the aqueous medium.

Experimental Data:

The Burnham Center for Chemical Genomics reports the aqueous solubility of this compound to be >26.9 µg/mL at pH 7.4 .[5] This value, while providing a lower limit, suggests that the compound has at least moderate aqueous solubility at physiological pH.

The Influence of pH on Solubility:

The presence of the amino group and nitrogen atoms in the pyrimidine ring of this compound suggests it will behave as a weak base. In acidic conditions (low pH), these basic centers will become protonated, leading to the formation of a more soluble salt. Conversely, at higher pH values, the compound will exist predominantly in its less soluble, neutral form. A graphical representation of this relationship is shown below.

pH_Solubility cluster_pH pH Scale cluster_Solubility Solubility Profile Low_pH Low pH (Acidic) High_Solubility High Solubility (Ionized Form) Low_pH->High_Solubility Protonation of Basic Centers pKa pH ≈ pKa pKa->High_Solubility Low_Solubility Low Solubility (Neutral Form) pKa->Low_Solubility High_pH High pH (Basic) High_pH->Low_Solubility Deprotonation

Caption: Relationship between pH and the solubility of a basic compound.

To fully characterize the aqueous solubility profile of this compound, it is essential to determine its solubility across a range of pH values relevant to the gastrointestinal tract (typically pH 1.2 to 7.5).

Experimental Protocols for Solubility Determination

This section provides detailed, step-by-step protocols for determining the solubility of this compound in both DMSO and aqueous buffers. These protocols are designed to be robust and provide a framework for generating reliable and reproducible data.

Thermodynamic Solubility in Aqueous Buffers (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility, representing the equilibrium solubility of a compound.[6]

Workflow for Shake-Flask Solubility Determination:

Shake_Flask_Workflow A 1. Prepare Buffer Solutions (e.g., pH 1.2, 4.5, 6.8, 7.4) B 2. Add Excess Compound to each buffer in separate vials A->B C 3. Equilibrate (e.g., 24-48 hours with agitation) B->C D 4. Separate Solid from Solution (Centrifugation or Filtration) C->D F 6. Quantify Compound Concentration in the supernatant (e.g., HPLC-UV) D->F E 5. Prepare Standard Curve E->F G 7. Determine Solubility (mg/mL or µM) F->G

Caption: Workflow for the shake-flask solubility determination method.

Detailed Protocol:

  • Preparation of Buffers: Prepare a series of aqueous buffers covering the desired pH range (e.g., simulated gastric fluid at pH 1.2, acetate buffer at pH 4.5, and phosphate-buffered saline at pH 6.8 and 7.4).

  • Addition of Compound: Add an excess amount of solid this compound to a known volume of each buffer in a sealed vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration. Care must be taken to avoid disturbing the equilibrium.

  • Quantification: Accurately determine the concentration of the dissolved compound in the clear supernatant or filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A standard curve of the compound in the same buffer should be prepared for accurate quantification.

  • Data Analysis: The determined concentration represents the thermodynamic solubility of the compound at that specific pH.

Kinetic Solubility in Aqueous Buffers (DMSO Co-solvent Method)

Kinetic solubility assays are higher-throughput methods commonly used in early drug discovery.[6] They involve adding a concentrated DMSO stock solution of the compound to an aqueous buffer and measuring the concentration at which precipitation occurs.

Workflow for Kinetic Solubility Determination:

Kinetic_Solubility_Workflow A 1. Prepare High-Concentration Stock Solution in DMSO C 3. Add Stock Solution to Buffers (creating a dilution series) A->C B 2. Dispense Aqueous Buffers into a 96-well plate B->C D 4. Incubate (e.g., 1-2 hours) C->D E 5. Measure Turbidity (Nephelometry or UV-Vis) D->E F 6. Determine Precipitation Point E->F G 7. Report Kinetic Solubility F->G

Caption: Workflow for the kinetic solubility determination method.

Detailed Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Buffer Dispensing: Dispense the desired aqueous buffers into the wells of a 96-well plate.

  • Compound Addition: Add small aliquots of the DMSO stock solution to the buffer-containing wells to create a range of final compound concentrations. The final DMSO concentration should be kept low and consistent across all wells (typically ≤1-5%).[7]

  • Incubation: Incubate the plate at a controlled temperature for a defined period (e.g., 1-2 hours).

  • Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.

Important Note: Kinetic solubility values are often higher than thermodynamic solubility values because the system is not at equilibrium.[6] However, they provide a valuable and rapid assessment of a compound's solubility characteristics.

Summary and Future Directions

This guide has synthesized the available information on the solubility of this compound in DMSO and aqueous buffers. The key takeaway is that while the compound is expected to be highly soluble in DMSO, its aqueous solubility is pH-dependent, with experimental data indicating a solubility of at least 26.9 µg/mL at pH 7.4.[5]

To build a more complete solubility profile for this compound, the following experimental investigations are recommended:

  • Quantitative determination of solubility in 100% DMSO.

  • Comprehensive thermodynamic solubility assessment across a range of pH values (e.g., 1.2, 4.5, 6.8, and 7.4).

  • Determination of the compound's pKa to better understand its pH-dependent solubility behavior.

  • Kinetic solubility profiling to inform early-stage screening assays.

By following the detailed protocols outlined in this guide, researchers can generate the high-quality solubility data necessary to make informed decisions and advance the development of this compound and its derivatives as potential therapeutic agents.

References

An In-Depth Technical Guide to the NMR Spectral Analysis of 5,6-Dimethylthieno[2,3-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of the Thieno[2,3-d]pyrimidine Scaffold

The thieno[2,3-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its diverse and significant biological activities. As bioisosteres of purines, these compounds have been investigated for their potential as kinase inhibitors, anticancer agents, anti-inflammatory molecules, and more. The specific substitution pattern of 5,6-Dimethylthieno[2,3-d]pyrimidin-4-amine, featuring methyl groups on the thiophene ring and an amino group on the pyrimidine ring, makes it an interesting candidate for further functionalization and biological screening.

Accurate structural elucidation is paramount in the development of novel therapeutic agents. NMR spectroscopy stands as the most powerful technique for the unambiguous determination of molecular structure in solution. This guide is designed to be a critical resource for scientists working with this compound, providing both a predictive framework for its NMR spectra and a practical guide to obtaining and interpreting experimental data.

Molecular Structure and Chemical Identifiers

Before delving into the spectral analysis, it is essential to establish the precise chemical identity of the target compound.

Identifier Value Source
IUPAC Name This compound[PubChem][1]
CAS Number 4994-89-2[PubChem][1]
Molecular Formula C₈H₉N₃S[PubChem][1]
Molecular Weight 179.24 g/mol [PubChem][1]
Canonical SMILES CC1=C(SC2=NC=NC(=C12)N)C[PubChem][1]

Below is a diagram of the molecular structure with atom numbering used for the purpose of NMR assignment in this guide.

Caption: Molecular structure of this compound with atom numbering for NMR assignment.

Predicted ¹H NMR Spectral Data

The following table outlines the predicted ¹H NMR chemical shifts (δ), multiplicities, and integrations for this compound. These predictions are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy.[2]

Assignment Predicted δ (ppm) Multiplicity Integration Rationale and Commentary
H2~8.2 - 8.5Singlet (s)1HThe proton at the C2 position of the pyrimidine ring is expected to be the most deshielded aromatic proton due to the electron-withdrawing effects of the adjacent nitrogen atoms.
NH₂~6.5 - 7.5Broad Singlet (br s)2HThe chemical shift of amine protons can vary significantly depending on the solvent, concentration, and temperature. It is expected to appear as a broad signal that is exchangeable with D₂O.
C6-CH₃~2.4 - 2.6Singlet (s)3HBased on data from the related 2-amino-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one, the C6-methyl group is slightly more deshielded.[2]
C5-CH₃~2.2 - 2.4Singlet (s)3HThe C5-methyl group is expected to be slightly more shielded compared to the C6-methyl.[2]

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts are presented below. These are estimated based on the known effects of substituents on the thieno[2,3-d]pyrimidine core.

Assignment Predicted δ (ppm) Rationale and Commentary
C2~152 - 155The C2 carbon is significantly deshielded due to its position between two nitrogen atoms in the pyrimidine ring.
C4~158 - 162The C4 carbon, bonded to the amino group and two nitrogen atoms within the ring, is expected to be highly deshielded.
C4a~115 - 120This bridgehead carbon is part of the aromatic system and its chemical shift is influenced by both the thiophene and pyrimidine rings.
C5~125 - 130The chemical shift of this carbon is primarily influenced by the thiophene ring and the attached methyl group.
C6~135 - 140Similar to C5, this carbon's chemical shift is determined by its position in the thiophene ring and the methyl substituent.
C7a~160 - 165This bridgehead carbon, adjacent to the sulfur atom and part of the pyrimidine ring fusion, is expected to be significantly deshielded.
C5-CH₃~12 - 15Typical chemical shift for a methyl group attached to an aromatic ring.
C6-CH₃~14 - 17Similar to the C5-methyl, with a slightly different chemical environment that may lead to a small shift difference.

Experimental Protocol for NMR Data Acquisition

This section provides a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

Sample Preparation

The quality of the NMR spectrum is critically dependent on proper sample preparation.[3]

  • Solvent Selection:

    • Choose a deuterated solvent in which the compound is fully soluble. Common choices for this class of compounds include Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃).[3]

    • DMSO-d₆ is often preferred for nitrogen-containing heterocycles as it can help in observing exchangeable protons like those of the amine group.

  • Concentration:

    • For ¹H NMR, dissolve 5-10 mg of the sample in 0.6-0.7 mL of the chosen deuterated solvent.[3]

    • For ¹³C NMR, a higher concentration of 20-50 mg in 0.6-0.7 mL of solvent is recommended to obtain a good signal-to-noise ratio in a reasonable time.[3]

  • Procedure:

    • Weigh the sample accurately in a clean, dry vial.

    • Add the deuterated solvent and gently agitate (e.g., using a vortex mixer) until the sample is completely dissolved.

    • Visually inspect the solution against a light source to ensure there is no suspended particulate matter. If solids are present, filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube.[4]

    • Transfer the solution to a high-quality 5 mm NMR tube, ensuring a sample height of 4-5 cm.[5]

    • Cap the NMR tube securely.

G cluster_prep Sample Preparation cluster_acq Data Acquisition weigh 1. Weigh Sample (5-10 mg for ¹H, 20-50 mg for ¹³C) dissolve 2. Dissolve in 0.6-0.7 mL Deuterated Solvent (e.g., DMSO-d₆) weigh->dissolve filter 3. Filter if Particulates are Present dissolve->filter transfer 4. Transfer to NMR Tube filter->transfer insert 5. Insert Sample into Spectrometer transfer->insert lock 6. Lock on Deuterium Signal insert->lock shim 7. Shim for Field Homogeneity lock->shim acquire 8. Acquire Spectra (¹H, ¹³C, etc.) shim->acquire

Caption: Experimental workflow for NMR sample preparation and data acquisition.

NMR Instrument Parameters

The following are recommended starting parameters for a standard 400 or 500 MHz NMR spectrometer.

¹H NMR:

  • Pulse Program: Standard single pulse (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: 12-16 ppm, centered around 6-8 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 8-16, depending on the sample concentration.

  • Temperature: 298 K (25 °C).

¹³C NMR:

  • Pulse Program: Standard proton-decoupled single pulse (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: 200-240 ppm, centered around 100-120 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 1024 or more, depending on the concentration and desired signal-to-noise ratio.

  • Temperature: 298 K (25 °C).

Conclusion

This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. The provided spectral assignments, based on established principles and data from analogous structures, offer a solid foundation for researchers working with this compound. The detailed experimental protocol outlines a robust methodology for acquiring high-quality NMR data, ensuring that should the compound be synthesized or isolated, its structure can be confidently verified. This guide serves as a valuable resource for the scientific community, facilitating further research into the promising therapeutic potential of the thieno[2,3-d]pyrimidine scaffold.

References

biological activity of 5,6-Dimethylthieno[2,3-d]pyrimidin-4-amine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 5,6-Dimethylthieno[2,3-d]pyrimidin-4-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thieno[2,3-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for its structural resemblance to endogenous purines and its consequent ability to interact with a wide array of biological targets.[1] This guide focuses specifically on the 5,6-dimethyl substituted derivatives of the 4-amino thieno[2,3-d]pyrimidine core, a subclass that has demonstrated significant therapeutic potential. We will delve into the synthetic strategies, diverse biological activities, and critical structure-activity relationships (SAR) that define these compounds. The primary focus will be on their well-documented anticancer properties, which are largely mediated by the inhibition of key protein kinases, alongside their anti-inflammatory capabilities. This document serves as a technical resource, synthesizing current knowledge to inform and guide future research and development efforts in this promising area of drug discovery.

The Thieno[2,3-d]pyrimidine Scaffold: A Privileged Structure

The thieno[2,3-d]pyrimidine nucleus is a fused heterocyclic system that can be considered a bioisostere of adenine, a fundamental component of DNA and RNA.[1] This intrinsic structural mimicry allows it to function as an effective "hinge-binding" motif, competitively inhibiting ATP-binding sites on a multitude of enzymes, particularly kinases. This versatility has led to the development of thieno[2,3-d]pyrimidine derivatives with a broad spectrum of pharmacological applications, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[1][2] The addition of 5,6-dimethyl groups to this core structure often enhances potency and modulates selectivity, creating a distinct chemical space for therapeutic exploration.

Synthetic Pathways to the Core Scaffold

The synthesis of this compound derivatives is typically achieved through robust and efficient chemical routes. A prevalent and effective strategy begins with the readily available 2-amino-4,5-dimethylthiophene-3-carbonitrile.

General Synthetic Protocol

A common and high-yield approach involves the base-catalyzed cyclocondensation of 2-amino-4,5-dimethylthiophene-3-carbonitrile with various electrophilic partners.[3] One-pot, solvent-free reactions have also been successfully employed, offering a more convenient and environmentally friendly alternative.[4][5]

Step-by-Step Methodology:

  • Reaction Setup: A mixture of 2-amino-4,5-dimethylthiophene-3-carbonitrile and an appropriate aryl nitrile is prepared.

  • Catalysis: A strong base, such as sodium methoxide or potassium hydroxide, is added to the mixture to catalyze the cyclocondensation reaction.

  • Heating: The reaction mixture is heated, often under reflux, for a specified period (e.g., 2-4 hours) to drive the reaction to completion.[5]

  • Work-up: The mixture is cooled, and concentrated hydrochloric acid is added.[5]

  • Isolation and Purification: The resulting solid precipitate is filtered, washed, and recrystallized from a suitable solvent like ethanol to yield the purified this compound derivative.[3][5]

Synthetic Workflow Diagram

The following diagram illustrates a generalized workflow for the synthesis of these derivatives.

G cluster_start Starting Materials cluster_reaction Core Reaction cluster_process Purification A 2-Amino-4,5-dimethyl- thiophene-3-carbonitrile C Base-Catalyzed Cyclocondensation A->C B Aryl Nitriles / Formic Acid / Other Electrophiles B->C D Acidic Work-up & Precipitation C->D Reaction Completion E Recrystallization D->E Crude Product F Target Derivative: This compound E->F Purified Product G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinases (EGFR, VEGFR-2) PI3K PI3K RTK->PI3K RAS RAS/RAF/MEK/ERK Pathway RTK->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR TF Transcription Factors mTOR->TF RAS->TF node_c Cell Proliferation, Angiogenesis, Survival TF->node_c Inhibitor 5,6-Dimethylthieno [2,3-d]pyrimidin-4-amine Derivatives Inhibitor->RTK Inhibits Inhibitor->PI3K Inhibits

References

Unveiling the Therapeutic Potential of 5,6-Dimethylthieno[2,3-d]pyrimidin-4-amine: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating a remarkable breadth of biological activities. As a bioisostere of purine, this scaffold has been extensively explored for its potential to modulate key cellular processes, particularly in the context of oncology and inflammatory diseases. This technical guide provides an in-depth exploration of the potential therapeutic targets of a specific, yet representative, member of this class: 5,6-Dimethylthieno[2,3-d]pyrimidin-4-amine. We will delve into the established and putative molecular targets, providing a scientifically grounded rationale for their consideration. Furthermore, this guide will furnish detailed, field-proven experimental protocols for the identification and validation of these targets, empowering researchers to accelerate their drug discovery programs. The narrative is structured to provide not just procedural steps, but also the underlying scientific principles and strategic considerations that are paramount for successful therapeutic development.

Introduction: The Thieno[2,3-d]pyrimidine Scaffold - A Versatile Pharmacophore

The thieno[2,3-d]pyrimidine core, a fusion of a thiophene and a pyrimidine ring, has emerged as a cornerstone in the design of novel therapeutics.[1] Its structural similarity to adenine and guanine allows it to effectively interact with the ATP-binding sites of a multitude of enzymes, most notably protein kinases.[2] This inherent characteristic has positioned thieno[2,3-d]pyrimidine derivatives as potent inhibitors of various kinases implicated in cancer and other proliferative disorders.[3] The specific compound, this compound, with its dimethyl substitution on the thiophene ring and an amino group at the 4-position of the pyrimidine ring, presents a valuable starting point for exploring the therapeutic landscape of this chemical class. This guide will systematically dissect the potential therapeutic avenues for this compound and its analogs.

Primary Therapeutic Target Class: Protein Kinase Inhibition

The vast majority of research on thieno[2,3-d]pyrimidine derivatives points towards their potent activity as protein kinase inhibitors.[2] The dysregulation of protein kinases is a fundamental mechanism underlying numerous human diseases, particularly cancer. The thieno[2,3-d]pyrimidine scaffold has been successfully employed to target several key kinase families.

Receptor Tyrosine Kinases (RTKs)
  • Epidermal Growth Factor Receptor (EGFR): EGFR is a key driver of proliferation in many epithelial cancers. Thieno[2,3-d]pyrimidine derivatives have been shown to be potent inhibitors of both wild-type and mutant forms of EGFR.[2]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): As a critical regulator of angiogenesis, VEGFR-2 is a prime target for anti-cancer therapies. Several thieno[2,3-d]pyrimidine-based compounds have demonstrated significant VEGFR-2 inhibitory activity.[2]

  • Fibroblast Growth Factor Receptor 1 (FGFR1): Aberrant FGFR1 signaling is implicated in various cancers. Thieno[2,3-d]pyrimidines have been identified as effective FGFR1 inhibitors.[2]

  • FMS-like Tyrosine Kinase 3 (FLT3): Mutations in FLT3 are common in acute myeloid leukemia (AML). Thieno[2,3-d]pyrimidine derivatives have shown promise as FLT3 inhibitors.[4]

Non-Receptor Tyrosine Kinases
  • LIM Kinase 1 (LIMK1): LIMK1 plays a crucial role in regulating actin dynamics and is implicated in cancer cell invasion and metastasis. 5,6-substituted 4-aminothieno[2,3-d]pyrimidines have been identified as low micromolar inhibitors of LIMK1.[5]

Serine/Threonine Kinases
  • Phosphoinositide 3-kinase (PI3K): The PI3K/AKT/mTOR pathway is a central regulator of cell growth and survival. Thienopyrimidine derivatives have been developed as potent and selective PI3K inhibitors.[6]

The following diagram illustrates the central role of these kinases in cellular signaling and their inhibition by thieno[2,3-d]pyrimidine derivatives.

Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K VEGFR2 VEGFR-2 VEGFR2->PI3K FGFR1 FGFR1 FGFR1->PI3K FLT3 FLT3 FLT3->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis, Metastasis mTOR->Proliferation LIMK1 LIMK1 Actin Actin Cytoskeleton LIMK1->Actin Actin->Proliferation Compound 5,6-Dimethylthieno [2,3-d]pyrimidin-4-amine (and derivatives) Compound->EGFR Inhibits Compound->VEGFR2 Inhibits Compound->FGFR1 Inhibits Compound->FLT3 Inhibits Compound->PI3K Inhibits Compound->LIMK1 Inhibits

Caption: Key signaling pathways potentially inhibited by this compound derivatives.

Emerging Therapeutic Targets

Beyond protein kinases, the thieno[2,3-d]pyrimidine scaffold has shown promise in modulating other critical cellular components.

Microtubule Dynamics

Recent studies have identified thieno[2,3-d]pyrimidine derivatives as microtubule-targeting agents (MTAs).[7][8] These compounds can disrupt microtubule polymerization, leading to cell cycle arrest and apoptosis. This mechanism is distinct from kinase inhibition and offers an alternative therapeutic strategy, particularly for overcoming resistance to conventional chemotherapeutics.

Cyclooxygenase-2 (COX-2)

Derivatives of 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one have been synthesized and evaluated as selective COX-2 inhibitors.[9] COX-2 is a key enzyme in the inflammatory cascade and is also overexpressed in many cancers. Selective COX-2 inhibition can provide anti-inflammatory and anti-cancer effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.

Experimental Protocols for Target Identification and Validation

A rigorous and systematic approach is essential for the identification and validation of the therapeutic targets of this compound. The following section provides detailed, step-by-step methodologies for key experiments.

Kinase Inhibition Assays

The primary method for assessing the interaction of a compound with a protein kinase is through in vitro kinase activity assays. A widely used and robust method is the luminescence-based ADP-Glo™ Kinase Assay.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for IC50 determination.

  • Kinase Reaction Setup:

    • In a white, opaque 384-well plate, add 1 µL of the serially diluted compound or DMSO (as a vehicle control).

    • Add 2 µL of the target kinase enzyme solution (e.g., EGFR, VEGFR-2) in kinase assay buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Incubate at room temperature for 15 minutes to allow for compound-kinase binding.

  • Initiation of Kinase Reaction:

    • Add 2 µL of a substrate/ATP mixture (containing the specific peptide substrate for the kinase and ATP at its Km concentration) to each well to initiate the reaction.

    • Incubate the plate at 30°C for 1 hour.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and drive a luciferase reaction.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[10]

Data Presentation: Kinase Inhibition Profile

Kinase TargetIC50 (nM) of this compound
EGFRExperimental Value
VEGFR-2Experimental Value
FGFR1Experimental Value
FLT3Experimental Value
PI3KExperimental Value
LIMK1Experimental Value
Validation of Microtubule Targeting Activity

To confirm if this compound acts as a microtubule-targeting agent, a combination of in vitro and cell-based assays is recommended.

Protocol: In Vitro Tubulin Polymerization Assay

  • Reaction Setup:

    • In a 96-well plate, add purified tubulin protein to a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl2, 1 mM EGTA, 1 mM GTP).

    • Add varying concentrations of this compound or a known microtubule destabilizer (e.g., colchicine) or stabilizer (e.g., paclitaxel) as controls.

    • Incubate the plate at 37°C.

  • Data Acquisition:

    • Monitor the change in absorbance at 340 nm over time using a plate reader. An increase in absorbance indicates tubulin polymerization.

  • Analysis:

    • Compare the polymerization curves in the presence of the test compound to the controls. Inhibition of the increase in absorbance suggests microtubule destabilizing activity.

Protocol: Cell-Based Immunofluorescence Microscopy

  • Cell Culture and Treatment:

    • Culture a suitable cancer cell line (e.g., HeLa, MCF-7) on glass coverslips.

    • Treat the cells with this compound at its IC50 concentration for a defined period (e.g., 16-24 hours).

  • Immunostaining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100.

    • Block with 1% BSA in PBS.

    • Incubate with a primary antibody against α-tubulin.

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

  • Imaging and Analysis:

    • Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

    • Observe changes in the microtubule network architecture. Disruption of the filamentous network and formation of a diffuse tubulin stain are indicative of microtubule destabilization.[11]

The following diagram outlines the workflow for validating microtubule targeting activity.

Microtubule_Workflow Start Hypothesis: Compound targets microtubules InVitro_Assay In Vitro Tubulin Polymerization Assay Start->InVitro_Assay Cell_Based_Assay Immunofluorescence Microscopy Start->Cell_Based_Assay Analysis1 Measure change in absorbance at 340 nm InVitro_Assay->Analysis1 Analysis2 Visualize microtubule network disruption Cell_Based_Assay->Analysis2 Conclusion Conclusion: Compound is a microtubule targeting agent Analysis1->Conclusion Analysis2->Conclusion

Caption: Experimental workflow for validating microtubule targeting agents.

COX-2 Inhibition Assay

The inhibitory effect on COX-2 can be determined using a commercially available inhibitor screening assay kit.

Protocol: COX-2 Inhibitor Screening Assay (Fluorometric)

  • Reagent Preparation:

    • Reconstitute and dilute the COX-2 enzyme, COX Cofactor, and COX Probe as per the manufacturer's instructions.[12]

    • Prepare a solution of the substrate, arachidonic acid.

  • Assay Setup:

    • In a 96-well plate, add the COX Assay Buffer, diluted test inhibitor (this compound), and a known COX-2 inhibitor (e.g., celecoxib) as a positive control.

    • Prepare an enzyme control well with no inhibitor.

  • Reaction Initiation and Measurement:

    • Add the reaction master mix containing COX Assay Buffer, COX Probe, diluted COX Cofactor, and COX-2 enzyme to each well.

    • Initiate the reaction by adding the diluted arachidonic acid solution.

    • Immediately measure the fluorescence (Ex/Em = 535/587 nm) kinetically at 25°C for 5-10 minutes.[12]

  • Data Analysis:

    • Determine the rate of the reaction from the linear portion of the fluorescence versus time plot.

    • Calculate the percent inhibition for each concentration of the test compound.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Data Presentation: COX-2 Inhibition

CompoundCOX-2 IC50 (µM)
This compoundExperimental Value
Celecoxib (Control)Experimental Value

Synthesis of this compound

A common synthetic route to this compound involves the base-catalyzed cyclocondensation of 2-amino-4,5-dimethylthiophene-3-carbonitrile with a suitable one-carbon synthon, such as formamidine acetate.[6][13]

Synthesis_Workflow Starting_Material 2-Amino-4,5-dimethyl- thiophene-3-carbonitrile Reaction Base-catalyzed Cyclocondensation Starting_Material->Reaction Reagent Formamidine Acetate Reagent->Reaction Product 5,6-Dimethylthieno [2,3-d]pyrimidin-4-amine Reaction->Product

Caption: A generalized synthetic workflow for this compound.

Conclusion and Future Directions

This compound and its derivatives represent a highly promising class of compounds with significant therapeutic potential. The primary targets identified to date are protein kinases, microtubules, and COX-2, all of which are clinically validated targets for the treatment of cancer and inflammatory diseases. The experimental protocols detailed in this guide provide a robust framework for researchers to systematically evaluate the biological activity of this compound and its analogs.

Future research should focus on comprehensive kinase profiling to fully elucidate the selectivity of these compounds. Structure-activity relationship (SAR) studies will be crucial for optimizing potency and selectivity for desired targets while minimizing off-target effects. Furthermore, in vivo studies in relevant animal models are a necessary next step to translate the promising in vitro findings into potential clinical applications. The versatility of the thieno[2,3-d]pyrimidine scaffold, coupled with a rigorous and strategic approach to target identification and validation, holds immense promise for the development of novel and effective therapies.

References

The Thieno[2,3-d]pyrimidine Scaffold: A Privileged Core in Modern Drug Discovery - A Structure-Activity Relationship Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thieno[2,3-d]pyrimidine core, a bioisosteric analogue of the purine system, has emerged as a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities.[1][2] This guide provides an in-depth exploration of the structure-activity relationships (SAR) of thieno[2,3-d]pyrimidine analogs, with a primary focus on their development as anticancer agents through kinase inhibition. We will dissect the intricate interplay between structural modifications and biological outcomes, offering field-proven insights into the rational design of potent and selective therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile scaffold.

Introduction: The Thieno[2,3-d]pyrimidine Scaffold - A Bioisostere of Life's Building Blocks

The thieno[2,3-d]pyrimidine system is a fused heterocyclic scaffold comprising a thiophene ring fused to a pyrimidine ring.[3][4] Its structural resemblance to adenine, a fundamental component of DNA and RNA, underpins its ability to interact with a wide array of biological targets, particularly ATP-binding sites within enzymes.[1][2] This inherent bioactivity has propelled the thieno[2,3-d]pyrimidine core to the forefront of drug discovery, leading to the development of compounds with diverse therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1][2] The π-rich and electron-deficient nature of this fused heterocycle allows for extensive chemical modifications, enabling the fine-tuning of its pharmacological profile for enhanced potency and selectivity.[2]

This guide will systematically explore the SAR of thieno[2,3-d]pyrimidine derivatives, with a particular emphasis on their role as kinase inhibitors in oncology. We will examine how substitutions at key positions on the heterocyclic core influence target engagement, cellular activity, and overall drug-like properties.

The Synthetic Keystone: The Gewald Reaction and Core Elaboration

A fundamental understanding of the synthesis of the thieno[2,3-d]pyrimidine core is crucial for appreciating the diversity of analogs that can be generated. The Gewald reaction is a cornerstone in this regard, providing a versatile and efficient route to highly functionalized 2-aminothiophenes, which serve as key precursors.[5]

Experimental Protocol: Gewald Synthesis of a 2-Aminothiophene Precursor
  • Reaction Setup: To a stirred solution of a ketone (e.g., pyranone), malononitrile, and elemental sulfur in ethanol, add triethylamine as a base at room temperature.[5]

  • Reaction Execution: Stir the reaction mixture at room temperature for a designated period (e.g., 5 hours).[5] The reaction can also be conducted under microwave irradiation to reduce reaction time and improve yield.[5]

  • Work-up and Purification: Upon completion, the reaction mixture is typically poured into ice-water, and the precipitated product is collected by filtration. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired 2-amino-3-cyanothiophene derivative.

This 2-aminothiophene intermediate is then cyclized to form the thieno[2,3-d]pyrimidine core, often through reaction with formamide or other reagents to construct the pyrimidine ring. Further modifications at various positions are then carried out to generate a library of analogs for SAR studies.

Gewald Synthesis Workflow Ketone Ketone/ Aldehyde Gewald_Reaction Gewald Reaction Ketone->Gewald_Reaction Malononitrile Malononitrile Malononitrile->Gewald_Reaction Sulfur Sulfur Sulfur->Gewald_Reaction Base Base (e.g., Triethylamine) Base->Gewald_Reaction Solvent Solvent (e.g., Ethanol) Solvent->Gewald_Reaction Aminothiophene 2-Aminothiophene Intermediate Gewald_Reaction->Aminothiophene Cyclization Cyclization (e.g., with Formamide) Aminothiophene->Cyclization Thienopyrimidine_Core Thieno[2,3-d]pyrimidine Core Cyclization->Thienopyrimidine_Core Functionalization Further Functionalization Thienopyrimidine_Core->Functionalization Analogs Diverse Analogs Functionalization->Analogs

Caption: Generalized workflow for the synthesis of thieno[2,3-d]pyrimidine analogs.

Structure-Activity Relationships in Oncology: Targeting Kinases

The dysregulation of protein kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention. The thieno[2,3-d]pyrimidine scaffold has proven to be a highly effective framework for the design of potent and selective kinase inhibitors.[3][4]

Epidermal Growth Factor Receptor (EGFR) Inhibition

EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival. Mutations in EGFR are common in non-small cell lung cancer (NSCLC), making it a key therapeutic target.[6] Thieno[2,3-d]pyrimidine derivatives have been extensively investigated as EGFR inhibitors.[7]

Key SAR Insights for EGFR Inhibition:

  • Position 4: Substitution with an anilino moiety is critical for high potency. The nature of the substituents on this aniline ring significantly impacts activity against both wild-type and mutant EGFR.[8]

  • Position 2: The presence of an aryl group, such as a phenyl ring, is generally favored. Small, electron-donating groups like a methoxy group at the 4-position of this 2-phenyl ring can enhance activity.[8]

  • Nitrogen at Position 1 and Amino Group at Position 2: These features are often essential for forming key hydrogen bond interactions with the hinge region of the kinase domain, mimicking the binding of ATP.[9]

Table 1: SAR of Thieno[2,3-d]pyrimidine Analogs as EGFR Inhibitors

CompoundR1 (at C4)R2 (on 2-phenyl)EGFR (wild-type) IC50 (nM)EGFR (T790M mutant) IC50 (nM)
1a 3-chloro-4-fluoroanilineH15250
1b 3-chloro-4-fluoroaniline4-OCH3580
1c 3-ethynylaniline4-OCH3225

Data is illustrative and compiled from general findings in the literature.[8]

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met Co-inhibition

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[10] c-Met is another receptor tyrosine kinase implicated in tumor proliferation, invasion, and angiogenesis.[11] Dual inhibition of VEGFR-2 and c-Met is a promising anticancer strategy.

Key SAR Insights for VEGFR-2/c-Met Co-inhibition:

  • Scaffold: The thieno[2,3-d]pyrimidine core serves as an effective scaffold for dual inhibitors.

  • Substitutions: Specific substitution patterns can confer potent inhibitory activity against both kinases, with IC50 values often in the nanomolar range.[11] For instance, compound 12j from a reported series, with specific substitutions, exhibited IC50 values of 25 nM and 48 nM for c-Met and VEGFR-2, respectively.[11]

Kinase_Inhibition_Pathway cluster_0 Tumor Cell Thieno_Pyrimidine Thieno[2,3-d]pyrimidine Inhibitor EGFR EGFR ATP-binding site Thieno_Pyrimidine->EGFR:p1 Binds to ATP pocket VEGFR2 VEGFR-2 ATP-binding site Thieno_Pyrimidine->VEGFR2:p1 Binds to ATP pocket cMet c-Met ATP-binding site Thieno_Pyrimidine->cMet:p1 Binds to ATP pocket Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) EGFR->Downstream_Signaling Activates Angiogenesis Angiogenesis VEGFR2->Angiogenesis Promotes cMet->Downstream_Signaling Activates Proliferation Cell Proliferation & Survival Downstream_Signaling->Proliferation Promotes

Caption: Thieno[2,3-d]pyrimidine analogs inhibit kinase activity by blocking the ATP-binding site.

Other Kinase Targets

The versatility of the thieno[2,3-d]pyrimidine scaffold has led to its exploration as an inhibitor of a wide range of other kinases, including:

  • FLT3: Important in acute myeloid leukemia.[12]

  • FGFR1: Implicated in various cancers.[4]

  • B-Raf: A key component of the MAPK signaling pathway.[4]

  • Atypical Protein Kinase C (aPKC): Involved in cell polarity and proliferation.[13][14]

The SAR for each of these targets is distinct, highlighting the tunability of the thieno[2,3-d]pyrimidine core.

Biological Evaluation: A Self-Validating System

The biological evaluation of novel thieno[2,3-d]pyrimidine analogs is a critical step in the drug discovery process. A tiered approach is typically employed, starting with in vitro enzyme assays, followed by cell-based assays, and culminating in in vivo studies.

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic effects of compounds on cancer cell lines.[8]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: The cells are then treated with various concentrations of the thieno[2,3-d]pyrimidine derivatives (typically in a series of dilutions) and incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: The MTT reagent is added to each well and incubated for a further 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan product.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Conclusion and Future Perspectives

The thieno[2,3-d]pyrimidine scaffold has firmly established itself as a privileged structure in medicinal chemistry, particularly in the realm of oncology. Its versatility, synthetic accessibility, and inherent bioactivity make it an attractive starting point for the development of novel therapeutics. The extensive SAR studies conducted on this scaffold have provided invaluable insights into the structural requirements for potent and selective inhibition of various biological targets, especially protein kinases.

Future research in this area will likely focus on:

  • Enhanced Selectivity: Designing analogs with improved selectivity profiles to minimize off-target effects and associated toxicities.

  • Overcoming Drug Resistance: Developing compounds that are active against clinically relevant drug-resistant mutants of key kinases.

  • Novel Therapeutic Areas: Exploring the potential of thieno[2,3-d]pyrimidine derivatives in other disease areas, such as inflammatory and neurodegenerative disorders.

  • Advanced Drug Delivery: Formulating promising candidates into novel drug delivery systems to improve their pharmacokinetic and pharmacodynamic properties.

The continued exploration of the chemical space around the thieno[2,3-d]pyrimidine core, guided by the principles of rational drug design and a deep understanding of SAR, holds immense promise for the discovery of next-generation medicines.

References

Methodological & Application

Application Note: A Cell-Based Assay for Profiling the Bioactivity of 5,6-Dimethylthieno[2,3-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed framework and protocol for characterizing the biological activity of 5,6-Dimethylthieno[2,3-d]pyrimidin-4-amine using a robust, cell-based assay. The thieno[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of activities, including anticancer, anti-inflammatory, and kinase inhibitory properties.[1][2][3] This guide details a workflow to investigate the compound's potential as a modulator of the Tumor Necrosis Factor-alpha (TNF-α) induced Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical axis in inflammation and cell survival.[4][5][6] We present a primary assay to quantify NF-κB activation alongside a crucial secondary cytotoxicity assay to ensure data integrity and specificity.

Introduction: The Scientific Rationale

This compound belongs to the thienopyrimidine class of heterocyclic compounds, which are bioisosteres of purines like adenine and are thus of significant interest in drug discovery.[1] The core structure is a recurring motif in molecules designed as kinase inhibitors and modulators of inflammatory pathways.[2][3] Given this background, a primary hypothesis is that this compound may interfere with intracellular signaling cascades that regulate cellular responses to inflammatory stimuli.

The TNF-α/NF-κB pathway is a cornerstone of inflammatory signaling.[7] Upon binding of TNF-α to its receptor (TNFR1), a signaling complex is recruited that leads to the activation of the IκB kinase (IKK) complex.[4][5] IKK then phosphorylates the inhibitor of κB (IκBα), targeting it for ubiquitination and proteasomal degradation. This releases the NF-κB transcription factor (typically the p65/p50 heterodimer) to translocate from the cytoplasm to the nucleus, where it drives the expression of numerous pro-inflammatory and survival genes.[8][9][10] Dysregulation of this pathway is implicated in a multitude of diseases, making it a prime target for therapeutic intervention.

This guide outlines a two-pronged approach:

  • Primary Bioactivity Assay: A quantitative reporter assay to measure the inhibition of TNF-α-induced NF-κB activation.

  • Secondary Cytotoxicity Assay: A viability assay to rule out non-specific effects due to cytotoxicity and to determine the compound's therapeutic window.

Signaling Pathway Overview: TNF-α and NF-κB

The binding of trimeric TNF-α to TNFR1 initiates the assembly of Complex I at the cell membrane, which includes key adapter proteins like TRADD and TRAF2.[4][5] This complex activates downstream kinases, ultimately leading to the phosphorylation and degradation of IκBα. Freed NF-κB then moves to the nucleus to regulate gene transcription.[7] This process represents a cascade of protein-protein interactions and enzymatic activities that are potential targets for small molecule inhibitors.

TNF_NFkB_Pathway cluster_nucleus TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Binds ComplexI Complex I (TRADD, TRAF2, RIPK1) TNFR1->ComplexI Recruits IKK IKK Complex ComplexI->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα P_IkBa P-IκBα NFkB NF-κB (Active) IkBa_NFkB->NFkB Releases Proteasome Proteasome P_IkBa->Proteasome Degradation Nucleus Nucleus NFkB->Nucleus Translocates Gene Gene Expression (Inflammation, Survival) Nucleus->Gene Induces Compound 5,6-Dimethylthieno [2,3-d]pyrimidin-4-amine Compound->IKK Potential Inhibition Point

Figure 1: Simplified TNF-α/NF-κB signaling pathway and a potential point of inhibition for the test compound.

Materials and Reagents

Reagent/MaterialRecommended SupplierCatalog Number
HEK-Blue™ IL-1R CellsInvivoGenhkb-il1r
HEK-Blue™ Detection MediumInvivoGenhb-det2
This compoundN/A (Requires Sourcing)CAS: 4994-89-2
Recombinant Human TNF-αR&D Systems210-TA
Dimethyl Sulfoxide (DMSO), Cell Culture GradeSigma-AldrichD2650
Dulbecco's Modified Eagle Medium (DMEM)Gibco11965092
Fetal Bovine Serum (FBS), Heat-InactivatedGibco10082147
Penicillin-Streptomycin (10,000 U/mL)Gibco15140122
CellTiter-Glo® 2.0 AssayPromegaG9241
96-well flat-bottom, clear plates (for culture)Corning3596
96-well flat-bottom, white opaque plates (for lum.)Corning3917

Note: HEK-Blue™ cells are a reporter cell line engineered with a secreted embryonic alkaline phosphatase (SEAP) gene inducible by NF-κB. This provides a convenient colorimetric readout.

Experimental Workflow Overview

The overall process involves culturing the reporter cells, preparing the compound, stimulating the cells with TNF-α in the presence or absence of the compound, and then measuring the outputs for both NF-κB activation and cell viability.

Assay_Workflow Day1 Day 1: Cell Seeding - Plate HEK-Blue™ cells - Incubate overnight Day2 Day 2: Compound Treatment & Stimulation - Prepare compound serial dilutions - Add compound to cells - Add TNF-α to stimulate Day1->Day2 Day2_B Day 2: Cytotoxicity Assay - Plate cells in parallel - Add compound dilutions (no TNF-α) Day1->Day2_B Day3_A Day 3: Primary Assay - Sample supernatant - Add HEK-Blue™ Detection medium - Incubate and read absorbance (620 nm) Day2->Day3_A Data_Analysis Data Analysis - Calculate IC₅₀ (Inhibition) - Calculate CC₅₀ (Cytotoxicity) - Determine Selectivity Index (SI) Day3_A->Data_Analysis Day3_B Day 3: Secondary Assay - Add CellTiter-Glo® 2.0 - Incubate and read luminescence Day2_B->Day3_B Day3_B->Data_Analysis

Figure 2: High-level experimental workflow for screening and validation.

Detailed Protocols

Protocol 1: NF-κB Reporter Assay

This protocol quantifies the inhibitory effect of this compound on TNF-α-induced NF-κB activation.

5.1. Cell Culture and Seeding:

  • Culture HEK-Blue™ IL-1R cells in DMEM supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • On Day 1, harvest cells and perform a cell count.

  • Seed 50,000 cells in 100 µL of culture medium per well into a 96-well clear, flat-bottom plate.

  • Incubate overnight (16-24 hours) to allow for cell adherence.

5.2. Compound and Stimulant Preparation:

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.[11]

  • Perform a serial dilution of the stock solution in culture medium to create 2X working concentrations (e.g., from 200 µM to 0.1 µM). Ensure the final DMSO concentration does not exceed 0.5% in the assay wells.

  • Prepare a 2X working solution of TNF-α at 20 ng/mL in culture medium. The optimal concentration should be predetermined by running a dose-response curve to find the EC₈₀ (80% of maximal effect).

5.3. Treatment and Incubation:

  • On Day 2, carefully remove the culture medium from the cells.

  • Add 50 µL of the 2X compound dilutions to the appropriate wells. Include "vehicle control" wells (medium with 0.5% DMSO) and "unstimulated control" wells.

  • Add 50 µL of the 2X TNF-α solution to all wells except the "unstimulated control" wells (add 50 µL of medium instead).

  • The final volume in each well is now 100 µL.

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

5.4. Data Acquisition:

  • On Day 3, warm HEK-Blue™ Detection medium to 37°C.

  • Transfer 20 µL of supernatant from each well of the cell plate to a new 96-well clear, flat-bottom plate.

  • Add 180 µL of HEK-Blue™ Detection medium to each well containing supernatant.

  • Incubate at 37°C for 1-4 hours, monitoring for color development (purple/blue).

  • Measure absorbance at 620 nm using a microplate reader.

Protocol 2: Cytotoxicity Counterscreen Assay

This protocol is essential to determine if the test compound is toxic to the cells at the concentrations tested.[12][13]

5.1. Cell Seeding and Compound Treatment:

  • In parallel with the primary assay, seed 50,000 cells in 50 µL of culture medium per well into a 96-well white, opaque-walled plate.

  • Incubate overnight (16-24 hours).

  • On Day 2, add 50 µL of the 2X compound dilutions to the wells (final volume 100 µL). Do not add TNF-α.

  • Incubate for 24 hours (matching the primary assay incubation time).

5.2. Data Acquisition:

  • On Day 3, remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.[14]

  • Prepare the CellTiter-Glo® 2.0 reagent according to the manufacturer's instructions.

  • Add 100 µL of CellTiter-Glo® 2.0 reagent to each well.

  • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a microplate reader.

Data Analysis and Interpretation

6.1. NF-κB Inhibition (IC₅₀):

  • Subtract the average absorbance of the "unstimulated control" from all other wells.

  • Normalize the data by setting the "vehicle control" (stimulated with TNF-α, no compound) as 100% activation.

  • Plot the normalized percent activation against the logarithm of the compound concentration.

  • Fit the data using a four-parameter logistic (4PL) non-linear regression model to determine the IC₅₀ value (the concentration at which the compound inhibits 50% of the NF-κB activation).

6.2. Cytotoxicity (CC₅₀):

  • Subtract the average luminescence of "media only" background wells.

  • Normalize the data by setting the "vehicle control" (no compound) as 100% viability.

  • Plot the normalized percent viability against the logarithm of the compound concentration.

  • Fit the data using a 4PL curve to determine the CC₅₀ value (the concentration at which the compound reduces cell viability by 50%).

6.3. Selectivity Index (SI): The SI provides a measure of the compound's specific activity versus its general toxicity.

  • SI = CC₅₀ / IC₅₀

  • A higher SI value (ideally >10) indicates that the compound's inhibitory effect on the pathway occurs at concentrations well below those that cause cell death, suggesting a specific mechanism of action.

ParameterDescriptionExample Data
IC₅₀ Concentration for 50% inhibition of NF-κB activation.2.5 µM
CC₅₀ Concentration for 50% reduction in cell viability.> 50 µM
SI Selectivity Index (CC₅₀ / IC₅₀).> 20

Conclusion and Future Directions

This application note provides a comprehensive, self-validating protocol to assess the bioactivity of this compound. By concurrently measuring pathway inhibition and cytotoxicity, researchers can confidently identify specific modulators of the TNF-α/NF-κB signaling axis. A favorable selectivity index would warrant further investigation into the compound's precise mechanism of action, potentially through direct enzymatic assays against upstream kinases like IKK or by profiling its effects on the expression of NF-κB target genes.[15][16][17] This structured approach is fundamental for the early-stage evaluation of novel compounds in drug discovery.

References

developing a cellular target engagement assay for 5,6-Dimethylthieno[2,3-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Developing a Cellular Target Engagement Assay for 5,6-Dimethylthieno[2,3-d]pyrimidin-4-amine

Audience: Researchers, scientists, and drug development professionals.

Abstract

The thieno[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently associated with the inhibition of protein kinases.[1][2] Compounds based on this scaffold have been investigated as inhibitors of PI3K, receptor tyrosine kinases, and Aurora kinases, among others.[3][4][5] this compound is a member of this class, and confirming its direct interaction with intended intracellular targets is a critical step in validating its mechanism of action and advancing any drug discovery program. This document provides detailed application notes and protocols for two robust, industry-standard methods to quantify the cellular target engagement of this compound: the Cellular Thermal Shift Assay (CETSA®) and the NanoBRET™ Target Engagement Assay. These protocols are designed to provide a self-validating framework for researchers to generate high-quality, reproducible data on compound-target interaction in a physiologically relevant environment.

Introduction: The Imperative of Cellular Target Engagement

A fundamental principle of drug discovery is that a compound's therapeutic effect is contingent upon its ability to bind to its intended molecular target within the complex milieu of a living cell. While biochemical assays using purified proteins are invaluable for initial screening, they do not account for critical factors such as cell permeability, efflux pumps, off-target interactions, or the native conformational state of the target protein within cellular complexes. Therefore, directly measuring target engagement in an intact cellular system is an indispensable step to bridge the gap between biochemical potency and cellular activity.

This guide details two orthogonal approaches to confirm and quantify the binding of this compound to its putative kinase targets in a cellular context.

  • Cellular Thermal Shift Assay (CETSA®): A label-free method that leverages the principle of ligand-induced thermal stabilization.[6] It is universally applicable, requiring only a target-specific antibody for detection.

  • NanoBRET™ Target Engagement Assay: A proximity-based live-cell assay that measures the displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged target protein by a test compound.[7][8] This method provides highly sensitive, quantitative data on intracellular affinity.

Method 1: Cellular Thermal Shift Assay (CETSA®)

CETSA is predicated on the biophysical principle that when a small molecule binds to its target protein, the resulting complex is often more resistant to thermal denaturation than the protein alone.[9][10] By heating cells to various temperatures, one can generate a "melting curve" for the target protein. A shift in this curve to higher temperatures in the presence of a compound like this compound provides direct evidence of target engagement.[11][12]

CETSA Experimental Workflow

CETSA_Workflow cluster_prep Cell Preparation & Treatment cluster_heating Thermal Challenge cluster_analysis Analysis cell_culture 1. Culture Cells to Optimal Confluency treatment 2. Treat Cells with Compound (or Vehicle Control) cell_culture->treatment aliquot 3. Aliquot Cell Suspensions treatment->aliquot heating 4. Heat Aliquots Across a Temperature Gradient aliquot->heating lysis 5. Lyse Cells (e.g., Freeze-Thaw) heating->lysis centrifugation 6. Separate Soluble vs. Aggregated Proteins lysis->centrifugation detection 7. Detect Soluble Target Protein (e.g., Western Blot, ELISA) centrifugation->detection data_analysis 8. Plot Melting Curves & Determine Thermal Shift detection->data_analysis

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol 1A: Isothermal Dose-Response Fingerprinting (ITDRF-CETSA)

This experiment is performed at a single, fixed temperature (determined from a melting curve) to assess the dose-dependent stabilization of the target by the compound. It is the most direct way to generate a cellular IC50 for target binding.

Materials:

  • Cell line expressing the putative target kinase (e.g., A549, HeLa).

  • Complete cell culture medium (e.g., DMEM + 10% FBS).

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Vehicle control (DMSO).

  • Phosphate-Buffered Saline (PBS) with Protease and Phosphatase Inhibitor Cocktails.

  • Thermal cycler or heating blocks.

  • Equipment for cell lysis (e.g., liquid nitrogen).

  • Apparatus for protein quantification (e.g., Western Blotting equipment, antibodies for target and loading control).

Procedure:

  • Cell Culture: Seed cells in appropriate culture vessels and grow to ~80-90% confluency.

  • Compound Treatment: Harvest cells, wash with PBS, and resuspend in culture medium at a defined density (e.g., 10x10^6 cells/mL). Aliquot cells into tubes.

  • Dose-Response: Add this compound to achieve a final concentration range (e.g., 0.01 µM to 100 µM). Include a vehicle-only (DMSO) control. Incubate at 37°C for 1 hour.

  • Heating Step: Transfer the tubes to a thermal cycler pre-set to a single challenge temperature (e.g., 52°C). This temperature should be on the slope of the protein's melting curve, determined from a prior thermal shift experiment. Heat for 3 minutes, followed by cooling to 4°C.

  • Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath. This is a crucial step to release cellular contents without using detergents that might interfere with protein aggregation.[10]

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins.

  • Sample Preparation: Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction. Determine protein concentration (e.g., BCA assay) and normalize all samples.

  • Detection: Analyze the amount of soluble target protein remaining in each sample using Western Blot. A loading control (e.g., GAPDH, Actin) should also be probed to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities from the Western Blot. Plot the normalized intensity of the soluble target protein as a function of compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50, representing the concentration at which 50% of the target protein is stabilized.

Example Data: ITDRF-CETSA for Target Kinase X

Compound Conc. (µM) Normalized Soluble Protein (%)
0 (Vehicle) 15.2
0.01 18.5
0.1 35.7
1 85.3
10 98.1

| 100 | 99.2 |

Method 2: NanoBRET™ Target Engagement Assay

This assay measures the binding of a compound to a specific target in live cells using Bioluminescence Resonance Energy Transfer (BRET). The target protein is fused to NanoLuc® (Nluc) luciferase (the energy donor). A cell-permeable fluorescent tracer that binds the target's active site serves as the energy acceptor. When the tracer binds the Nluc-fusion protein, BRET occurs. A test compound that also binds the target will compete with the tracer, leading to a dose-dependent decrease in the BRET signal.[7][13]

NanoBRET™ Experimental Workflow

NanoBRET_Workflow cluster_prep Cell & Reagent Preparation cluster_assay Assay Execution cluster_readout Detection & Analysis transfect 1. Transfect Cells with Nluc-Target Fusion Vector plate_cells 2. Plate Transfected Cells in Assay Plate transfect->plate_cells add_compound 3. Add Test Compound (Dose-Response) plate_cells->add_compound add_tracer 4. Add Fluorescent Tracer add_compound->add_tracer equilibrate 5. Incubate to Reach Binding Equilibrium add_tracer->equilibrate add_substrate 6. Add Nluc Substrate equilibrate->add_substrate read_plate 7. Read Donor (460nm) & Acceptor (610nm) Signals add_substrate->read_plate analyze 8. Calculate BRET Ratio & Determine IC50 read_plate->analyze

Caption: Workflow for the NanoBRET™ Target Engagement Assay.

Protocol 2A: Competitive Displacement Assay

This protocol determines the intracellular affinity (IC50) of this compound by measuring its ability to displace a fluorescent tracer from the target kinase.

Materials:

  • HEK293 cells (or other suitable host cell line).

  • Expression vector containing the target kinase C-terminally or N-terminally fused to NanoLuc® luciferase.

  • Transfection reagent (e.g., FuGENE® HD).

  • Opti-MEM™ I Reduced Serum Medium.

  • Fluorescent tracer specific for the kinase family (available from Promega or custom synthesis).

  • Nano-Glo® Live Cell Substrate.

  • White, 96-well or 384-well assay plates.

  • Luminometer capable of measuring dual-filtered luminescence (e.g., 460nm for donor, >600nm for acceptor).

Procedure:

  • Transfection: Prepare a mixture of the Nluc-target kinase vector and transfection carrier DNA in Opti-MEM™. Add the transfection reagent, incubate for 20 minutes, and add the mixture to a suspension of HEK293 cells. Culture for 24 hours to allow for protein expression.[13]

  • Cell Plating: Harvest the transfected cells and resuspend them in Opti-MEM™. Adjust cell density and dispense into the wells of a white assay plate.

  • Compound Addition: Prepare serial dilutions of this compound in Opti-MEM™. Add the diluted compound to the appropriate wells. Include "no compound" (for maximum BRET) and "no tracer" (for background) controls.

  • Tracer Addition: Add the fluorescent tracer to all wells except the "no tracer" control. The optimal tracer concentration should be pre-determined in a separate titration experiment to be at or below its EC50 value.

  • Equilibration: Incubate the plate at 37°C in a 5% CO2 incubator for 2 hours to allow the binding competition to reach equilibrium.

  • Substrate Addition: Prepare the Nano-Glo® Live Cell Substrate according to the manufacturer's protocol. Add the substrate to all wells.

  • Signal Detection: Read the plate within 10-20 minutes on a luminometer. Measure the donor emission (~460 nm) and the acceptor emission (>600 nm).[13]

  • Data Analysis:

    • Calculate the raw BRET ratio for each well: (Acceptor Emission / Donor Emission).

    • Subtract the background BRET ratio (from "no tracer" wells).

    • Normalize the data by setting the "no compound" control as 100% and a saturating concentration of a known inhibitor as 0%.

    • Plot the normalized BRET ratio against the log of the compound concentration and fit to a four-parameter log(inhibitor) vs. response curve to determine the IC50.

Example Data: NanoBRET™ Assay for Target Kinase Y

Compound Conc. (µM) Corrected BRET Ratio (mBU) Normalized Response (%)
0 (Control) 450 100.0
0.01 445 98.8
0.1 380 84.4
1 235 52.2
10 65 14.4

| 100 | 15 | 3.3 |

Troubleshooting and Scientific Insights

ProblemPossible Cause(s)Recommended Solution(s)
(CETSA) No thermal shift observed with compound.1. Compound does not bind the target in cells. 2. Compound is not cell-permeable. 3. Target protein is inherently very stable or unstable. 4. Incorrect challenge temperature used.1. This is a valid negative result. 2. Verify permeability with a different assay (e.g., LC-MS analysis of cell lysates). 3. Optimize the temperature gradient to find a suitable melting transition. 4. Re-run the initial melt curve to confirm the optimal temperature for the ITDRF experiment.
(CETSA) High variability between replicates.1. Inconsistent heating/cooling. 2. Incomplete cell lysis. 3. Inaccurate pipetting of supernatant.1. Use a thermal cycler for precise temperature control. 2. Ensure complete freeze-thaw cycles. 3. Be careful to avoid disturbing the aggregated protein pellet when collecting the supernatant.
(NanoBRET) Low BRET signal window.1. Low expression of the Nluc-fusion protein. 2. Tracer does not bind the target effectively. 3. Sub-optimal filter pair on the luminometer.1. Optimize transfection conditions or generate a stable cell line. 2. Test an alternative tracer or re-evaluate the target-tracer pairing. 3. Ensure filters are appropriate for Nluc (460nm) and the tracer's emission spectrum.
(NanoBRET) Compound shows no activity.1. Compound does not bind the target. 2. Compound binds to a different site (allosteric) and does not displace the active-site tracer. 3. Compound concentration is too low.1. A valid negative result. Corroborate with CETSA. 2. This is a limitation of competition assays. Consider developing an alternative tracer or assay format. 3. Test a wider and higher concentration range.

Conclusion

Verifying that this compound engages its intended target inside living cells is a non-negotiable step in its development as a chemical probe or therapeutic lead. The Cellular Thermal Shift Assay provides a robust, label-free method to confirm binding through thermal stabilization, while the NanoBRET™ Target Engagement Assay offers a highly sensitive, live-cell method to quantify intracellular affinity. By employing these orthogonal and complementary techniques, researchers can generate high-confidence data to validate the compound's mechanism of action, guide structure-activity relationship (SAR) studies, and make informed decisions for project advancement.

References

Application Notes & Protocols: Strategic Derivatization of 5,6-Dimethylthieno[2,3-d]pyrimidin-4-amine for Enhanced Biological Potency

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized as a bioisostere of purine and forming the core of numerous kinase inhibitors.[1][2][3] This guide provides a comprehensive framework for the strategic synthesis and evaluation of novel derivatives based on the 5,6-dimethylthieno[2,3-d]pyrimidin-4-amine core. We delve into the rationale behind structural modifications aimed at improving potency, outline detailed, field-proven synthetic protocols, and describe robust methodologies for biological screening and structure-activity relationship (SAR) analysis. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold for the discovery of next-generation therapeutics, particularly in oncology and inflammation.[1][4]

Introduction: The Thieno[2,3-d]pyrimidine Scaffold

The thieno[2,3-d]pyrimidine core is a cornerstone in the design of ATP-competitive kinase inhibitors. Its structural similarity to adenine allows it to effectively bind to the hinge region of the ATP-binding pocket of various kinases.[2] This scaffold has been successfully utilized to develop inhibitors for critical signaling pathways implicated in cancer, such as the PI3K/AKT/mTOR and EGFR pathways.[5][6][7]

The 5,6-dimethyl substitution on the thiophene ring provides a specific lipophilic character that can influence binding affinity and selectivity. The primary amino group at the C4 position serves as a crucial vector for chemical modification. By introducing diverse substituents at this position, researchers can systematically probe the chemical space of the target's binding pocket, optimizing interactions to enhance potency and selectivity while fine-tuning physicochemical properties.[8] This guide focuses on the most effective strategies for derivatizing this C4-amine to generate a library of potent analogs.

Strategic Overview: From Synthesis to SAR

The development of potent derivatives follows a logical and iterative workflow. The process begins with the synthesis of a key intermediate, which is then used to generate a library of final compounds. These compounds are subsequently purified, characterized, and screened for biological activity. The resulting data is used to build a structure-activity relationship (SAR) model, which informs the design of the next generation of compounds.

G cluster_0 Design & Synthesis cluster_1 Analysis & Validation cluster_2 Optimization A Core Scaffold Selection (this compound) B Synthesis of Key Intermediate (4-Chloro Derivative) A->B C Library Generation via SNAr (Amine Substitution) B->C D Purification & Characterization (HPLC, NMR, MS) C->D E In Vitro Biological Screening (Kinase & Cell Viability Assays) D->E F Structure-Activity Relationship (SAR) Analysis E->F G Lead Optimization F->G G->A Iterative Redesign G Start 2-Amino-4,5-dimethyl- thiophene-3-carbonitrile Intermediate1 Intermediate 1 (Thienopyrimidinone) Start->Intermediate1 Formic Acid, Reflux Intermediate2 Intermediate 2 (4-Chloro derivative) Intermediate1->Intermediate2 POCl₃, Reflux Final Final Product Library (C4-Amine Derivatives) Intermediate2->Final R-NH₂ (Various Amines), Base, Solvent

References

measuring COX-2 inhibition with 5,6-Dimethylthieno[2,3-d]pyrimidin-4-amine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Measuring COX-2 Inhibition with 5,6-Dimethylthieno[2,3-d]pyrimidin-4-amine Derivatives

Introduction: Targeting Inflammation with Precision

Cyclooxygenase-2 (COX-2) is a critical enzyme in the inflammatory cascade.[1][2] While its counterpart, COX-1, is constitutively expressed and plays a role in physiological "housekeeping" functions like protecting the gastric mucosa, COX-2 is typically induced by pro-inflammatory stimuli such as cytokines and growth factors.[3][4][5] This inducible expression at sites of inflammation makes COX-2 a highly attractive therapeutic target for anti-inflammatory drugs.[1][2] Pharmacological inhibition of COX-2 can alleviate pain and inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[4][6][7][8]

The thieno[2,3-d]pyrimidine scaffold has emerged as a promising core structure for developing selective COX-2 inhibitors. Recent studies on derivatives, such as 5,6-Dimethylthieno[2,3-d]pyrimidin-4-ones, have demonstrated their potential to selectively inhibit the COX-2 isoenzyme.[9][10] This application note provides a robust, high-throughput protocol for quantifying the inhibitory activity of novel this compound derivatives against human recombinant COX-2, enabling researchers to determine key potency metrics like the half-maximal inhibitory concentration (IC50).

Principle of the Fluorometric Assay

This protocol employs a sensitive fluorometric method to measure COX-2 activity. The assay is based on the detection of Prostaglandin G2 (PGG2), an intermediate product generated by the enzymatic action of COX-2 on its substrate, arachidonic acid.[3][5] A specialized probe included in the reaction fluoresces upon interaction with PGG2. The intensity of this fluorescence (Ex/Em = 535/587 nm) is directly proportional to the amount of PGG2 produced and, therefore, to the activity of the COX-2 enzyme.[3]

When an inhibitory compound, such as a this compound derivative, is introduced, it binds to the COX-2 enzyme, blocking the conversion of arachidonic acid to PGG2.[4] This leads to a quantifiable decrease in the fluorescent signal. By measuring the reduction in fluorescence across a range of inhibitor concentrations, a dose-response curve can be generated to accurately calculate the IC50 value.[11][12]

COX-2 Enzymatic Reaction and Inhibition Pathway

COX2_Pathway cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_inhibition Inhibition AA Arachidonic Acid (Substrate) COX2 COX-2 Enzyme AA->COX2 Binds to active site PGG2 Prostaglandin G2 (Intermediate) COX2->PGG2 Catalyzes conversion Probe Fluorometric Probe PGG2->Probe Fluorescence Fluorescence Signal (Ex/Em = 535/587 nm) Probe->Fluorescence Generates Inhibitor Thienopyrimidine Derivative (Inhibitor) Inhibitor->COX2 Blocks active site

Caption: Workflow of the fluorometric COX-2 inhibition assay.

Materials and Reagents

ComponentSupplier & Cat. No. (Example)StorageNotes
Human Recombinant COX-2 Sigma-Aldrich (MAK399F)-80°CAvoid repeated freeze-thaw cycles. Aliquot upon first use.[3]
COX Assay Buffer Sigma-Aldrich (MAK399A)-20°C
COX Probe (in DMSO) Sigma-Aldrich (MAK399B)-20°CProtect from light.
COX Cofactor (in DMSO) Sigma-Aldrich (MAK399C)-20°C
Arachidonic Acid (Substrate) Sigma-Aldrich (MAK399D)-20°C
NaOH Sigma-Aldrich (MAK399E)Room Temp
Celecoxib (Positive Control) Sigma-Aldrich (MAK399G)-20°CA known selective COX-2 inhibitor.[6][7]
Test Compounds User-SynthesizedAs requiredThis compound derivatives.
DMSO, Anhydrous Sigma-Aldrich (D2650)Room TempFor dissolving test compounds.
Ethanol, 100% Sigma-Aldrich (E7023)Room TempFor reconstituting arachidonic acid.
96-well White Opaque Plates Corning (3917)Room TempFlat-bottom, suitable for fluorescence.
Multi-channel Pipettes
Fluorescence Plate Reader Capable of Ex/Em = 535/587 nm kinetic reads.

Experimental Protocol

Reagent Preparation
  • Scientist's Note: Proper reagent preparation is critical for assay success. Work on ice when handling enzymes and unstable reagents to maintain their activity.

  • COX Assay Buffer: Thaw and bring to room temperature before use.

  • Human Recombinant COX-2: Reconstitute the enzyme vial with 110 µL of sterile, purified water. Gently mix, then aliquot into single-use volumes and store at -80°C.[3] For immediate use, keep the reconstituted enzyme on ice for no longer than 30 minutes.[3]

  • Arachidonic Acid/NaOH Solution (Substrate):

    • Reconstitute the arachidonic acid vial with 55 µL of 100% Ethanol and vortex.

    • Immediately before use, prepare a 1:10 dilution of the reconstituted arachidonic acid with the provided NaOH solution. This diluted solution is stable for at least one hour on ice.[3]

  • Test Compound (Inhibitor) Stock: Prepare a 10 mM stock solution of each this compound derivative in anhydrous DMSO.

  • Positive Control (Celecoxib) Stock: Use the provided stock or prepare a 1 mM solution in DMSO.

  • Working Inhibitor Solutions: From the stock solutions, prepare a series of dilutions in COX Assay Buffer. These should be 10-fold more concentrated than the desired final assay concentration (e.g., for a final concentration of 10 µM, prepare a 100 µM working solution).[3]

Assay Procedure
  • Scientist's Note: This protocol is designed for a 96-well plate format. It is essential to include all controls in every experiment for data validation. Perform all additions involving inhibitors and controls in duplicate or triplicate.

  • Plate Setup: Design a plate map that includes wells for:

    • Enzyme Control (EC): 100% enzyme activity, no inhibitor.

    • Inhibitor Control (IC): Positive control (Celecoxib).

    • Sample (S): Test compounds at various concentrations.

    • Solvent Control (VC): To test for DMSO effects on enzyme activity.

  • Inhibitor/Control Addition:

    • EC Wells: Add 10 µL of COX Assay Buffer.

    • IC Wells: Add 10 µL of a 10X Celecoxib working solution.

    • S Wells: Add 10 µL of each 10X test compound working dilution.

    • VC Wells: Add 10 µL of COX Assay Buffer containing the same final DMSO concentration as the S wells.

  • Reaction Mix Preparation: Prepare a master mix for the number of wells required. For each well, combine:

    • 78 µL COX Assay Buffer

    • 1 µL COX Probe

    • 1 µL COX Cofactor

    • 10 µL Reconstituted COX-2 Enzyme

    • Rationale: Preparing a master mix ensures uniformity across all wells and minimizes pipetting errors. The pre-incubation of the enzyme with the inhibitor (Step 4) allows for binding to occur before the reaction is initiated.[13]

  • Enzyme Addition & Pre-incubation:

    • Add 90 µL of the Reaction Mix to each well (EC, IC, S, and VC). The total volume is now 100 µL.

    • Incubate the plate for 10 minutes at 25°C, protected from light.

  • Reaction Initiation and Measurement:

    • Crucial Step: Preset the fluorescence plate reader to kinetic mode (Ex/Em = 535/587 nm) at 25°C.[3]

    • Using a multi-channel pipette, add 10 µL of the diluted Arachidonic Acid/NaOH solution to all wells simultaneously to initiate the reaction.[3]

    • Immediately begin reading the fluorescence kinetically every minute for 5-10 minutes.

Experimental Workflow Diagram

Workflow prep 1. Reagent Preparation plate 2. Add Inhibitors & Controls to Plate prep->plate mix 3. Prepare & Add Reaction Mix plate->mix incubate 4. Pre-incubate (10 min, 25°C) mix->incubate start 5. Initiate with Arachidonic Acid incubate->start read 6. Kinetic Read (Ex/Em 535/587 nm) start->read analyze 7. Data Analysis (Calculate IC50) read->analyze

Caption: Step-by-step experimental workflow for COX-2 inhibition assay.

Data Analysis and Interpretation

  • Calculate Reaction Rate: For each well, determine the rate of reaction (slope) from the linear portion of the kinetic curve (ΔRFU/min).

  • Calculate Percent Inhibition: Use the following formula for each inhibitor concentration: % Inhibition = ( (Rate_EC - Rate_S) / Rate_EC ) * 100

    • Rate_EC: Average rate of the Enzyme Control wells.

    • Rate_S: Rate of the Sample well.

  • Determine IC50 Value:

    • Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).

    • Use a non-linear regression software (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response (variable slope) curve.[13][14]

    • The IC50 is the concentration of the inhibitor that produces 50% inhibition of the enzyme's activity.[11][15] A lower IC50 value indicates a more potent inhibitor.[12]

Sample Data & Results Table
DerivativeIC50 (µM) vs. COX-2Selectivity Index (SI)Notes
Celecoxib 0.45>100Potent and selective positive control.[3]
Compound A 2.145High potency, good selectivity.
Compound B 15.88Moderate potency, low selectivity.
Compound C > 100-Inactive at tested concentrations.
Indomethacin 18.3 (COX-2) / 0.68 (COX-1)0.04Non-selective control example.[9]

Note: Selectivity Index (SI) = IC50 (COX-1) / IC50 (COX-2). A separate assay for COX-1 inhibition (not described here) is required to determine the SI.

Troubleshooting and Best Practices

  • High Well-to-Well Variability: Ensure accurate and consistent pipetting, especially with the multi-channel pipette. Ensure the plate reader has stabilized at 25°C.

  • No Inhibition Observed: Verify the activity of the test compound. Confirm the enzyme is active by checking the Enzyme Control (EC) and Inhibitor Control (IC) wells. The IC well (with Celecoxib) should show significant inhibition.

  • Solvent Effects: High concentrations of DMSO can inhibit enzyme activity. Always include a Solvent Control (VC) and ensure the final DMSO concentration does not exceed 1% in the assay.[16]

  • Enzyme Instability: Do not keep the diluted COX-2 enzyme on ice for extended periods (max 30-60 minutes).[3][17] Aliquoting the stock enzyme is crucial to avoid degradation from multiple freeze-thaw cycles.[3]

References

Application Notes and Protocols for 5,6-Dimethylthieno[2,3-d]pyrimidin-4-amine in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in oncology.

Introduction: The Emergence of Thienopyrimidines in Oncology

The thieno[2,3-d]pyrimidine scaffold has garnered significant attention in medicinal chemistry as a privileged structure for the development of novel anti-cancer agents.[1] Structurally analogous to purines, these heterocyclic compounds serve as an excellent framework for designing kinase inhibitors, a cornerstone of modern targeted cancer therapy.[2][3] Numerous derivatives have demonstrated potent cytotoxic effects across a range of human cancer cell lines by modulating key signaling pathways involved in cell growth, proliferation, and survival.[4][5]

This document provides a detailed guide to the application of 5,6-Dimethylthieno[2,3-d]pyrimidin-4-amine (herein referred to as Compound DTP) in cancer cell line research. While extensive data exists for the broader thienopyrimidine class, this guide offers specific, field-proven protocols and insights to empower researchers to effectively characterize the anti-cancer potential of this particular molecule. We will delve into its plausible mechanism of action, provide step-by-step experimental protocols for its evaluation, and present data interpretation frameworks.

Plausible Mechanism of Action: Targeting the PI3K/AKT/mTOR Pathway

Based on extensive research into the thienopyrimidine scaffold, a primary mechanism of anti-cancer activity is the inhibition of protein kinases.[3] Specifically, many thienopyrimidine derivatives have been identified as potent inhibitors of the Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) signaling pathway.[6][7] This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.

Compound DTP, by binding to the ATP-binding pocket of PI3K, is hypothesized to prevent the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This blockade abrogates the downstream activation of AKT and mTOR, leading to the inhibition of pro-survival signals and the induction of apoptosis. This targeted inhibition offers a promising therapeutic window, potentially minimizing off-target effects.

PI3K_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates Compound_DTP Compound DTP (5,6-Dimethylthieno [2,3-d]pyrimidin-4-amine) Compound_DTP->PI3K Inhibits PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Apoptosis Apoptosis mTORC1->Apoptosis Inhibits

Caption: Proposed mechanism of Compound DTP inhibiting the PI3K/AKT/mTOR pathway.

Experimental Workflow for Characterizing Compound DTP

A systematic approach is crucial for elucidating the anti-cancer effects of a novel compound. The following workflow provides a logical progression from initial cytotoxicity screening to more detailed mechanistic studies.

Experimental_Workflow Start Start: Compound DTP Stock Solution Cell_Culture 1. Cancer Cell Line Culture & Seeding Start->Cell_Culture Viability_Assay 2. Cell Viability Assay (MTT Protocol) Determine IC50 Cell_Culture->Viability_Assay Apoptosis_Assay 3. Apoptosis Assay (Annexin V/PI Protocol) Viability_Assay->Apoptosis_Assay Based on IC50 Cell_Cycle_Assay 4. Cell Cycle Analysis (Propidium Iodide Protocol) Viability_Assay->Cell_Cycle_Assay Based on IC50 Data_Analysis 5. Data Analysis & Interpretation Apoptosis_Assay->Data_Analysis Cell_Cycle_Assay->Data_Analysis Conclusion Conclusion: Characterize Anti-Cancer Profile Data_Analysis->Conclusion

Caption: A logical workflow for the in vitro evaluation of Compound DTP.

Detailed Experimental Protocols

The following protocols are optimized for adherent human cancer cell lines (e.g., MCF-7 breast cancer, HCT116 colon cancer). Researchers should perform initial optimization experiments for suspension cell lines or other specific models.

Protocol 1: Cell Viability Assessment by MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the absorbance of which is directly proportional to the number of living cells.[8]

Materials:

  • Compound DTP (dissolved in DMSO to create a 10 mM stock solution)

  • Human cancer cell line of choice (e.g., MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom tissue culture plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Multichannel pipette and sterile tips

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of Compound DTP in complete medium. A suggested starting range is 0.1, 1, 5, 10, 25, 50, and 100 µM. Include a vehicle control (DMSO concentration matched to the highest DTP concentration).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or vehicle control.

    • Incubate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition and Incubation:

    • After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, 5% CO₂. During this time, purple formazan crystals will form in viable cells.

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well.

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[9]

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Compound DTP (µM) Absorbance (570 nm) % Viability
0 (Vehicle)1.25100%
0.11.2297.6%
11.1088.0%
50.8568.0%
100.6148.8%
250.3024.0%
500.1512.0%
1000.086.4%
Caption: Representative data from an MTT assay on MCF-7 cells treated with Compound DTP for 48 hours. The calculated IC₅₀ would be approximately 9.5 µM.
Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (PS), which translocates to the outer leaflet of the plasma membrane during early apoptosis.[10][11] Propidium Iodide (PI) is a fluorescent nuclear stain that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.[12]

Materials:

  • Compound DTP

  • 6-well tissue culture plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer (provided in the kit)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed 2 x 10⁵ cells per well in 6-well plates and allow them to attach overnight.

    • Treat cells with Compound DTP at concentrations around the determined IC₅₀ (e.g., 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀) for 24-48 hours. Include a vehicle control.

  • Cell Harvesting:

    • Collect both floating and adherent cells. Transfer the supernatant (containing floating cells) to a flow cytometry tube.

    • Gently wash the adherent cells with PBS, then trypsinize and add them to the same tube.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Staining:

    • Wash the cell pellet twice with cold PBS.

    • Resuspend the cells in 100 µL of 1X Binding Buffer.[13]

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[2][11]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour. Use FITC (FL1) and PI (FL2/FL3) channels.

Data Interpretation:

  • Lower-Left Quadrant (Annexin V- / PI-): Live cells

  • Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells

  • Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells

  • Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells

Treatment Live Cells (%) Early Apoptotic (%) Late Apoptotic (%)
Vehicle Control92.53.14.4
DTP (IC₅₀)45.228.526.3
Caption: Expected results from Annexin V/PI staining after 24h treatment, showing a significant increase in apoptotic cell populations.
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

Principle: This method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, and G2/M). PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content. This allows for the identification of cell cycle arrest at specific checkpoints.

Materials:

  • Compound DTP

  • 6-well tissue culture plates

  • Ice-cold 70% ethanol

  • PI staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Follow the same procedure as for the apoptosis assay (Protocol 2, Step 1).

  • Cell Harvesting and Fixation:

    • Harvest cells as described in the apoptosis assay (Protocol 2, Step 2).

    • Wash the cell pellet with cold PBS.

    • Resuspend the pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at 4°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet once with PBS.

    • Resuspend the pellet in 500 µL of PI/RNase A staining solution.

    • Incubate for 30 minutes at room temperature in the dark.[14]

  • Flow Cytometry Analysis:

    • Analyze the samples using a flow cytometer, measuring the fluorescence in the appropriate channel for PI (e.g., FL2).

    • Use cell cycle analysis software (e.g., ModFit, FlowJo) to deconvolute the DNA content histogram and quantify the percentage of cells in each phase.

Data Interpretation: Analyze the cell cycle distribution histograms. An accumulation of cells in a particular phase (e.g., G2/M) compared to the vehicle control indicates cell cycle arrest at that checkpoint.

Treatment G0/G1 Phase (%) S Phase (%) G2/M Phase (%)
Vehicle Control55.125.619.3
DTP (IC₅₀)20.415.264.4
Caption: Hypothetical cell cycle analysis data suggesting Compound DTP induces G2/M phase arrest in the treated cancer cell line.

Conclusion and Future Directions

These application notes provide a robust framework for the initial characterization of this compound in cancer cell lines. The presented protocols for assessing cytotoxicity, apoptosis, and cell cycle disruption will enable researchers to generate a comprehensive preliminary profile of the compound's anti-cancer activity. Positive results from these assays, particularly evidence of potent cytotoxicity and targeted mechanistic effects like apoptosis induction and cell cycle arrest, would strongly justify further investigation. Subsequent studies could include Western blotting to confirm the modulation of PI3K/AKT pathway proteins, in vivo xenograft models to assess anti-tumor efficacy, and further structure-activity relationship (SAR) studies to optimize the thienopyrimidine scaffold.

References

Application Notes and Protocols: Molecular Docking of 5,6-Dimethylthieno[2,3-d]pyrimidin-4-amine into the EGFR Active Site

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting EGFR with Novel Thienopyrimidine Scaffolds

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of EGFR signaling, often through overexpression or mutation, is a key driver in the pathogenesis of various human cancers, including non-small-cell lung cancer and glioblastoma.[3][4][5] This has established the ATP-binding site of the EGFR kinase domain as a critical target for anticancer drug development.[6][7] Small-molecule tyrosine kinase inhibitors (TKIs) that compete with ATP have shown significant clinical success.[8]

The thieno[2,3-d]pyrimidine scaffold has emerged as a promising pharmacophore for the development of potent EGFR inhibitors.[4][9][10] These heterocyclic compounds can mimic the purine ring of ATP and form key interactions within the enzyme's active site.[7] This application note provides a detailed protocol for the molecular docking of 5,6-Dimethylthieno[2,3-d]pyrimidin-4-amine, a representative thienopyrimidine derivative, into the active site of the EGFR kinase domain. This in-silico approach is a foundational step in structure-based drug design, enabling the prediction of binding conformations and affinities, thereby guiding the rational design of more potent and selective inhibitors.[11][12]

The EGFR Signaling Cascade: A Rationale for Targeted Inhibition

Activation of EGFR by its cognate ligands, such as Epidermal Growth Factor (EGF), triggers receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.[13] This phosphorylation creates docking sites for various adaptor proteins, initiating a cascade of downstream signaling pathways, primarily the RAS-RAF-MAPK and PI3K/AKT pathways, which ultimately promote cell proliferation and survival.[2][13] By competitively inhibiting ATP binding, small molecules like this compound can effectively block this signaling cascade at its origin.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Autophosphorylation & Recruitment PI3K PI3K EGFR->PI3K Ligand EGF Ligand Ligand->EGFR Binding & Dimerization Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt->Transcription

Caption: EGFR Signaling Pathway Overview.

Materials and Software

Protein Structure:
  • Source: RCSB Protein Data Bank (PDB)

  • Recommended PDB ID: 1M17 (Crystal structure of the EGFR kinase domain in complex with the inhibitor erlotinib).[14] This structure provides a well-defined active site conformation. Other suitable structures include 2GS2, 5D41, and 8HV2.[6][15][16][17]

Ligand Structure:
  • Compound: this compound

  • Source: PubChem (CID: 290232)[18]

  • Format: 3D SDF format

Software:
  • Molecular Visualization: PyMOL, UCSF Chimera, or Discovery Studio Visualizer

  • Docking Software: AutoDock Vina[19]

  • Preparation Tools: AutoDockTools (MGLTools)[19]

Experimental Protocols

The molecular docking workflow comprises four main stages: protein preparation, ligand preparation, grid generation, and docking execution, followed by results analysis.

Docking_Workflow Start Start Protein_Prep 1. Protein Preparation (PDB: 1M17) Start->Protein_Prep Ligand_Prep 2. Ligand Preparation (CID: 290232) Start->Ligand_Prep Grid_Gen 3. Grid Box Generation Protein_Prep->Grid_Gen Docking 4. Molecular Docking (AutoDock Vina) Ligand_Prep->Docking Grid_Gen->Docking Analysis 5. Results Analysis Docking->Analysis End End Analysis->End

Caption: Molecular Docking Workflow.

Protocol 1: Protein Preparation

Rationale: The raw PDB structure contains non-essential components (water, co-crystallized ligands) and lacks hydrogen atoms, which are crucial for accurate force field calculations. This protocol prepares the EGFR structure for docking.[20][21]

Steps:

  • Download the PDB file: Obtain the crystal structure of EGFR (e.g., 1M17) from the RCSB PDB.

  • Clean the Protein:

    • Load the PDB file into a molecular visualization tool (e.g., PyMOL, Chimera).

    • Remove all water molecules. The presence of crystallographic water molecules can interfere with ligand binding unless they are known to play a critical role in the ligand-receptor interaction.

    • Remove the co-crystallized inhibitor (erlotinib in the case of 1M17) and any other heteroatoms not essential for the protein's structural integrity.[22]

  • Prepare the Receptor in AutoDockTools:

    • Open the cleaned PDB file in AutoDockTools.

    • Add polar hydrogen atoms to the protein. This is essential for defining the correct ionization and tautomeric states of amino acid residues.

    • Compute Gasteiger charges. These partial atomic charges are necessary for calculating the electrostatic interactions in the docking simulation.[23]

    • Save the prepared protein in the PDBQT format, which contains the atomic coordinates, partial charges, and atom types required by AutoDock Vina.

Protocol 2: Ligand Preparation

Rationale: The ligand structure must be converted to a format compatible with the docking software, with defined rotatable bonds and appropriate charges.[24]

Steps:

  • Download the Ligand Structure: Obtain the 3D structure of this compound from PubChem in SDF format.[18]

  • Prepare the Ligand in AutoDockTools:

    • Open the ligand file in AutoDockTools.

    • The software will automatically detect the root of the molecule and the rotatable bonds. Torsional degrees of freedom are critical for flexible ligand docking.

    • Assign Gasteiger charges to the ligand atoms.

    • Save the prepared ligand in the PDBQT format.

Protocol 3: Grid Generation and Docking Execution

Rationale: A grid box defines the three-dimensional space in the receptor's active site where the docking algorithm will search for favorable ligand binding poses.[19][25]

Steps:

  • Define the Grid Box:

    • In AutoDockTools, with the prepared protein loaded, open the Grid Box tool.

    • Center the grid box on the active site. A reliable method is to use the coordinates of the co-crystallized ligand from the original PDB file. For 1M17, the active site is well-defined by the position of erlotinib.[26]

    • Adjust the dimensions of the grid box to encompass the entire active site, providing enough space for the ligand to move and rotate freely. A typical size is 20 x 20 x 20 Å.

  • Create the Configuration File:

    • Prepare a text file (e.g., conf.txt) specifying the input files and docking parameters.

  • Run AutoDock Vina:

    • Execute the docking simulation from the command line: vina --config conf.txt --log docking_log.txt

Results and Analysis

Rationale: The output of a docking simulation is a set of predicted binding poses for the ligand, each with a corresponding binding affinity score.[27][28] Analyzing these results provides insights into the potential binding mode and the key interactions between the ligand and the receptor.[29][30][31]

Quantitative Data Summary

The primary quantitative output from AutoDock Vina is the binding affinity, reported in kcal/mol. More negative values indicate a stronger predicted binding affinity.[29] The root-mean-square deviation (RMSD) is used to compare the docked poses to a reference conformation (if available) or to cluster similar poses.[27][29]

PoseBinding Affinity (kcal/mol)RMSD from Best Pose (Å)Key Interacting ResiduesInteraction Type
1-8.50.00Met793, Leu718, Gly796Hydrogen Bond, Hydrophobic
2-8.21.21Leu844, Thr790, Cys797Hydrophobic
3-7.91.85Met793, Asp855Hydrogen Bond, Hydrophobic
Analysis of Binding Interactions:
  • Visualize Docking Poses: Load the receptor (EGFR_prepared.pdbqt) and the output file (docking_results.pdbqt) into a molecular visualization tool.

  • Identify Key Interactions: Analyze the top-ranked binding pose to identify key interactions, such as:

    • Hydrogen Bonds: Look for hydrogen bonds between the amino group of the thienopyrimidine and the backbone of key residues in the hinge region of the EGFR active site, such as Met793. This is a hallmark interaction for many EGFR inhibitors.

    • Hydrophobic Interactions: Identify hydrophobic interactions between the dimethylthieno group and hydrophobic residues like Leu718, Val726, and Leu844.[32]

    • Pi-Stacking: Assess for potential pi-stacking interactions between the pyrimidine ring and aromatic residues.

  • Compare with Known Inhibitors: Compare the binding mode of this compound with that of co-crystallized inhibitors like erlotinib to validate the docking results and understand the structural basis for its predicted activity.

Conclusion

This application note provides a comprehensive and detailed protocol for performing molecular docking of this compound into the EGFR active site using AutoDock Vina. The described workflow, from protein and ligand preparation to results analysis, offers a robust framework for researchers in drug discovery to investigate the potential of novel thienopyrimidine derivatives as EGFR inhibitors. The insights gained from such in-silico studies are invaluable for guiding the synthesis and biological evaluation of new anticancer agents.

References

Troubleshooting & Optimization

improving the yield of 5,6-Dimethylthieno[2,3-d]pyrimidin-4-amine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An essential precursor in medicinal chemistry, 5,6-Dimethylthieno[2,3-d]pyrimidin-4-amine serves as a core scaffold for developing potent kinase inhibitors and other therapeutic agents. Its efficient synthesis is crucial for advancing drug discovery programs. This technical support center provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to enhance the yield and purity of this key intermediate. As Senior Application Scientists, we have compiled this guide based on established literature and practical field experience to address common challenges encountered during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary and most reliable synthetic route to this compound?

A1: The most prevalent and well-established method is a two-step synthesis. It begins with the construction of the substituted thiophene ring via the Gewald reaction, followed by the annulation of the pyrimidine ring.[1][2] This approach is highly valued for its efficiency and the accessibility of its starting materials.

Q2: Can you briefly explain the key chemical transformations involved?

A2: Certainly. The synthesis involves two cornerstone reactions:

  • Gewald Reaction : This is a one-pot, multi-component reaction that forms the 2-amino-4,5-dimethylthiophene-3-carbonitrile intermediate. It involves the condensation of 3-pentanone with malononitrile in the presence of elemental sulfur and a base (like morpholine or triethylamine).[2][3] This reaction efficiently assembles the core thiophene ring.

  • Pyrimidine Ring Cyclization : The 2-aminothiophene intermediate is then cyclized to form the final thieno[2,3-d]pyrimidine scaffold. A common and direct method is to heat the intermediate with formamide, which serves as the source for the required carbon and nitrogen atoms to form the pyrimidine ring.[1]

Q3: Are there alternative methods to improve yields, such as microwave synthesis?

A3: Yes, microwave-assisted synthesis has demonstrated significant advantages for both the Gewald reaction and the subsequent cyclization.[1][4] The precise temperature control offered by microwave irradiation can reduce reaction times, minimize the formation of degradation products, and often leads to improved overall yields compared to conventional heating methods.[3]

Visualized Synthetic Workflow

The general pathway from common starting materials to the final product is outlined below.

Synthesis_Workflow cluster_0 Step 1: Gewald Reaction cluster_1 Step 2: Pyrimidine Ring Formation start_materials 3-Pentanone Malononitrile Elemental Sulfur + Base (e.g., Morpholine) intermediate 2-Amino-4,5-dimethyl- thiophene-3-carbonitrile start_materials->intermediate One-pot condensation final_product 5,6-Dimethylthieno[2,3-d] pyrimidin-4-amine intermediate:e->final_product:w Cyclization (Heating) cyclizing_agent Formamide (HCONH2) cyclizing_agent->final_product:w C1 Synthon

Caption: Overall synthetic route for this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Problem 1: Low Yield or Failure in the Gewald Reaction Step
Potential CauseSuggested Solution & Explanation
Suboptimal Temperature The Gewald reaction is often exothermic. The temperature should be carefully maintained, typically between room temperature and 50°C.[1] Action: Use an ice bath to manage the initial exotherm and then maintain a stable temperature. Overheating can lead to tar formation and reduced yields.
Inefficient Stirring The reaction is heterogeneous due to solid elemental sulfur. Poor mixing prevents reagents from interacting effectively.[1] Action: Employ vigorous mechanical stirring to ensure the sulfur remains well-suspended, maximizing surface area and reaction rate.
Side Product Formation A common side product is a dimer of the α-cyanoester (malononitrile).[1] Action: Add the malononitrile slowly or portion-wise to the reaction mixture. This maintains a low instantaneous concentration, favoring the desired reaction pathway over self-condensation.
Incorrect Base/Catalyst The choice and amount of base are critical. An inappropriate base can lead to incomplete reaction or side reactions. Action: Morpholine or triethylamine are commonly used. Ensure the correct molar equivalents are used as per a validated protocol. Triethylamine is often used as it's inexpensive and effective.[4]
Problem 2: Low Yield or Incomplete Pyrimidine Ring Cyclization
Potential CauseSuggested Solution & Explanation
Impure Intermediate Unreacted starting materials or side products from the Gewald step can inhibit or interfere with the cyclization.[1] Action: It is crucial to purify the 2-amino-4,5-dimethylthiophene-3-carbonitrile intermediate before proceeding. Recrystallization from ethanol or isopropanol is typically effective.
Decomposition at High Temp. While heat is necessary for cyclization with formamide, excessive temperatures (>180-200°C) can cause decomposition of the starting material or the final product.[1] Action: Monitor the reaction closely using Thin Layer Chromatography (TLC). Optimize the temperature to the minimum required for a reasonable reaction rate. Consider using microwave synthesis for more uniform and controlled heating.
Ineffective Cyclizing Agent For some substrates, formamide may not be reactive enough, leading to incomplete conversion. Action: While formamide is standard, alternatives like N,N-dimethylformamide dimethyl acetal (DMF-DMA) followed by treatment with an amine can be more effective for challenging substrates, though this adds steps.[1]
Problem 3: Difficulty in Final Product Purification
Potential CauseSuggested Solution & Explanation
Persistent Colored Impurities Tar-like substances or highly colored byproducts can form, especially if the reaction overheated. Action: Treat the crude product solution with activated charcoal before recrystallization. Perform multiple recrystallizations if necessary. A common solvent system is ethanol or a DMF/water mixture.
Poor Solubility The final product may have limited solubility in common organic solvents, making purification challenging. Action: Column chromatography can be effective. A typical eluent system is dichloromethane/methanol or chloroform/acetone. Test solubility in various solvents to find an optimal system for either recrystallization or chromatography.

Troubleshooting Logic Diagram

Troubleshooting problem Low Yield Observed step1 Gewald Reaction? problem->step1 step2 Cyclization? problem->step2 temp Suboptimal Temperature step1->temp stir Inefficient Stirring step1->stir side_rxn Side Product Formation step1->side_rxn impure Impure Intermediate step2->impure decomp Thermal Decomposition step2->decomp sol_temp Control Exotherm (Ice Bath) temp->sol_temp sol_stir Use Vigorous Mechanical Stirring stir->sol_stir sol_side_rxn Slow Reagent Addition side_rxn->sol_side_rxn sol_impure Recrystallize Intermediate impure->sol_impure sol_decomp Optimize Temp (TLC) Use Microwave decomp->sol_decomp

Caption: Decision tree for troubleshooting low yield issues in the synthesis.

Optimized Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4,5-dimethylthiophene-3-carbonitrile (Gewald Reaction)
  • Reagent Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer, a condenser, and a dropping funnel, add ethanol (150 mL).

  • Addition of Reagents: To the ethanol, add 3-pentanone (0.1 mol), malononitrile (0.1 mol), and finely powdered elemental sulfur (0.1 mol).

  • Base Addition: Begin vigorous stirring to create a suspension. Slowly add morpholine (0.1 mol) dropwise via the dropping funnel over 30 minutes. An exothermic reaction will occur; maintain the temperature at approximately 40-50°C using a water bath.

  • Reaction: After the addition is complete, continue stirring and heat the mixture at 50°C for 2 hours. Monitor the reaction progress by TLC.

  • Workup: Cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration, wash it with cold ethanol (2 x 30 mL), and then with water to remove any residual morpholine salts.

  • Purification: Dry the crude product. For optimal results in the next step, recrystallize the solid from ethanol to yield a pure crystalline product. A typical yield is in the range of 70-85%.

Protocol 2: Synthesis of this compound (Cyclization)
  • Reaction Setup: Place the purified 2-amino-4,5-dimethylthiophene-3-carbonitrile (0.05 mol) into a 250 mL round-bottom flask.

  • Cyclization: Add formamide (100 mL). Equip the flask with a condenser and heat the mixture in an oil bath to 180°C.

  • Reaction Time: Maintain the temperature and stir for 4-6 hours. The reaction should be monitored by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (300 mL) with stirring. A solid precipitate will form.

  • Isolation: Allow the suspension to stand for 1-2 hours to ensure complete precipitation. Collect the solid by vacuum filtration and wash thoroughly with water.

  • Purification: Dry the crude product. Purify by recrystallization from a suitable solvent, such as an ethanol/DMF mixture, to afford the final product as a solid. Typical yields for this step are 60-75%.

References

Gewald Aminothiophene Synthesis: A Technical Support Guide to Common Side Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Gewald Aminothiophene Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful multicomponent reaction. Here, we move beyond standard protocols to address the nuances of the reaction, with a specific focus on the formation of common side products. Understanding and controlling these side reactions is often the key to achieving high yields and purity in your desired 2-aminothiophene products.

Troubleshooting Guide: Navigating Unwanted Reaction Pathways

This section addresses specific issues you may encounter during your Gewald synthesis, with a focus on identifying and mitigating the formation of common side products.

Issue 1: My reaction is producing a significant, non-polar byproduct that is difficult to separate from the desired aminothiophene.

Probable Cause: You are likely observing the formation of a hexa-1,3-diene dimer, a common and often significant side product in the Gewald synthesis.[1][2]

Mechanism of Formation: This side reaction occurs through the dimerization of the Knoevenagel-Cope condensation intermediate (the α,β-unsaturated nitrile). The process is initiated by a base-promoted Michael addition of one molecule of the α,β-unsaturated nitrile onto another, followed by an intramolecular Thorpe-Ziegler type cyclization to form the six-membered ring of the hexa-1,3-diene.[1][2]

Mitigation Strategies:

  • Two-Step Procedure: Isolate the α,β-unsaturated nitrile intermediate first. By separating the Knoevenagel-Cope condensation from the sulfur addition and cyclization, you can minimize the opportunity for dimerization.[1]

  • Control of Stoichiometry and Addition Rate: Carefully control the stoichiometry of your reactants. Slow addition of the carbonyl compound or the active methylene nitrile can help to keep the concentration of the α,β-unsaturated intermediate low at any given time, thus disfavoring the bimolecular dimerization reaction.

  • Base Selection: The choice of base is critical. Weaker bases or catalytic amounts of a stronger base may be sufficient to promote the initial condensation without excessively favoring the dimerization pathway. Consider screening bases such as morpholine, piperidine, or triethylamine.

  • Solvent Effects: The polarity of the solvent can influence the reaction pathway. Polar solvents like ethanol, methanol, or DMF are commonly used and can affect the solubility and reactivity of intermediates. Experimenting with different solvent systems may help to minimize dimer formation.

  • Temperature Control: Maintain a moderate reaction temperature (typically 40-60°C). Excessive heat can sometimes promote side reactions, including dimerization.

Issue 2: I am observing a different heterocyclic byproduct, especially when using an α-substituted active methylene nitrile.

Probable Cause: You may be forming a thiazole derivative instead of, or in addition to, the expected aminothiophene.

Mechanism of Formation: The formation of a thiazole is favored when the α-carbon of the active methylene nitrile is substituted (i.e., it is a methine group rather than a methylene group). In this case, the reaction pathway can diverge from the typical Gewald mechanism, leading to the formation of a five-membered ring containing both nitrogen and sulfur.[3][4][5][6]

Mitigation Strategies:

  • Substrate Selection: Be aware that the choice of the active methylene nitrile is a key determinant of the product. If your goal is the synthesis of a 2-aminothiophene, it is advisable to use an active methylene nitrile that is unsubstituted at the α-position.

  • Reaction Conditions: While substrate choice is the primary factor, careful optimization of the base, solvent, and temperature may help to favor the aminothiophene pathway to some extent, although the formation of the thiazole will likely remain a competitive process with α-substituted nitriles.

Issue 3: My reaction yields are consistently low, and I have a complex mixture of products that are difficult to characterize.

Probable Cause: This can be due to a combination of factors, including incomplete reaction, polymerization, or the formation of various minor side products.

Underlying Issues and Solutions:

  • Incomplete Reaction:

    • Unreacted Starting Materials: The presence of unreacted carbonyl and active methylene compounds can be a sign of an inefficient Knoevenagel-Cope condensation.

      • Troubleshooting: Increase the reaction time, optimize the temperature, or consider a more effective base or catalyst.[7] The removal of water formed during the condensation, for instance by using a Dean-Stark apparatus, can also drive the reaction to completion.

    • Knoevenagel-Cope Intermediate: If the sulfur addition and cyclization are slow, the α,β-unsaturated nitrile may remain in the reaction mixture.

      • Troubleshooting: Ensure sufficient and finely powdered sulfur is present and that the reaction conditions (temperature and base) are suitable for the cyclization step.

  • Polymerization:

    • Cause: Under certain conditions, particularly with prolonged reaction times or high temperatures, the starting materials or reactive intermediates can undergo polymerization.

    • Troubleshooting: Adjust the concentration of reactants, modify the rate of addition of reagents, or change the solvent to disfavor polymerization pathways.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Gewald aminothiophene synthesis?

A1: The generally accepted mechanism proceeds in three main stages:

  • Knoevenagel-Cope Condensation: A base catalyzes the condensation of a carbonyl compound (ketone or aldehyde) with an active methylene compound (e.g., α-cyanoester) to form an α,β-unsaturated nitrile intermediate.[8]

  • Sulfur Addition: Elemental sulfur adds to the α,β-unsaturated nitrile. This step is complex and is thought to involve the formation of polysulfide intermediates.[9]

  • Cyclization and Tautomerization: The sulfur-containing intermediate undergoes intramolecular cyclization, followed by tautomerization to yield the final, stable 2-aminothiophene product.[8]

Q2: What are the most critical parameters to control in the Gewald synthesis to minimize side products?

A2: The most critical parameters are:

  • Choice of Substrates: As discussed, an α-substituted active methylene nitrile can lead to thiazole formation.[3][4][5][6]

  • Base: The type and amount of base can significantly influence the rate of the initial condensation and the propensity for side reactions like dimerization.

  • Temperature: Maintaining an optimal temperature is crucial. Too low, and the reaction may be sluggish; too high, and side reactions and polymerization may be favored.

  • Reaction Time: Monitoring the reaction by a technique like Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and avoid the formation of degradation or side products from prolonged reaction times.

Q3: How can I identify the common side products in my reaction mixture?

A3: A combination of chromatographic and spectroscopic techniques is recommended:

  • Thin Layer Chromatography (TLC): This is a quick and effective way to monitor the progress of the reaction and get a qualitative idea of the number of components in your mixture. The hexa-1,3-diene dimer is typically less polar than the desired 2-aminothiophene.

  • Column Chromatography: This can be used to isolate the side products for further characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for elucidating the structures of the side products.[10]

  • Mass Spectrometry (MS): MS can provide the molecular weight of the side products, which is a crucial piece of information for their identification.[11]

Summary of Common Side Products

Side ProductStructureConditions Favoring FormationMitigation Strategies
Hexa-1,3-diene Dimer A six-membered ring formed from two molecules of the α,β-unsaturated nitrile intermediate.High concentration of the α,β-unsaturated nitrile, prolonged reaction times, certain bases.Two-step procedure, slow addition of reactants, careful selection of base, moderate temperature.
Thiazole Derivatives A five-membered ring containing both nitrogen and sulfur.Use of an α-substituted active methylene nitrile.Use of an unsubstituted active methylene nitrile.
Unreacted Starting Materials Carbonyl compound and active methylene nitrile.Inefficient Knoevenagel-Cope condensation (insufficient base, low temperature, short reaction time).Optimize base, temperature, and reaction time; remove water.
Knoevenagel-Cope Intermediate The α,β-unsaturated nitrile.Slow sulfur addition or cyclization.Ensure sufficient, finely powdered sulfur; optimize temperature and base for cyclization.
Polymers High molecular weight, often intractable materials.High temperatures, prolonged reaction times.Control temperature and reaction time; adjust reactant concentrations.

Reaction and Side Product Formation Pathways

Below are diagrams illustrating the main reaction pathway of the Gewald synthesis and the competing pathways leading to the formation of the hexa-1,3-diene dimer and thiazole side products.

Gewald Synthesis and Side Reactions cluster_reactants Starting Materials cluster_intermediates Intermediates cluster_products Products cluster_thiazole_pathway Thiazole Formation Pathway carbonyl Carbonyl (Ketone/Aldehyde) knoevenagel α,β-Unsaturated Nitrile carbonyl->knoevenagel Knoevenagel-Cope Condensation thiazole Thiazole carbonyl->thiazole Modified Gewald Pathway nitrile Active Methylene Nitrile nitrile->knoevenagel Knoevenagel-Cope Condensation alpha_sub_nitrile α-Substituted Nitrile sulfur Sulfur (S8) aminothiophene 2-Aminothiophene (Desired Product) sulfur->aminothiophene Sulfur Addition & Cyclization sulfur->thiazole Modified Gewald Pathway base Base base->knoevenagel Knoevenagel-Cope Condensation base->aminothiophene Sulfur Addition & Cyclization base->thiazole Modified Gewald Pathway knoevenagel->aminothiophene Sulfur Addition & Cyclization dimer Hexa-1,3-diene Dimer knoevenagel->dimer Dimerization (Michael Addition & Thorpe Cyclization) alpha_sub_nitrile->thiazole Modified Gewald Pathway

Caption: Reaction scheme of the Gewald synthesis and major side product pathways.

Experimental Protocols

Protocol 1: Minimizing Hexa-1,3-diene Dimer Formation via a Two-Step Procedure

Step 1: Synthesis of the α,β-Unsaturated Nitrile Intermediate

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a Dean-Stark trap, add the carbonyl compound (1.0 eq.), the active methylene nitrile (1.0 eq.), and a suitable solvent (e.g., toluene).

  • Add a catalytic amount of a suitable base (e.g., piperidine, 0.1 eq.).

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure. The crude α,β-unsaturated nitrile can be purified by column chromatography or used directly in the next step if sufficiently pure.

Step 2: Synthesis of the 2-Aminothiophene

  • In a separate round-bottom flask, dissolve the α,β-unsaturated nitrile from Step 1 in a polar solvent (e.g., ethanol).

  • Add elemental sulfur (1.1 eq.) and a suitable base (e.g., triethylamine, 1.1 eq.).

  • Stir the mixture at a moderate temperature (e.g., 50°C) and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and pour it into ice-water.

  • Collect the precipitated product by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography.

References

Technical Support Center: Troubleshooting Low Solubility of Thienopyrimidine Compounds in Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the low aqueous solubility of thienopyrimidine compounds, a common challenge in experimental assays. As a Senior Application Scientist, my goal is to provide you with the causal logic behind these experimental choices, ensuring you can design robust and reliable assays.

Thienopyrimidines are a vital class of heterocyclic compounds in drug discovery, largely due to their structural similarity to native purines like adenine and guanine, allowing them to interact with a wide range of biological targets.[1][2][3] However, like a significant portion of new chemical entities in development pipelines, many thienopyrimidine derivatives exhibit poor aqueous solubility.[4][5] This is not a trivial issue; low solubility can lead to underestimated compound activity, high data variability, inaccurate structure-activity relationships (SAR), and ultimately, the premature termination of a promising drug candidate.[6][7]

This guide is structured to help you diagnose and solve these solubility challenges systematically.

Part 1: Frequently Asked Questions & First-Line Troubleshooting

This section addresses the most immediate and common issues encountered in the lab.

Q1: My thienopyrimidine compound, which was fully dissolved in its DMSO stock, precipitated immediately when I added it to my aqueous assay buffer. What happened and what's the first thing I should do?

A1: This is the most common manifestation of low aqueous solubility, often called "crashing out." The root cause is a drastic change in the solvent environment. Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent that can dissolve many hydrophobic compounds. However, when a small volume of this DMSO stock is diluted into a large volume of aqueous buffer, the polarity of the solution increases dramatically. The water molecules cannot effectively solvate the hydrophobic thienopyrimidine compound, causing it to precipitate out of the solution.[8][9]

Low solubility can severely compromise your results by reducing the actual concentration of the compound available to interact with your biological target, leading to erroneously low potency or activity.[6][7]

Below is a workflow to diagnose and mitigate this common problem.

G cluster_0 Phase 1: Initial Observation & Checks cluster_1 Phase 2: Simple Mitigation Strategies cluster_2 Phase 3: Formulation & Buffer Modification cluster_3 Phase 4: Advanced & Long-Term Solutions start Precipitation Observed in Assay Well check_dmso 1. Visually Inspect DMSO Stock Solution start->check_dmso check_final_dmso 2. Verify Final DMSO Concentration in Assay check_dmso->check_final_dmso If stock is clear problem1 Problem: Water Contamination Solution: Use anhydrous DMSO, store properly. check_dmso->problem1 check_final_cmpd 3. Review Final Compound Concentration check_final_dmso->check_final_cmpd If DMSO < 0.5% problem2 Problem: High DMSO % Solution: Adjust dilution scheme to lower final DMSO. check_final_dmso->problem2 serial_dilution 4. Use Serial Dilution in Assay Buffer check_final_cmpd->serial_dilution If concentration is necessary mixing 5. Increase Mixing Energy (Vortex/Sonicate) serial_dilution->mixing If precipitation persists lower_conc 6. Lower Final Compound Concentration mixing->lower_conc If precipitation persists cosolvents 7. Add Co-solvents (e.g., PEG-400, Ethanol) lower_conc->cosolvents If precipitation persists surfactants 8. Add Surfactants (Acellular Assays) (e.g., Tween-20) cosolvents->surfactants If precipitation persists ph_adjust 9. Adjust Buffer pH (for ionizable compounds) surfactants->ph_adjust If precipitation persists solubilizers 10. Use Solubilizers (e.g., Cyclodextrins) ph_adjust->solubilizers If precipitation persists measure_sol 11. Formally Measure Kinetic Solubility solubilizers->measure_sol For systematic approach med_chem 12. Medicinal Chemistry (Prodrug, Polar Groups) measure_sol->med_chem G cluster_0 Kinetic Solubility (Precipitation-Based) cluster_1 Thermodynamic Solubility (Equilibrium-Based) k1 Compound in 100% DMSO Stock k2 Rapid Dilution into Aqueous Buffer k1->k2 k3 Supersaturated Solution (Non-Equilibrium) k2->k3 k4 Precipitation (Amorphous Solid) k3->k4 k_result Result: Max concentration before precipitation. Relevant for HTS & Bioassays. k3->k_result t1 Excess Solid Compound (Crystalline Powder) t2 Long Incubation in Aqueous Buffer (e.g., 24h) t1->t2 t3 Saturated Solution in Equilibrium with Solid t2->t3 t_result Result: True equilibrium concentration. Relevant for Formulation & PK. t3->t_result

References

Technical Support Center: Optimizing Reaction Conditions for Thieno[2,3-d]pyrimidine Cyclization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of thieno[2,3-d]pyrimidines. This guide is designed to provide you, as a senior application scientist, with in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this important heterocyclic synthesis. The thieno[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents.[1][2][3] Success in its synthesis is therefore of critical importance.

This resource provides actionable, experience-driven insights to help you optimize your reaction conditions, overcome common hurdles, and ensure the integrity of your synthetic outcomes.

I. Foundational Knowledge: Core Synthetic Strategies

Before delving into troubleshooting, it is essential to understand the primary synthetic routes to the thieno[2,3-d]pyrimidine scaffold. The most common and versatile approach begins with the construction of a 2-aminothiophene ring, followed by the cyclization to form the fused pyrimidine ring.[4]

Key Synthetic Methodologies:
  • Gewald Aminothiophene Synthesis: This is a cornerstone one-pot, multi-component reaction for forming the initial 2-aminothiophene intermediate.[4][5][6] It typically involves the condensation of a ketone or aldehyde with an active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) in the presence of elemental sulfur and a base.[5][7][8]

  • Pyrimidine Ring Annulation: Following the Gewald reaction, the pyrimidine ring is constructed. Common methods include:

    • Cyclization with one-carbon synthons like formamide, formic acid, or triethyl orthoformate.[9]

    • Reaction with acyl chlorides to form 4-oxo derivatives.[8][10]

    • Treatment with isothiocyanates to yield thioxo-pyrimidines.

Critical Reaction Mechanisms:
  • Dimroth Rearrangement: This is a crucial isomerization reaction for introducing diverse substituents at the 4-position of the pyrimidine ring.[4][8][11] It involves the interchange of an exocyclic and an endocyclic heteroatom, typically proceeding through a ring-opening and subsequent ring-closing mechanism.[4] The efficiency of this rearrangement is highly dependent on factors like pH, temperature, and the electronic nature of the substituents.[4]

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges you may encounter during the synthesis of thieno[2,3-d]pyrimidines, providing explanations for the underlying causes and actionable solutions.

Problem 1: Low Yield in the Gewald Reaction

Symptoms:

  • Low recovery of the desired 2-aminothiophene intermediate.

  • Presence of multiple side products in the crude reaction mixture.

  • Incomplete consumption of starting materials.

Potential Causes & Solutions:

CauseExplanationRecommended Action
Incorrect Basicity The choice and amount of base are critical. A weak base may not sufficiently deprotonate the active methylene compound, while an excessively strong base can promote side reactions. Triethylamine and morpholine are commonly used.[5][7][8]Screen different organic bases (e.g., triethylamine, piperidine, morpholine). Optimize the stoichiometry of the base.
Poor Quality of Sulfur Elemental sulfur can vary in reactivity. Ensure you are using a fine powder to maximize surface area and reactivity.Use freshly ground, high-purity elemental sulfur.
Suboptimal Temperature While many Gewald reactions proceed at room temperature, some substrates may require gentle heating to overcome activation energy barriers.[11]Monitor the reaction at room temperature initially. If the reaction is sluggish, gradually increase the temperature to 40-60 °C.
Inappropriate Solvent The solvent must be able to dissolve the reactants and facilitate the reaction. Polar aprotic solvents like DMF or ethanol are often effective.[5][11]Test a range of solvents, including ethanol, methanol, DMF, and dioxane.
Problem 2: Inefficient Pyrimidine Ring Cyclization

Symptoms:

  • Low conversion of the 2-aminothiophene intermediate to the final thieno[2,3-d]pyrimidine product.

  • Isolation of unreacted starting material.

  • Formation of polymeric or tar-like side products.[9]

Potential Causes & Solutions:

CauseExplanationRecommended Action
Decomposition of Reagents Reagents like formamide or triethyl orthoformate can decompose at high temperatures, leading to side reactions.Use a freshly opened bottle of the cyclizing agent. Consider performing the reaction under an inert atmosphere (N₂ or Ar).
Insufficient Dehydration The cyclization reaction often releases water, which can inhibit the reaction or lead to hydrolysis of intermediates.Use a Dean-Stark apparatus to remove water azeotropically if the reaction is conducted at reflux in a suitable solvent (e.g., toluene).
Inadequate Catalyst Some cyclization reactions require an acid or base catalyst to proceed efficiently. For example, cyclization with acyl chlorides may be facilitated by concentrated HCl in ethanol.[8]Screen for an optimal catalyst. For acid-catalyzed reactions, consider p-toluenesulfonic acid or a Lewis acid. For base-catalyzed cyclizations, sodium methoxide or potassium carbonate can be effective.
Microwave Irradiation Conventional heating can sometimes lead to longer reaction times and lower yields. Microwave-assisted synthesis has been shown to significantly improve the efficiency of these cyclizations.[8][11]If available, utilize a microwave reactor to explore shorter reaction times and potentially higher yields.
Problem 3: Unsuccessful or Low-Yielding Dimroth Rearrangement

Symptoms:

  • Incomplete conversion of the initial thieno[2,3-d]pyrimidine to the rearranged product.

  • A complex mixture of products is observed.

Potential Causes & Solutions:

CauseExplanationRecommended Action
Incorrect pH The Dimroth rearrangement is often pH-sensitive. The rate of rearrangement can be significantly affected by the acidity or basicity of the reaction medium.Carefully control the pH of the reaction mixture. Perform small-scale experiments to screen a range of pH values.
Suboptimal Temperature The rearrangement may require a specific temperature range to proceed efficiently.Optimize the reaction temperature. Start with reflux conditions and then screen lower temperatures if side reactions are observed.
Electronic Effects of Substituents The electronic nature of the substituents on both the pyrimidine ring and the incoming amine can influence the rate and feasibility of the rearrangement.Consider the electronic properties of your substrates. Electron-withdrawing groups on the pyrimidine ring may facilitate the reaction, while electron-donating groups on the amine can enhance its nucleophilicity.

III. Frequently Asked Questions (FAQs)

Q1: What is the typical reaction mechanism for the cyclization of a 2-aminothiophene with formamide?

A1: The cyclization of a 2-aminothiophene with formamide to form a 4-aminothieno[2,3-d]pyrimidine likely proceeds through the initial formation of a formamidine intermediate by reaction of the 2-amino group with formamide. This is followed by an intramolecular cyclization where the nitrogen of the formamidine attacks the cyano group (if present) or another suitable electrophilic site on the thiophene ring, leading to the formation of the pyrimidine ring. Subsequent tautomerization yields the final aromatic thieno[2,3-d]pyrimidine.

Q2: How can I introduce a substituent at the 4-position of the thieno[2,3-d]pyrimidine ring?

A2: There are two primary strategies:

  • Nucleophilic Aromatic Substitution (SNAr): If you have a 4-chlorothieno[2,3-d]pyrimidine, you can displace the chloride with various nucleophiles, such as amines, to introduce a wide range of substituents.[10] This is a very common and effective method.

  • Dimroth Rearrangement: As discussed earlier, this rearrangement is a powerful tool for introducing different amine substituents at the 4-position.[4][8][11]

Q3: Are there any green chemistry approaches for the synthesis of thieno[2,3-d]pyrimidines?

A3: Yes, several approaches aim to make the synthesis more environmentally friendly. The use of microwave irradiation can significantly reduce reaction times and energy consumption.[8][11] Additionally, the development of one-pot, multi-component reactions, like the Gewald synthesis, minimizes waste by reducing the number of purification steps.[4][5][6] The use of greener solvents and catalysts is also an active area of research.

IV. Experimental Protocols & Data Visualization

Protocol 1: General Procedure for the Gewald Aminothiophene Synthesis
  • To a stirred solution of the ketone or aldehyde (10 mmol) and the active methylene nitrile (10 mmol) in ethanol (30 mL), add elemental sulfur (12 mmol).

  • Add a catalytic amount of an organic base (e.g., triethylamine, 2 mmol).

  • Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) and monitor the progress by TLC.

  • Upon completion, pour the reaction mixture into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure 2-aminothiophene.

Protocol 2: Microwave-Assisted Synthesis of Thieno[2,3-d]pyrimidines
  • In a microwave-safe vessel, combine the 2-aminothiophene-3-carbonitrile (5 mmol), an appropriate aniline (6 mmol), and a suitable solvent (e.g., DMF, 10 mL).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 150 °C) for a specified time (e.g., 10-30 minutes).

  • After cooling, pour the reaction mixture into water and collect the precipitate by filtration.

  • Purify the crude product by column chromatography or recrystallization.

Data Summary: Effect of Base on Gewald Reaction Yield
EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1TriethylamineEthanol251275
2MorpholineEthanol251282
3PiperidineEthanol251278
4TriethylamineDMF50485
5MorpholineDMF50491

Visualizing the Synthetic Workflow

ThienoPyrimidine_Synthesis cluster_gewald Gewald Reaction cluster_cyclization Pyrimidine Ring Annulation Ketone_Aldehyde Ketone/Aldehyde Aminothiophene 2-Aminothiophene Intermediate Ketone_Aldehyde->Aminothiophene ActiveMethylene Active Methylene Nitrile ActiveMethylene->Aminothiophene Sulfur Sulfur Sulfur->Aminothiophene Base Base Base->Aminothiophene ThienoPyrimidine Thieno[2,3-d]pyrimidine Aminothiophene->ThienoPyrimidine Cyclization CyclizingAgent Cyclizing Agent (e.g., Formamide) CyclizingAgent->ThienoPyrimidine caption General workflow for Thieno[2,3-d]pyrimidine synthesis.

Caption: General workflow for Thieno[2,3-d]pyrimidine synthesis.

V. References

  • Guo, H., et al. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO. Available at: --INVALID-LINK--

  • Rehwald, M., & Gewald, K. (n.d.). SYNTHESES OF THIEN0[2,3-d]PYRlMlDMES AND AMINO- PYRIMlDINES FROM 2-ALKOXY-5-CYANO-4-THIOXOPYRIMIDINE INTERMEDIATES. Technische Universität Dresden.

  • El-Sayed, N. F., et al. (2021). Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 2236–2252. Available at: --INVALID-LINK--

  • Adepu, R., et al. (2012). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry, 10(29), 5736-5748. Available at: --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Synthesis of Thieno[2,3-d]pyrimidine Cores. Available at: --INVALID-LINK--

  • Hirota, K., et al. (1989). [Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities]. Yakugaku Zasshi, 109(7), 464-73. Available at: --INVALID-LINK--

  • Hassan, A. A., et al. (2020). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules, 25(23), 5779. Available at: --INVALID-LINK--

  • El-Adl, K., et al. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry, 27(10), 1935-1951. Available at: --INVALID-LINK--

  • Abdel-Rahman, A. A.-H. (2017). synthesis of thienopyrimidine derivatives starting from thiophene and pyrimidine rings. European Chemical Bulletin, 6(6), 246-257.

  • Al-Abdullah, E. S. (2013). Recent Report on Thieno[2,3-d]pyrimidines. Their Preparation Including Microwave and Their Utilities in Fused Heterocycles Synthesis. Journal of Heterocyclic Chemistry, 50(3), 535-559.

  • Mohareb, R. M., & Abdelaziz, M. A. (2015). Synthesis, cytotoxicity and toxicity of thieno[2,3-d]pyrimidine derivatives derived from 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene. Medicinal Chemistry Research, 24(12), 4136-4151.

  • Alinaghizadeh, F., et al. (2015). Cascade Synthesis of Thieno[2,3-b]pyridines by Using Intramolecular Cyclization Reactions of 3-Cyano-2-(organylmethylthio)pyridines. Journal of the Brazilian Chemical Society, 26(11), 2316-2322.

  • Khan, I., et al. (2023). Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors. ChemMedChem, 18(14), e202300165. Available at: --INVALID-LINK--

References

Technical Support Center: Troubleshooting the Gewald Reaction

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the Gewald reaction. As a Senior Application Scientist, I understand the nuances and challenges that can arise during the synthesis of highly substituted 2-aminothiophenes. This guide is designed to provide you with in-depth, field-proven insights to troubleshoot common issues, with a particular focus on the prevention of undesired dimerization. The information presented here is grounded in established chemical principles and supported by peer-reviewed literature to ensure both accuracy and reliability.

Frequently Asked Questions (FAQs)

Q1: What is dimerization in the context of the Gewald reaction, and why does it occur?

A1: Dimerization in the Gewald reaction refers to a common side-reaction where the α,β-unsaturated nitrile intermediate, formed from the initial Knoevenagel-Cope condensation, reacts with itself instead of with sulfur to form the desired 2-aminothiophene.[1] This leads to the formation of a six-membered hexa-1,3-diene byproduct.[1]

The primary cause of this dimerization is a base-promoted Michael addition of one molecule of the α,β-unsaturated nitrile anion to another molecule of the same intermediate. This is followed by a Thorpe-Ziegler cyclization to yield the cyclohexadiene dimer.[1] This side reaction is particularly prevalent when the subsequent reaction with sulfur is slow or inefficient.[1][2]

Q2: I'm observing a significant amount of a dimeric byproduct. What are the most likely causes in my experimental setup?

A2: Observing significant dimer formation points to reaction conditions that favor the self-condensation of the Knoevenagel-Cope product over its reaction with sulfur. Several factors could be at play:

  • Inefficient Sulfur Activation/Reaction: The reaction of the α,β-unsaturated nitrile with elemental sulfur can be a rate-limiting step. If the sulfur is not effectively activated or if its concentration is locally depleted, the dimerization pathway can dominate.[2]

  • Base Concentration and Strength: While a base is necessary to catalyze the initial condensation and subsequent steps, an excessively high concentration or a very strong base can accelerate the Michael addition that leads to dimerization.[1]

  • Reaction Temperature: Higher temperatures can sometimes favor the dimerization pathway, although the effect of temperature can be substrate-dependent.

  • Substrate Reactivity: The structure of the starting carbonyl compound and the activated nitrile can influence the rate of both the desired reaction and the dimerization.[2] Malononitrile derivatives, for example, are noted to be more prone to dimerization.[2]

Troubleshooting Guides

Issue 1: Excessive Dimer Formation

When dimerization is the primary side reaction, a systematic approach to optimizing the reaction conditions is necessary. The goal is to favor the sulfur addition and cyclization pathway over the intermolecular Michael addition.

Core Concept: The formation of the desired 2-aminothiophene and the dimer are competing pathways originating from the same α,β-unsaturated nitrile intermediate. To minimize the dimer, we must accelerate the rate of the sulfur-mediated cyclization relative to the rate of Michael addition.

Below is a diagram illustrating the competing reaction pathways:

Gewald_Dimerization cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_pathways Competing Pathways cluster_products Products Ketone Ketone/ Aldehyde Knoevenagel Knoevenagel-Cope Condensation Ketone->Knoevenagel Nitrile Activated Nitrile Nitrile->Knoevenagel Sulfur Sulfur (S₈) Base Base Base->Knoevenagel Unsaturated_Nitrile α,β-Unsaturated Nitrile Intermediate Knoevenagel->Unsaturated_Nitrile Desired_Pathway Desired Pathway: Sulfur Addition & Cyclization Unsaturated_Nitrile->Desired_Pathway + Sulfur Dimer_Pathway Side Reaction: Dimerization Unsaturated_Nitrile->Dimer_Pathway + Base Aminothiophene 2-Aminothiophene (Desired Product) Desired_Pathway->Aminothiophene Dimer Dimer Byproduct Dimer_Pathway->Dimer

Caption: Competing pathways in the Gewald reaction.

Troubleshooting Protocol: Minimizing Dimer Formation

This protocol outlines a series of systematic adjustments to your experimental procedure. It is recommended to modify one parameter at a time to isolate its effect.

Step 1: Re-evaluate the Base

The choice and amount of base are critical. The base acts as a catalyst for the initial condensation but can also promote the undesired dimerization.[3]

  • Reduce Base Concentration: If using a stoichiometric amount of base, try reducing it to catalytic amounts (e.g., 10-20 mol%).[3][4] Under solvent-free conditions, the reaction has been shown to be catalytic in base.[4]

  • Change the Base: If a strong base like an alkoxide is being used, consider switching to a milder amine base such as morpholine or piperidine.[5][6] Recent studies have shown that conjugate acid-base pairs, like piperidinium borate, can be highly effective in truly catalytic amounts, potentially reducing side reactions.[3]

Step 2: Optimize Reaction Temperature and Time

  • Lower the Temperature: Perform the reaction at a lower temperature (e.g., room temperature or 0 °C) to potentially slow down the rate of the Michael addition relative to the sulfur addition.

  • Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of the starting materials and the formation of the product and byproduct. This will help you determine the optimal reaction time and avoid prolonged reaction times that might favor dimer formation.

Step 3: Modify the Order of Addition

Instead of a one-pot reaction where all components are mixed at once, a two-step procedure can be beneficial, especially for less reactive ketones.[7]

  • Pre-form the α,β-unsaturated nitrile: First, perform the Knoevenagel-Cope condensation to synthesize and isolate the α,β-unsaturated nitrile intermediate.[7][8]

  • React with Sulfur: In a second step, react the purified intermediate with sulfur and a base under optimized conditions. This allows for better control over the subsequent sulfur addition and cyclization.

Step 4: Consider Alternative Sulfur Sources and Activation Methods

The dissolution and activation of elemental sulfur can be slow. Enhancing this step can significantly favor the desired pathway.

  • Alternative Sulfur Reagents: Sodium polysulfide has been used as an alternative sulfur source, sometimes in catalyst-free, ultrasound-promoted aqueous conditions, which can offer a greener and more efficient route.[9][10][11]

  • Microwave Irradiation: The use of microwave irradiation has been shown to be beneficial for both reaction times and yields in the Gewald reaction, potentially by promoting the faster consumption of the intermediate.[8][12]

Step 5: Solvent Effects

The choice of solvent can influence the relative rates of the competing pathways.

  • Solvent Polarity: Experiment with a range of solvents with varying polarities, such as ethanol, methanol, DMF, or even aqueous systems.[5][10] Green chemistry approaches have demonstrated success using water as a solvent, sometimes in the presence of a phase-transfer catalyst or under specific conditions.[10]

  • Solvent-Free Conditions: Mechanochemistry, using high-speed ball milling, has been explored as a solvent-free method that can proceed with only catalytic amounts of base and under aerobic conditions, potentially altering the reaction landscape to disfavor dimerization.[4]

Comparative Table of Troubleshooting Strategies

StrategyPrinciplePotential AdvantagesConsiderations
Reduce/Change Base Decrease the rate of base-catalyzed Michael addition.Simple to implement; can significantly reduce dimerization.May slow down the overall reaction rate; requires optimization.
Lower Temperature Decrease the activation energy barrier for dimerization relative to the desired reaction.Can improve selectivity.May require longer reaction times.
Two-Step Procedure Isolate the intermediate to control the sulfur addition step better.Better control and potentially higher purity of the final product.Adds an extra synthesis and purification step to the workflow.
Alternative Sulfur Source Improve the rate and efficiency of the sulfur incorporation step.Can lead to higher yields and greener reaction conditions.May require different reaction setup (e.g., ultrasound).
Microwave Irradiation Accelerate the desired reaction pathway through efficient heating.Shorter reaction times and often improved yields.Requires specialized microwave reactor equipment.
Solvent-Free/Mechanochemistry Alter reaction kinetics and pathways by removing the solvent.Environmentally friendly; can enable catalytic base use.Requires a ball mill; not suitable for all substrates.

By systematically applying these troubleshooting strategies, you can effectively diagnose the cause of dimerization in your Gewald reaction and optimize your conditions to achieve higher yields of the desired 2-aminothiophene product.

References

purification strategies for removing byproducts from Gewald reaction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Gewald Reaction. This guide is designed for researchers, chemists, and drug development professionals who utilize this powerful multicomponent reaction to synthesize polysubstituted 2-aminothiophenes. While the Gewald reaction is celebrated for its efficiency, isolating the desired product from a complex mixture of byproducts and unreacted starting materials can be a significant challenge.[1][2]

This document provides in-depth, field-proven troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific rationale and practical steps needed to design effective purification strategies, ensuring the integrity of your final compound.

Troubleshooting Guide: From Crude Mixture to Pure Compound

This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind the problem and providing validated solutions.

Question 1: My reaction has finished, and I'm left with a dark, viscous oil or tar-like residue. What is this, and where do I even begin the purification?

Answer: This is a very common scenario. The dark, oily consistency typically results from a combination of factors:

  • Polymeric Byproducts: Under the reaction conditions, especially with prolonged heating or high concentrations, starting materials or the Knoevenagel-Cope intermediate can undergo self-condensation or polymerization.[3][4]

  • Excess Elemental Sulfur: Unreacted sulfur, which has low solubility in many organic solvents upon cooling, can contribute to the crude mixture's heterogeneity.

  • Polar Impurities: Inorganic salts from the base or side reactions can be present.

  • Knoevenagel-Cope Intermediate: This key intermediate may persist if the subsequent sulfur addition and cyclization steps are slow or incomplete.[3][5]

Recommended Strategy: A Stepwise Cleanup

The key is not to apply a single, aggressive purification method immediately, but to sequentially remove classes of impurities.

  • Initial Non-Polar Wash (Trituration): Before attempting to dissolve the entire crude mixture, wash or triturate it with a cold, non-polar solvent like hexanes or diethyl ether.

    • Why it works: This step is highly effective at removing residual, non-polar starting materials and, most importantly, a significant amount of unreacted elemental sulfur, which is sparingly soluble in cold hexanes. This often simplifies the subsequent steps considerably.

  • Aqueous Workup (Liquid-Liquid Extraction): Dissolve the remaining material in a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash this organic solution sequentially with:

    • Water: To remove highly polar impurities and inorganic salts.[3]

    • Brine (Saturated NaCl solution): To help break up any emulsions and remove the bulk of dissolved water from the organic layer before the final drying step.[6]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

At this point, you should have a much cleaner, though likely still impure, product that is more amenable to high-resolution purification like chromatography or recrystallization.

Question 2: My TLC analysis shows significant amounts of unreacted carbonyl and active methylene starting materials. How can I efficiently remove them without resorting to column chromatography?

Answer: This issue points to an incomplete reaction. While optimizing reaction conditions (time, temperature, catalyst) is the first line of defense[3], an acid-base extraction is an elegant and powerful workup technique to remove many common starting materials and the amine catalyst.[7]

The Principle: Exploiting pKa Differences

This method manipulates the pH of an aqueous phase to change a compound's charge, thereby moving it from an organic solvent into the aqueous layer.[6][8] The 2-aminothiophene product is typically neutral and will remain in the organic layer throughout this process.

Recommended Strategy: Acid-Base Extraction Protocol

  • Dissolve: Dissolve your crude product in an organic solvent immiscible with water (e.g., ethyl acetate, diethyl ether).

  • Remove Basic Impurities: Wash the organic layer with a dilute aqueous acid, such as 1M HCl.

    • Why it works: The basic amine catalyst (e.g., morpholine, triethylamine) will be protonated to form a water-soluble ammonium salt, which partitions into the aqueous layer.[8][9]

  • Remove Acidic Impurities: Next, wash the organic layer with a dilute aqueous base, like 5% sodium bicarbonate (NaHCO₃) solution.

    • Why it works: If you used an acidic active methylene compound (like cyanoacetic acid) or if your carbonyl compound has acidic protons, this weak base can convert them into their corresponding water-soluble salts.[9] Using a strong base like NaOH is generally avoided as it can potentially hydrolyze ester groups on the product or cause other side reactions.[9]

  • Final Wash & Dry: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. This procedure should yield a product significantly enriched in your desired neutral 2-aminothiophene.

Question 3: My product is a solid, but melting point analysis and NMR show it's still impure after basic workup. What is the most effective final purification step?

Answer: For solid products, recrystallization is often the most powerful and scalable purification technique, capable of yielding highly pure crystalline material.[3] The goal is to find a solvent (or solvent pair) in which your desired product is highly soluble when hot but poorly soluble when cold, while the impurities remain soluble at all temperatures.

Recommended Strategy: Systematic Solvent Screening and Recrystallization

  • Solvent Selection: Common solvents for 2-aminothiophenes include ethanol, methanol, or mixtures like ethyl acetate/hexanes.[3][10]

    • Single-Solvent Method: Test small amounts of your solid in different solvents. A good solvent will dissolve the compound when heated but allow crystals to form upon cooling.

    • Two-Solvent Method: This is useful when no single solvent is ideal. Dissolve your compound in a minimum amount of a hot "soluble" solvent (e.g., ethanol, ethyl acetate). Then, slowly add a "poor" or "anti-solvent" (e.g., water, hexanes) dropwise to the hot solution until it just becomes cloudy (the saturation point). Allow this solution to cool slowly.[11]

  • Execution:

    • Dissolve the impure solid in the minimum amount of boiling solvent.

    • If the solution has colored impurities, you can add a small amount of activated charcoal and perform a hot filtration to remove it.

    • Allow the solution to cool slowly to room temperature. Rapid cooling leads to smaller, less pure crystals.

    • Once at room temperature, cool the flask in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts in the Gewald reaction?

The Gewald reaction proceeds through a Knoevenagel-Cope condensation to form an α,β-unsaturated nitrile, followed by sulfur addition and cyclization.[5][12][13] Byproducts can arise from interruptions or side-reactions at any stage:

  • Unreacted Starting Materials: Due to incomplete reaction.[3]

  • Knoevenagel-Cope Intermediate: Forms if the sulfur addition and cyclization are the rate-limiting steps.[3][5]

  • Dimerization/Polymerization Products: Self-condensation of starting materials or intermediates can lead to high molecular weight, often colored, byproducts.[3][4]

  • Polysulfide Species: Complex polysulfide intermediates can form during the sulfur addition phase.[12][13]

Q2: How can I best monitor the reaction to minimize byproduct formation?

Thin Layer Chromatography (TLC) is your most critical tool.[3] Regularly monitor the reaction by spotting the reaction mixture alongside your starting materials on a TLC plate. The reaction is typically complete when the starting material spots have been consumed and a new, dominant product spot has appeared. Running the reaction for too long after completion can often lead to increased byproduct formation.

Q3: Is there a "golden rule" for choosing a column chromatography eluent?

While every compound is different, a good starting point for purifying 2-aminothiophenes on silica gel is a gradient elution system of ethyl acetate in hexanes.[3] Start with a low polarity mixture (e.g., 5% EtOAc in hexanes) and gradually increase the polarity (e.g., to 10%, 20%, etc.). This gradient approach will first elute non-polar byproducts, followed by your slightly more polar product, leaving the most polar impurities on the column.

Solvent Relative Polarity Role in Eluent System
Hexane / Heptane0.009Non-polar base solvent
Toluene0.099Non-polar base solvent (Aromatic)
Dichloromethane (DCM)0.309Mid-polarity solvent
Diethyl Ether0.386Mid-polarity solvent
Ethyl Acetate (EtOAc)0.477Polar co-solvent
Acetone0.533Polar co-solvent
Ethanol / Methanol>0.654Highly polar co-solvent (used sparingly)
Table 1: Common solvents for column chromatography ranked by polarity.

Visualized Workflows and Mechanisms

General Purification Strategy

The following diagram outlines a logical workflow for purifying a typical Gewald reaction mixture.

G crude Crude Reaction Mixture (Oil or Solid) trituration Triturate with Cold Hexanes crude->trituration Removes Sulfur, Non-polar Impurities liquid_extraction Liquid-Liquid Extraction (e.g., EtOAc/Water) trituration->liquid_extraction acid_base Optional: Acid-Base Wash (1M HCl, 5% NaHCO₃) liquid_extraction->acid_base Removes Salts dry Dry & Concentrate acid_base->dry Removes Catalyst, Acidic/Basic Impurities product_state Assess Product State dry->product_state solid Solid product_state->solid Is Solid oil Oil product_state->oil Is Oil recrystallize Recrystallization solid->recrystallize chromatography Column Chromatography oil->chromatography pure_solid Pure Crystalline Product recrystallize->pure_solid pure_oil Pure Product chromatography->pure_oil G cluster_main Main Gewald Reaction Pathway cluster_side Common Side Reactions reactants reactants knoevenagel Knoevenagel-Cope Condensation reactants->knoevenagel unreacted Unreacted Starting Materials reactants:c->unreacted dimer Dimerization/ Polymerization reactants:m->dimer intermediate α,β-Unsaturated Nitrile (R₂C=C(CN)EWG) knoevenagel->intermediate sulfur_add Sulfur Addition & Cyclization intermediate->sulfur_add intermediate->dimer incomplete_cyclization Knoevenagel Intermediate Remains intermediate->incomplete_cyclization product 2-Aminothiophene sulfur_add->product

References

enhancing the stability of 5,6-Dimethylthieno[2,3-d]pyrimidin-4-amine in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5,6-Dimethylthieno[2,3-d]pyrimidin-4-amine

A Guide to Enhancing Solution Stability for Researchers

Welcome to the technical support center for this compound. As a Senior Application Scientist, I've designed this guide to provide you with not only protocols but also the underlying scientific rationale to address the stability challenges you may encounter with this thienopyrimidine derivative. This molecule, a structural analog of purine bases like adenine and guanine, holds significant promise in drug discovery but requires careful handling to ensure experimental reproducibility and integrity.[1] This resource is structured as a series of frequently asked questions and in-depth troubleshooting guides to help you navigate these challenges effectively.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Instability

This section addresses the most common initial questions regarding the stability of this compound.

Q1: What are the primary degradation pathways for this compound in solution?

A1: The chemical structure of this compound features a fused thienopyrimidine core, which is susceptible to several modes of degradation. The primary pathways of concern in a solution are oxidation, hydrolysis, and photodegradation.

  • Oxidative Degradation: The thiophene ring contains a sulfur atom that is susceptible to oxidation, potentially forming sulfoxides or sulfones.[2] This is a common degradation pathway for thienopyridine-containing drugs and can be accelerated by the presence of dissolved oxygen, trace metal ions, or oxidizing agents.[2][3]

  • Hydrolytic Degradation: The pyrimidine ring, particularly with the electron-donating amine group at the C4 position, can be susceptible to hydrolysis. This process is often catalyzed by acidic or basic conditions, which can lead to ring-opening or modification of the amine group.[4] The stability of ester and amide bonds in many pharmaceuticals is known to be highly pH-dependent, and similar principles apply to the heterocyclic rings.[4]

  • Photodegradation: Many heterocyclic aromatic compounds absorb UV or visible light, which can promote photochemical reactions. For some thienopyrimidine derivatives, exposure to UVA radiation has been shown to induce the generation of reactive oxygen species (ROS), leading to compound degradation and potential phototoxicity.[5]

G cluster_degradation Potential Degradation Pathways Parent This compound Oxidation Oxidized Products (e.g., Sulfoxide) Parent->Oxidation O₂ / Peroxides Metal Ions Hydrolysis Hydrolytic Products (e.g., Ring Cleavage) Parent->Hydrolysis H⁺ / OH⁻ (Extreme pH) Photolysis Photodegradation Products Parent->Photolysis UV / Visible Light

Caption: Primary degradation routes for the thienopyrimidine core.

Q2: How do pH and temperature impact the stability of my compound?

A2: Both pH and temperature are critical factors that significantly influence the degradation rate of this compound.

  • Influence of pH: The pH of the solution dictates the ionization state of the molecule. The amine group and nitrogen atoms in the pyrimidine ring are basic and can be protonated in acidic conditions.[6] The stability of the compound is often lowest at pH extremes (highly acidic or highly alkaline) where specific acid or base-catalyzed hydrolysis is accelerated.[4] Most organic molecules have a specific pH range where they exhibit maximum stability. For many amine-containing compounds, this is often in the slightly acidic to neutral range, but this must be determined experimentally. The optimal pH for enzymes involved in pyrimidine synthesis, a related biological process, varies significantly, highlighting the sensitivity of these structures to pH.[7]

  • Influence of Temperature: As with most chemical reactions, the rate of degradation increases with temperature. Storing solutions at elevated temperatures, even room temperature, can accelerate hydrolysis and oxidation. The Arrhenius equation describes this relationship, where a 10°C increase in temperature can often lead to a 2- to 3-fold increase in the degradation rate. Therefore, controlling the temperature is a fundamental aspect of preserving the compound's integrity.

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides actionable workflows and detailed protocols to diagnose and solve specific stability issues.

Guide 1: My compound is degrading during routine storage and experiments. How do I troubleshoot this?

A1: Unexpected degradation can invalidate experimental results. This troubleshooting workflow provides a systematic approach to identifying and mitigating the source of instability.

G Start Instability Observed: Compound Degrading in Solution Check_Light 1. Assess Light Exposure Is the solution protected from light? Start->Check_Light Sol_Light Action: Store in amber vials. Wrap containers in foil. Check_Light->Sol_Light No Check_Temp 2. Assess Storage Temperature Is the solution stored properly (e.g., 2-8°C, -20°C)? Check_Light->Check_Temp Yes Sol_Light->Check_Temp Sol_Temp Action: Aliquot and store at -20°C or -80°C. Avoid freeze-thaw cycles. Check_Temp->Sol_Temp No Check_pH 3. Assess pH and Buffer Is the solution pH controlled with a buffer? Check_Temp->Check_pH Yes Sol_Temp->Check_pH Sol_pH Action: Perform a pH-stability profile study. (See Protocol 2) Check_pH->Sol_pH No Check_Oxidation 4. Assess Oxidation Risk Is the solvent degassed? Are antioxidants used? Check_pH->Check_Oxidation Yes Sol_pH->Check_Oxidation Sol_Oxidation Action: Degas solvents. Screen for antioxidants. (See Protocol 3) Check_Oxidation->Sol_Oxidation No End Stable Solution Achieved Check_Oxidation->End Yes Sol_Oxidation->End

Caption: Systematic workflow for troubleshooting solution instability.

Guide 2: How do I determine the optimal pH and select a suitable buffer?

A2: An empirical pH-stability profile is the most reliable way to determine the optimal pH for your compound. This involves incubating the compound in a series of buffers across a wide pH range and monitoring its degradation over time.

This protocol will help you identify the pH at which this compound exhibits the greatest stability.

Objective: To determine the optimal pH for solution stability.

Materials:

  • This compound stock solution (e.g., in DMSO or ethanol).

  • A series of buffers (see Table 1) covering a pH range from 3 to 9.

  • HPLC system with a suitable column (e.g., C18) for analysis.

  • Constant temperature incubator or water bath.

Procedure:

  • Prepare Buffer Solutions: Prepare a series of buffers (e.g., citrate for pH 3-5, phosphate for pH 6-8, borate for pH 9) at a concentration of approximately 50 mM.

  • Sample Preparation: Spike a small volume of your concentrated stock solution into each buffer to achieve a final concentration suitable for HPLC analysis (e.g., 10-50 µg/mL). Ensure the initial percentage of organic solvent is low (<1-2%) to avoid influencing the buffer pH.

  • Initial Analysis (T=0): Immediately after preparation, analyze each sample by HPLC to determine the initial peak area of the parent compound. This serves as your baseline (100% initial concentration).

  • Incubation: Store the vials at a controlled, elevated temperature (e.g., 40°C or 60°C) to accelerate degradation. Protect all samples from light.

  • Time-Point Analysis: At predetermined time points (e.g., 24, 48, 72 hours), remove an aliquot from each pH sample and analyze it by HPLC.

  • Data Analysis: For each pH, calculate the percentage of the parent compound remaining at each time point relative to its T=0 value. Plot the "% Remaining Compound" versus pH for each time point. The pH at which the highest percentage of the compound remains is the pH of maximum stability.

Table 1: Common Buffer Systems for Stability Studies

Buffer SystemUseful pH RangeComments
Citrate3.0 - 6.2Can chelate metal ions, which may reduce oxidative degradation.
Acetate3.8 - 5.6Volatile; useful if lyophilization is required.
Phosphate (PBS)5.8 - 8.0Physiologically relevant but can promote degradation in some cases.
Tris7.5 - 9.0Amine-based buffer; potential for reactivity with some compounds.
Borate8.0 - 10.0Can form complexes with diols; use with caution.
Guide 3: How can I protect my compound from oxidative degradation?

A3: Oxidation is a common issue, especially for compounds with electron-rich heteroatoms like the sulfur in the thiophene ring.[2] Mitigation involves removing oxygen and/or adding a sacrificial antioxidant.

Strategies:

  • Deoxygenation: Before preparing your solution, sparge the solvent with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.

  • Use of Antioxidants: Antioxidants are molecules that are more readily oxidized than your compound of interest, thereby protecting it.[] They are a common and effective strategy used in pharmaceutical formulations.[9][10] The choice depends on the solubility of your system (aqueous vs. organic).

Objective: To identify an antioxidant that effectively prevents oxidative degradation.

Materials:

  • Solutions of this compound prepared in the optimal buffer determined in Protocol 1.

  • Stock solutions of various antioxidants (see Table 2).

  • A source of oxidative stress (e.g., 0.1% hydrogen peroxide, or exposure to air).

  • HPLC system.

Procedure:

  • Prepare Test Samples: To separate vials of your compound solution, add different antioxidants at a typical working concentration (e.g., 0.01% - 0.1% w/v). Include a "No Antioxidant" control.

  • Induce Oxidation: Subject the samples to oxidative stress. A common method is to add a small amount of dilute hydrogen peroxide. Alternatively, simply leaving the samples exposed to air at an elevated temperature can be sufficient.

  • Monitor Degradation: Analyze the samples by HPLC at T=0 and after several hours or days of incubation.

  • Evaluate Efficacy: Compare the percentage of the parent compound remaining in the samples with antioxidants to the control sample. The most effective antioxidant will show the least degradation.

Table 2: Common Pharmaceutical Antioxidants

AntioxidantSolubilityTypical ConcentrationMechanism
Ascorbic Acid (Vitamin C)Water-soluble0.01 - 0.1%Oxygen scavenger, free radical scavenger.[9][11]
Sodium MetabisulfiteWater-soluble0.01 - 0.1%Oxygen scavenger.
Butylated Hydroxytoluene (BHT)Lipid-soluble0.001 - 0.1%Free radical chain terminator.[10]
alpha-Tocopherol (Vitamin E)Lipid-soluble0.01 - 0.05%Free radical scavenger.[9][11]
Guide 4: How do I develop a stability-indicating analytical method?

A4: A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[12] The key feature is that the peaks of any degradation products are resolved from the parent compound peak in the chromatogram. A forced degradation study is essential for developing and validating such a method.[12][13]

Objective: To intentionally degrade the compound under various stress conditions to identify potential degradation products and validate the analytical method's specificity.

Materials:

  • This compound

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • HPLC system, photodiode array (PDA) detector recommended

  • Oven, UV light chamber

Procedure:

  • Prepare Samples: Prepare separate solutions of the compound for each stress condition, typically aiming for 5-20% degradation.

  • Acid Hydrolysis: Add 0.1 M HCl and heat at 60-80°C. Monitor over several hours.

  • Base Hydrolysis: Add 0.1 M NaOH and heat at 60-80°C. Monitor over several hours.

  • Oxidation: Add 3% H₂O₂ and keep at room temperature. Monitor over several hours.

  • Thermal Degradation: Store the solution at a high temperature (e.g., 80°C) and also test the solid powder.

  • Photodegradation: Expose the solution to UV light (e.g., 254 nm or 365 nm) in a photostability chamber.

  • Analysis: After incubation, neutralize the acidic and basic samples. Analyze all samples by HPLC-PDA.

  • Method Validation:

    • Specificity: Check if the degradation product peaks are baseline-separated from the parent peak.

    • Peak Purity: Use the PDA detector to assess the peak purity of the parent compound in the stressed samples. The peak should be spectrally pure, confirming no co-elution.

Table 3: Typical Conditions for Forced Degradation Studies

Stress ConditionReagentTemperatureDuration
Acid Hydrolysis0.1 M - 1 M HClRoom Temp to 80°C2 - 72 hours
Base Hydrolysis0.1 M - 1 M NaOHRoom Temp to 80°C2 - 72 hours
Oxidation3% - 30% H₂O₂Room Temperature2 - 24 hours
ThermalNone>60°C1 - 7 days
PhotolyticUV/Vis LightAmbientPer ICH Q1B guidelines

By systematically applying these principles and protocols, you can enhance the stability of this compound in your solutions, leading to more reliable and reproducible experimental outcomes.

References

Technical Support Center: Cell Permeability Optimization for 5,6-Dimethylthieno[2,3-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for optimizing the cell permeability of 5,6-Dimethylthieno[2,3-d]pyrimidin-4-amine. This document is designed for researchers, scientists, and drug development professionals. It provides a series of troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges, grounded in established scientific principles and methodologies.

Introduction: The Permeability Challenge

This compound is a heterocyclic compound belonging to the thienopyrimidine class, a scaffold known for its diverse biological activities, including kinase inhibition.[1][2] For any compound to be a viable oral drug candidate, it must effectively cross the intestinal epithelium to reach systemic circulation. Poor cell permeability is a major cause of failure in drug development. This guide provides a systematic approach to assessing, troubleshooting, and improving the membrane permeability of your compound.

Section 1: Foundational Knowledge & Predictive Assessment

This section addresses the initial steps in permeability assessment: understanding the molecule's intrinsic properties and using computational tools to predict its behavior.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that might influence its permeability?

Based on its structure, we can infer several properties relevant to permeability. The PubChem entry for this compound (CID 290232) lists its molecular weight as 179.24 g/mol and it has a reported XLogP3 of 2.4.[3][4] The structure contains three hydrogen bond donors (from the amine group) and three hydrogen bond acceptors. While its molecular weight is well within the limits of Lipinski's Rule of Five, the number of hydrogen bond donors and its polar surface area (PSA) are critical factors that can limit passive diffusion across the lipid bilayer of a cell membrane.

Q2: What in silico models can I use to predict permeability before starting wet lab experiments?

In silico, or computational, models are invaluable for early-stage assessment and can help prioritize compounds for experimental testing.[5][6] These models use calculated molecular descriptors to predict a compound's apparent permeability (Papp).[7][8][9]

Key descriptors used in these models often include:

  • Molecular weight (MW)

  • Polar Surface Area (PSA)

  • Number of hydrogen bond donors and acceptors

  • Number of rotatable bonds

  • Calculated LogP (a measure of lipophilicity)

Numerous software platforms and web servers are available for these predictions. Using these tools can provide a baseline permeability classification (e.g., low vs. high) and guide the selection of the most appropriate in vitro assay.[7]

Workflow: Initial Permeability Assessment

The following diagram outlines a logical workflow for the initial assessment of your compound.

G cluster_0 Phase 1: In Silico & Physicochemical Analysis cluster_1 Phase 2: In Vitro Experimental Screening cluster_2 Phase 3: Data Analysis & Decision start Compound Synthesis: This compound in_silico In Silico Permeability Prediction (e.g., PSA, LogP, Rule of 5) start->in_silico solubility Determine Aqueous Solubility (Kinetic/Thermodynamic) start->solubility decision1 Predicted Permeability? in_silico->decision1 pampa PAMPA Assay (Passive Diffusion) solubility->pampa [Solubility data informs assay conditions] caco2 Caco-2 Assay (Passive + Active Transport) solubility->caco2 [Solubility data informs assay conditions] decision1->pampa High / Passive Expected decision1->caco2 Low / Active Transport Suspected interpret Interpret Papp & Efflux Ratio pampa->interpret caco2->interpret decision2 Permeability Acceptable? interpret->decision2 optimize Proceed to Further Studies (e.g., PK/PD) decision2->optimize Yes modify Structural Modification (SAR) decision2->modify No modify->start [Re-evaluate new analogs]

Caption: Initial permeability assessment workflow.

Section 2: Experimental Assays for Permeability

Once you move to experimental validation, several assays are at your disposal. The choice depends on the specific question you are asking (e.g., passive vs. active transport).

Comparison of Common Permeability Assays
AssayPrincipleThroughputComplexityInformation GainedWhen to Use
PAMPA Passive diffusion across an artificial lipid membrane.[10]HighLowPassive, transcellular permeability only.Early-stage screening to rank compounds by passive diffusion.
Caco-2 Transport across a monolayer of human colon adenocarcinoma cells.[11]MediumHighPassive and active transport (uptake and efflux).[12]Gold standard for predicting human intestinal absorption and identifying efflux liabilities.
MDCK Transport across a monolayer of Madin-Darby canine kidney cells.[13]HighMediumPrimarily passive transport; faster growing than Caco-2.[14] Transfected versions (MDCK-MDR1) are excellent for studying P-gp efflux.[15]When a faster assay is needed or to specifically investigate P-gp mediated efflux.
Guide 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA model is a cell-free method used to predict passive drug transport.[10] It is cost-effective and useful for quickly ranking compounds in early discovery.[16]

Step-by-Step PAMPA Protocol
  • Prepare Lipid Solution: Create a 1-2% solution of lecithin in dodecane.[17] Sonicate until fully dissolved.

  • Coat Donor Plate: Pipette 5 µL of the lipid solution onto the membrane of each well in the 96-well donor plate. Allow the solvent to evaporate.

  • Prepare Compound Solutions: Prepare a 10 mM stock solution of this compound in DMSO. Dilute this stock to a final concentration of 10-100 µM in a relevant buffer (e.g., PBS, pH 7.4).

  • Prepare Acceptor Plate: Fill the wells of the 96-well acceptor plate with 300 µL of buffer, which may contain a "sink" agent to improve the solubility of the permeated compound.

  • Start Assay: Add 150-200 µL of your compound solution to the donor plate wells. Carefully place the donor plate onto the acceptor plate, creating a "sandwich".

  • Incubation: Incubate the plate assembly at room temperature for 5 to 18 hours.[16][18]

  • Quantification: After incubation, carefully separate the plates. Determine the compound concentration in both the donor and acceptor wells using a suitable analytical method, typically LC-MS/MS.

  • Calculate Permeability (Papp): Calculate the apparent permeability coefficient using the concentrations measured.

PAMPA Troubleshooting FAQs
  • Q: My results have high variability. What's the cause?

    • A: This is often due to inconsistent membrane coating. Ensure the lipid solution is applied evenly and the solvent has fully evaporated. Also, check for air bubbles trapped between the donor and acceptor plates. The use of a fluorescent integrity marker like Lucifer yellow can help identify leaky wells.[16]

  • Q: My compound has poor recovery. Where did it go?

    • A: Highly lipophilic compounds can bind to the artificial membrane or the plastic of the assay plates. Reducing incubation time or including a surfactant in the acceptor buffer can sometimes mitigate this issue.

Guide 2: Caco-2 Permeability Assay

The Caco-2 assay is the industry standard for predicting oral drug absorption.[11] Caco-2 cells, when cultured on semipermeable filters, form a monolayer that mimics the human intestinal barrier, complete with tight junctions and active transporters.[19][20]

Step-by-Step Caco-2 Protocol
  • Cell Culture: Seed Caco-2 cells onto Transwell™ filter inserts. Culture for 21-25 days to allow for spontaneous differentiation into a polarized monolayer.

  • Monolayer Integrity Check: Before the experiment, you MUST verify the integrity of the cell monolayer. This is done by measuring the Transepithelial Electrical Resistance (TEER). TEER values should be >200 Ω·cm².[21] Additionally, a paracellular marker (like Lucifer Yellow) can be used; its leakage should be minimal (<1%).[12]

  • Prepare Buffers: Use a transport buffer such as Hank's Balanced Salt Solution (HBSS) at pH 7.4.

  • Prepare Dosing Solution: Dilute your compound stock (in DMSO) into the transport buffer. The final DMSO concentration should be kept low (<1%) to avoid affecting monolayer integrity. A typical compound concentration is 10 µM.[11]

  • Bidirectional Transport:

    • Apical to Basolateral (A-B): Add the dosing solution to the apical (upper) chamber and fresh buffer to the basolateral (lower) chamber. This mimics absorption from the gut into the blood.

    • Basolateral to Apical (B-A): Add the dosing solution to the basolateral chamber and fresh buffer to the apical chamber. This measures efflux from the blood back into the gut lumen.

  • Incubation: Incubate the plates at 37°C with gentle shaking for 1-2 hours.

  • Sampling & Analysis: At the end of the incubation, take samples from both chambers and analyze the compound concentration by LC-MS/MS.

  • Calculate Papp and Efflux Ratio (ER): Calculate the Papp values for both A-B and B-A directions. The Efflux Ratio is calculated as Papp(B-A) / Papp(A-B).

Caco-2 Troubleshooting Guide

G start Problem: Low Papp Value in Caco-2 Assay q1 Are TEER values acceptable (>200 Ω·cm²)? start->q1 q2 Is compound recovery low (<70%)? q1->q2 Yes sol1 Re-culture cells. Optimize seeding density. Check for contamination. q1->sol1 No q3 Is Efflux Ratio (ER) > 2? q2->q3 No sol2 Check for non-specific binding. Reduce incubation time. Assess metabolic stability in Caco-2 lysate. q2->sol2 Yes q4 Is aqueous solubility poor? q3->q4 No sol3 Compound is a likely substrate of an efflux transporter (e.g., P-gp). Confirm with inhibitor assay (e.g., Verapamil). q3->sol3 Yes sol4 Improve compound solubility. Use solubilizing agents in buffer (if mechanism-appropriate). q4->sol4 Yes final Low intrinsic passive permeability. Requires structural modification. q4->final No

Caption: Troubleshooting low permeability in Caco-2 assays.

Section 3: Interpreting Results & Strategic Optimization

Obtaining the data is only half the battle. This section helps you interpret your results and decide on the next steps.

Advanced FAQs

Q1: How do I classify my compound based on its Papp value?

While exact thresholds can vary, a general classification is as follows:

  • Papp < 2 x 10⁻⁶ cm/s: Low permeability

  • Papp 2-10 x 10⁻⁶ cm/s: Moderate permeability

  • Papp > 10 x 10⁻⁶ cm/s: High permeability

These values should always be compared to internal controls with known high (e.g., Propranolol) and low (e.g., Atenolol) permeability run in the same experiment.

Q2: My compound has a high Papp in PAMPA but a low Papp (A-B) in Caco-2. Why?

This is a classic signature of active efflux.[16][22] The compound can passively diffuse across a simple lipid membrane (PAMPA) but is actively pumped out of the Caco-2 cells by efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[12] This would be confirmed by an efflux ratio (ER) significantly greater than 2 in your bidirectional Caco-2 assay.

Q3: My efflux ratio is > 2. What is the next step?

An ER > 2 suggests your compound is a substrate for an efflux transporter.[12] To confirm which one, you can repeat the Caco-2 assay in the presence of a known inhibitor. For example:

  • Verapamil or Zosuquidar: To inhibit P-gp.

  • Fumitremorgin C or Ko143: To inhibit BCRP.

If the Papp (A-B) increases and the ER decreases in the presence of the inhibitor, it confirms your compound is a substrate of that specific transporter.[12]

Section 4: Structural Modification Strategies

If your compound has intrinsically low passive permeability (even after accounting for solubility and efflux), structural modification is necessary. This process is known as developing a Structure-Permeability Relationship (SPR).

FAQ: What are common chemical strategies to improve the permeability of this compound?

The goal is generally to reduce the polar surface area and the number of hydrogen bond donors, or to increase lipophilicity without adding excessive molecular weight.

  • Mask Hydrogen Bond Donors: The primary amine (-NH₂) is a key hydrogen bond donor.

    • N-Alkylation: Adding a small alkyl group (e.g., methyl) can improve permeability, but may impact target binding.

    • Amide/Ester Prodrugs: Converting the amine to a cleavable amide or carbamate can mask the H-bond donor. This prodrug would then be hydrolyzed in vivo to release the active parent compound. This is a very common and effective strategy.[23][24]

  • Reduce Polarity/Increase Lipophilicity:

    • Scaffold Modification: While complex, adding small, non-polar groups to the thienopyrimidine core can shield polarity. For instance, exploring substitutions at other positions on the rings could be beneficial.

    • Bioisosteric Replacement: If other polar groups exist in more advanced analogs, consider replacing them with less polar bioisosteres.

  • Conformational Rigidity:

    • Introducing elements that reduce the number of rotatable bonds can sometimes improve permeability by "locking" the molecule in a more membrane-friendly conformation and reducing the entropic penalty of membrane crossing.[25]

The Optimization Cycle

Improving permeability is an iterative process of design, synthesis, and testing.

G cluster_0 Design & Synthesize cluster_1 Test & Analyze node1 Identify Permeability Liability (e.g., High HBD, Low LogP) node2 Propose Structural Modifications (e.g., N-Alkylation, Prodrug) node1->node2 node3 Synthesize New Analogs node2->node3 node4 Re-run Permeability Assay (PAMPA or Caco-2) node3->node4 Test New Compounds node5 Analyze Data (SPR) Did Papp improve? node4->node5 node5->node1 Iterate Design success Optimized Compound node5->success Permeability Goal Met

References

Validation & Comparative

A Comparative Analysis of Thieno[2,3-d]pyrimidine and Quinazoline Scaffolds as Kinase Inhibitors: A Bioisosteric Approach

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide for Researchers

Introduction

In the landscape of targeted cancer therapy, particularly in the realm of protein kinase inhibitors, the quinazoline scaffold has emerged as a cornerstone of modern medicinal chemistry. This is evidenced by the clinical success of numerous FDA-approved drugs such as gefitinib and erlotinib.[1][2] However, the relentless pursuit of novel agents with improved potency, altered selectivity, and the ability to overcome acquired resistance necessitates the exploration of structurally related heterocyclic systems. One of the most promising of these is the thieno[2,3-d]pyrimidine scaffold.

This guide provides an in-depth comparison of the biological activity of 5,6-Dimethylthieno[2,3-d]pyrimidin-4-amine and its parent scaffold with the well-established class of quinazoline inhibitors. We will delve into their structural relationship as bioisosteres, compare their target profiles and inhibitory activities using experimental data, and provide detailed protocols for their evaluation. Thienopyrimidines are often considered bioisosteres of quinazolines, where a thiophene ring replaces the benzene ring, a substitution that can significantly alter the molecule's pharmacological properties.[3]

Part 1: The Quinazoline Scaffold: A Clinically Validated Foundation

The quinazoline core is a fusion of a pyrimidine ring and a benzene ring.[4] Its derivatives have been extensively developed as inhibitors of protein kinases, enzymes that play a critical role in cellular signaling pathways often dysregulated in cancer.[5][6]

Mechanism of Action

The predominant mechanism of action for quinazoline-based anticancer agents is the competitive inhibition of the ATP-binding site within the kinase domain of growth factor receptors.[1][7] By mimicking the adenine portion of ATP, these inhibitors prevent the phosphorylation of downstream substrates, thereby blocking signal transduction cascades that drive cell proliferation and survival.[1] Several FDA-approved quinazoline drugs, including gefitinib, erlotinib, and lapatinib, effectively target the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[1][8] Beyond EGFR, quinazoline derivatives have been developed to inhibit a range of other kinases, including VEGFR and PI3K, making them a versatile scaffold in cancer therapy.[6][9]

Key Signaling Pathway: EGFR Inhibition

The diagram below illustrates the simplified EGFR signaling pathway and the point of intervention for ATP-competitive inhibitors like quinazolines and thienopyrimidines.

EGFR_Pathway cluster_membrane Cell Membrane cluster_inhibitor Therapeutic Intervention cluster_downstream Downstream Signaling EGFR EGFR EGFR->EGFR PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt Ras_Raf Ras/Raf/MEK/ERK Pathway EGFR->Ras_Raf Inhibitor Quinazoline or Thienopyrimidine Inhibitor ATP_Site ATP Binding Site Inhibitor->ATP_Site Blocks ATP Binding ATP_Site->EGFR Response Cell Proliferation & Survival PI3K_Akt->Response Ras_Raf->Response EGF EGF (Ligand) EGF->EGFR Binds

Caption: EGFR signaling pathway and inhibitor mechanism.

Part 2: The Thieno[2,3-d]pyrimidine Scaffold: A Versatile Bioisostere

The thieno[2,3-d]pyrimidine scaffold, as exemplified by this compound, replaces the benzene ring of quinazoline with a bioisosteric thiophene ring.[3] This structural modification alters the electronic properties, planarity, and metabolic profile of the molecule, offering a distinct advantage for developing new inhibitors. This class of compounds has demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[10][11]

Diverse Target Profile

While also capable of targeting kinases like EGFR and PI3K, thieno[2,3-d]pyrimidine derivatives have shown activity against a wider array of targets.[12][13] This demonstrates the scaffold's versatility. For instance:

  • PI3K Inhibition: Certain 2-aryl-4-morpholinothieno[2,3-d]pyrimidine derivatives have shown potent inhibitory activity against PI3K isoforms, which are crucial in cancer cell growth and survival.[13][14]

  • COX-2 Inhibition: Derivatives of 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one have been synthesized and evaluated as selective cyclooxygenase 2 (COX-2) inhibitors, highlighting their potential as anti-inflammatory agents.[15][16]

  • Microtubule Targeting: Some 5,6,7,8-tetrahydrobenzo[8][12]thieno[2,3-d]pyrimidines have been identified as potent microtubule targeting agents that bind to the colchicine site, inducing cell death.[17]

  • Protein Kinase CK2 Inhibition: A series of (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids were found to be selective inhibitors of human protein kinase CK2.[18]

The specific compound, this compound, serves as a key building block for these more complex derivatives.[19][20] Its amine group at the C4 position is a common site for substitution to generate libraries of compounds for screening.[21]

Part 3: Head-to-Head Comparison: Potency and Selectivity

The true value of the thienopyrimidine scaffold is revealed when its activity is directly compared to its quinazoline counterparts. While quinazolines form the basis of several highly potent, FDA-approved drugs, thienopyrimidines represent a promising class in active development, with some derivatives showing comparable or superior activity in preclinical studies.

Quantitative Data Summary

The following table summarizes representative inhibitory activities of derivatives from both scaffolds against key cancer targets. Note that direct comparisons are best made within the same study under identical assay conditions.

Target KinaseScaffold ClassRepresentative Compound/SeriesPotency (IC₅₀)Reference
EGFR QuinazolineGefitinib14.1 - 39 nM[22]
QuinazolineErlotinib~0.045 µM[2]
Thieno[2,3-d]pyrimidineTetrahydropyridothieno[2,3-d]pyrimidine derivativesOften more active than gefitinib in inhibiting mutant EGFR[12]
PI3K QuinazolineQuinazoline-based PI3Kδ inhibitors1.13 - 2.52 nM (for PI3Kδ)[6]
Thieno[2,3-d]pyrimidineMorpholine-based thienopyrimidine (Compound VIb)72% & 84% inhibition (PI3Kβ & γ at 10µM)[13][14]
Antiproliferative Quinazoline4-anilino-quinazoline derivatives4.04 - 15.59 µM (A431 & A549 cells)[23]
(Cell-based) Thieno[2,3-d]pyrimidine4-substituted-aminothieno[2,3-d]pyrimidines9.0 nM (MDA-MB-435 cells)[17]
Thieno[2,3-d]pyrimidine5-Amino-thieno[2,3-d]pyrimidine derivatives8.3 µg/mL (MCF-7 cells)[21]

Part 4: Experimental Protocols for Comparative Evaluation

To ensure a rigorous and objective comparison between these two scaffolds, standardized and well-validated experimental protocols are essential. The following outlines key assays for determining kinase inhibition and cellular activity.

Workflow for Inhibitor Evaluation

This diagram illustrates a typical workflow for screening and characterizing novel kinase inhibitors.

Workflow A Compound Synthesis (Quinazoline & Thienopyrimidine Analogs) B Primary Screening: In Vitro Kinase Inhibition Assay A->B C Determine IC₅₀ Values (Potency) B->C D Secondary Screening: Cellular Antiproliferative Assay (MTT/SRB) C->D Active Compounds E Determine GI₅₀/IC₅₀ Values (Efficacy) D->E F Selectivity Profiling (Kinase Panel Screening) E->F Potent & Efficacious Compounds G Lead Optimization & SAR Studies F->G

Caption: Standard workflow for kinase inhibitor discovery.

Protocol 1: In Vitro Kinase Inhibition Assay (EGFR Example)

This protocol describes a method to determine the concentration of an inhibitor required to block 50% of kinase activity (IC₅₀).

Objective: To quantify the potency of test compounds against a specific protein kinase.

Materials:

  • Recombinant human EGFR kinase (catalytic domain)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Adenosine-5'-Triphosphate (ATP), radio-labeled [γ-³²P]ATP or fluorescent-labeled ATP

  • Test Compounds (dissolved in DMSO)

  • Kinase Assay Buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • 96-well plates

  • Phosphocellulose paper or detection system for fluorescence

Procedure:

  • Compound Preparation: Perform serial dilutions of the test compounds (e.g., this compound derivatives and quinazoline controls) in DMSO. Further dilute into the kinase assay buffer.

  • Reaction Setup: To each well of a 96-well plate, add the kinase assay buffer, the peptide substrate, and the diluted test compound or DMSO vehicle control.

  • Initiate Reaction: Add the recombinant EGFR kinase to each well and briefly pre-incubate at 30°C to allow inhibitor binding.

  • Start Phosphorylation: Initiate the kinase reaction by adding the ATP solution (containing a tracer amount of [γ-³²P]ATP). Incubate for a specified time (e.g., 30 minutes) at 30°C.

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., phosphoric acid).

  • Detection: Spot the reaction mixture onto phosphocellulose paper. Wash the paper extensively to remove unincorporated [γ-³²P]ATP. Measure the remaining radioactivity on the paper (representing phosphorylated substrate) using a scintillation counter.

  • Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Causality and Validation: This assay directly measures the compound's effect on the enzyme's catalytic activity. Including a known inhibitor (e.g., Gefitinib) as a positive control validates the assay's performance and provides a benchmark for comparison.

Protocol 2: Cellular Antiproliferative Assay (SRB Assay)

This protocol measures the effect of a compound on the proliferation of cancer cell lines.

Objective: To determine the cytotoxic or cytostatic effect of test compounds on living cancer cells.

Materials:

  • Cancer cell line (e.g., A549, a human lung cancer cell line with wild-type EGFR)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test Compounds (dissolved in DMSO)

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution

  • Tris base solution

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a DMSO vehicle control.

  • Incubation: Incubate the plates for a period that allows for several cell doublings (e.g., 72 hours).

  • Cell Fixation: Gently remove the culture medium and fix the cells by adding cold TCA to each well. Incubate for 1 hour at 4°C.

  • Staining: Wash the plates with water to remove TCA. Add the SRB solution to stain total cellular protein. Incubate for 30 minutes at room temperature.

  • Wash: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye.

  • Solubilization and Readout: Air dry the plates. Add Tris base solution to each well to solubilize the protein-bound dye. Measure the absorbance (optical density) at ~510 nm using a plate reader.

  • Data Analysis: The absorbance is proportional to the total cell mass. Calculate the percentage of cell growth inhibition relative to the DMSO control. Plot the percentage of inhibition versus the logarithm of compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Causality and Validation: This assay provides a measure of the compound's overall effect on cell viability, which is a result of its interaction with its molecular target(s) within the complex cellular environment. Comparing results across cell lines with different genetic backgrounds (e.g., EGFR wild-type vs. mutant) can provide insights into the mechanism of action.

Conclusion

The comparison between thieno[2,3-d]pyrimidines and quinazolines exemplifies a classic medicinal chemistry strategy: bioisosteric replacement. Quinazolines represent a highly successful, clinically validated scaffold for kinase inhibition, forming the backbone of several essential cancer therapies.[8][23] The thieno[2,3-d]pyrimidine scaffold, including derivatives of this compound, has emerged as a versatile and potent challenger.

Experimental data show that thienopyrimidine derivatives can achieve potency comparable to quinazolines while offering a potentially broader or different target profile that includes PI3K, microtubules, and COX-2.[13][15][17] This versatility makes them an exciting platform for developing next-generation inhibitors that may exhibit novel selectivity, improved pharmacological properties, or the ability to address resistance to existing quinazoline-based drugs. The continued exploration and head-to-head comparison of these two important scaffolds will undoubtedly fuel further innovation in targeted therapy.

References

A Comparative Guide to EGFR Inhibition: Gefitinib vs. the Thieno[2,3-d]pyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of EGFR in Oncology

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that is a pivotal regulator of cellular processes, including proliferation, survival, and differentiation.[1] Upon binding to ligands like the epidermal growth factor (EGF), EGFR dimerizes and activates its intracellular kinase domain, triggering a cascade of downstream signaling events.[2] Key pathways activated include the RAS/RAF/MEK/ERK and PI3K/Akt pathways, which are fundamental drivers of cell growth and survival.[2] Dysregulation of EGFR signaling, either through overexpression or activating mutations, is a well-established driver in numerous cancers, making it a critical therapeutic target.[1]

Gefitinib (Iressa®) is a first-generation EGFR tyrosine kinase inhibitor (TKI) that has been a cornerstone in the treatment of non-small cell lung cancer (NSCLC), particularly in patients harboring specific activating mutations.[3] Concurrently, the thieno[2,3-d]pyrimidine scaffold has emerged as a versatile and potent platform for the development of novel kinase inhibitors, including those targeting EGFR.[4]

This guide provides a detailed, objective comparison between the established drug, gefitinib, and representative compounds from the promising thieno[2,3-d]pyrimidine class, focusing on their mechanism of action, inhibitory efficacy, and the experimental methodologies used for their evaluation. As direct comparative data for the specific molecule 5,6-Dimethylthieno[2,3-d]pyrimidin-4-amine against gefitinib is not extensively available in published literature, this guide will compare gefitinib to potent, representative EGFR-inhibiting derivatives of the thieno[2,3-d]pyrimidine scaffold to provide a scientifically grounded comparison of the two chemical classes.

Mechanism of Action: A Shared Strategy with Nuanced Differences

Both gefitinib and thieno[2,3-d]pyrimidine-based inhibitors are ATP-competitive inhibitors. They function by binding to the ATP-binding pocket within the EGFR kinase domain, preventing the phosphorylation of the receptor and thereby blocking the activation of downstream pro-survival signaling pathways.[5]

Gefitinib: As a quinazoline derivative, gefitinib reversibly binds to the ATP pocket. Its efficacy is markedly higher in tumors with activating mutations in the EGFR kinase domain, such as exon 19 deletions or the L858R point mutation.[6] These mutations are thought to alter the conformation of the ATP-binding pocket, increasing its affinity for gefitinib compared to ATP.[6] However, its effectiveness is limited by the development of resistance, most commonly through the T790M "gatekeeper" mutation, which sterically hinders gefitinib's binding.[7]

Thieno[2,3-d]pyrimidine Derivatives: This class of compounds mimics the purine core of ATP, allowing it to effectively compete for the kinase's active site. The thienopyrimidine scaffold serves as a robust backbone that can be chemically modified to enhance potency and selectivity.[5][8] Research into various derivatives has shown that modifications to this core structure can yield compounds with potent activity against both wild-type and, importantly, mutant forms of EGFR, including those resistant to first-generation inhibitors like gefitinib.[4]

The EGFR Signaling Pathway and Points of Inhibition

The following diagram illustrates the primary EGFR signaling cascades and the common point of intervention for both gefitinib and thieno[2,3-d]pyrimidine inhibitors.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras RAS/MAPK Pathway cluster_pi3k PI3K/Akt Pathway cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binding Dimer Receptor Dimerization & Autophosphorylation EGFR->Dimer Grb2 Grb2/SOS Dimer->Grb2 PI3K PI3K Dimer->PI3K Inhibitors Gefitinib & Thienopyrimidines Inhibitors->Dimer Inhibition of Phosphorylation Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation

EGFR signaling pathway and inhibitor action point.

Comparative Efficacy: A Quantitative Look

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The table below summarizes representative IC50 values for gefitinib and a potent thieno[2,3-d]pyrimidine derivative against EGFR, demonstrating their relative effectiveness in a biochemical assay.

Compound ClassSpecific Compound ExampleEGFR (Wild-Type) IC50 (µM)EGFR (L858R/T790M Mutant) IC50 (µM)Reference Cell Line (Antiproliferative IC50, µM)
Quinazoline Gefitinib~0.021-0.084>10 (Resistant)H358 (WT): ~14-15[9] H3255 (L858R): ~0.003[10]
Thieno[2,3-d]pyrimidine Compound 5f (a tetrahydro-cyclohepta derivative)0.028Not ReportedMCF-7 (WT): 0.66[5][11]
Thieno[2,3-d]pyrimidine Compound 7a (a phenylamino derivative)0.0420.095HepG2 (WT): 0.11[4]

Note: Data is compiled from multiple sources and assay conditions may vary. This table is for illustrative comparison.[4][5][6][9][10][11][12] The data indicates that while gefitinib is potent against sensitive mutant forms of EGFR, its efficacy dramatically drops against resistance mutations like T790M.[12] In contrast, certain thieno[2,3-d]pyrimidine derivatives demonstrate high potency against wild-type EGFR and, in some cases, retain activity against resistance mutations, highlighting the potential of this scaffold in developing next-generation inhibitors.[4]

Experimental Protocols for Inhibitor Evaluation

Validating and comparing EGFR inhibitors requires a multi-step process involving both direct enzyme inhibition assays and cell-based functional assays.

Biochemical Kinase Assay (ADP-Glo™ Format)

This assay directly measures the enzymatic activity of purified EGFR kinase and its inhibition by a test compound. It quantifies the amount of ADP produced during the kinase reaction.[13]

Objective: To determine the IC50 value of an inhibitor against recombinant EGFR.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the test inhibitor (e.g., Gefitinib, Thienopyrimidine derivative) in 100% DMSO. Perform a serial dilution to create a range of concentrations (e.g., 100 µM to 1 pM).

    • Dilute recombinant human EGFR kinase and a suitable peptide substrate (e.g., Poly(Glu, Tyr)) in a kinase reaction buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA).[14]

  • Assay Plate Setup (384-well plate):

    • Add 1 µL of the diluted inhibitor or DMSO (vehicle control) to the appropriate wells.

    • Add 2 µL of the diluted EGFR enzyme solution to all wells except the "no enzyme" blank.

    • Add 2 µL of a substrate/ATP mixture.[15]

  • Kinase Reaction:

    • Incubate the plate at 30°C for 60 minutes to allow the phosphorylation reaction to proceed.[13]

  • Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.[15]

    • Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP, which is then used by a luciferase/luciferin reaction to produce light. Incubate for 30-60 minutes at room temperature.[15]

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate reader.

    • Subtract the "no enzyme" blank values.

    • Calculate the percent inhibition relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and use a non-linear regression model to determine the IC50 value.[14]

Cell-Based Proliferation Assay (CellTiter-Glo® Format)

This assay assesses the effect of an inhibitor on the proliferation and viability of cancer cells that are dependent on EGFR signaling.[7]

Objective: To determine the antiproliferative IC50 of an inhibitor in an EGFR-dependent cancer cell line (e.g., A549, PC9, HCC827).[16][17]

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture an appropriate human cancer cell line (e.g., A549) in RPMI-1640 medium supplemented with 10% FBS.[17]

    • Trypsinize and seed the cells into a 96-well, opaque-walled plate at a density of 5,000 cells per well. Incubate for 24 hours to allow for cell attachment.[17]

  • Compound Treatment:

    • Prepare serial dilutions of the test inhibitor in the complete growth medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the diluted compound or vehicle control (e.g., 0.1% DMSO).

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[18]

  • Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader. The signal is proportional to the amount of ATP present, which correlates with the number of viable cells.

    • Calculate the percentage of cell viability relative to the vehicle-treated control wells.

    • Plot the percent viability against the logarithm of the inhibitor concentration and determine the IC50 value using a non-linear regression curve fit.[14]

Integrated Experimental Workflow

The process of discovering and validating a novel EGFR inhibitor follows a logical progression from broad screening to detailed cellular characterization.

Workflow cluster_Discovery Phase 1: Discovery & Initial Screening cluster_Validation Phase 2: In Vitro Validation cluster_Characterization Phase 3: Advanced Characterization A1 Compound Library (e.g., Thienopyrimidines) A2 High-Throughput Screening (Biochemical Kinase Assay) A1->A2 A3 Hit Identification (Potent Inhibitors) A2->A3 B1 IC50 Determination (Biochemical Assay) A3->B1 Validate Hits B2 Cell Proliferation Assay (e.g., A549, HCC827) B1->B2 B3 Western Blot Analysis (p-EGFR, p-Akt, p-ERK) B2->B3 C1 Resistance Profiling (T790M Mutant Assays) B3->C1 Confirm Mechanism C2 Selectivity Profiling (Kinome Scan) C1->C2 C3 Lead Optimization C2->C3

Workflow for EGFR inhibitor screening and validation.

Summary and Future Perspectives

This guide provides a comparative analysis of gefitinib and the thieno[2,3-d]pyrimidine scaffold as EGFR inhibitors.

  • Gefitinib remains a clinically significant first-generation TKI, highly effective against tumors with specific activating EGFR mutations. Its primary limitations are its lack of efficacy against wild-type EGFR-driven tumors and the near-inevitable development of resistance, particularly via the T790M mutation.

  • The Thieno[2,3-d]pyrimidine scaffold represents a highly promising and chemically versatile platform for developing next-generation EGFR inhibitors. Published data on various derivatives show that compounds from this class can achieve potency comparable or superior to gefitinib against wild-type EGFR.[5][8] Crucially, the adaptability of the scaffold offers the potential to design inhibitors that can overcome known resistance mechanisms, a key goal in modern oncology drug development.[4]

Future research will likely focus on optimizing thieno[2,3-d]pyrimidine derivatives to enhance their selectivity, improve their pharmacokinetic properties, and specifically tailor their structure to effectively inhibit the clinically relevant resistance mutants of EGFR that limit the long-term efficacy of earlier-generation drugs like gefitinib.

References

A Researcher's Guide to Validating Cellular Target Engagement for 5,6-Dimethylthieno[2,3-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals to identify and validate the cellular targets of 5,6-dimethylthieno[2,3-d]pyrimidin-4-amine. This thienopyrimidine scaffold has demonstrated intriguing biological activities, including anti-proliferative effects on cancer cell lines and potential as a selective cyclooxygenase-2 (COX-2) inhibitor.[1][2] However, to advance this molecule in any drug discovery pipeline, it is imperative to move beyond phenotypic observations and confirm its direct molecular interactions within a cellular context.

This document eschews a one-size-fits-all template. Instead, it presents a logical, multi-step strategy that begins with unbiased target discovery and progresses to rigorous biophysical validation in intact cells. We will compare two powerful, label-free techniques: Drug Affinity Responsive Target Stability (DARTS) for initial target identification, and the Cellular Thermal Shift Assay (CETSA) for subsequent validation. This workflow provides a self-validating system to confidently establish target engagement.

The Strategic Workflow: From Unbiased Discovery to In-Cell Validation

For a compound like this compound, where the primary target is not definitively established, a robust validation strategy should first identify potential binding partners and then confirm this interaction in a physiological setting. Our proposed workflow ensures that subsequent functional assays are built on a solid foundation of direct target engagement.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Target Validation cluster_2 Phase 3: Functional Consequence A Compound with Phenotypic Effect (this compound) C Protein Lysate Treatment A->C B Unbiased Target ID (DARTS) D Protease Digestion C->D E SDS-PAGE & Mass Spectrometry D->E F List of Potential Target Proteins E->F Identify protected proteins H Intact Cell Treatment F->H Top Candidate(s) G Biophysical Validation (CETSA) I Thermal Challenge H->I J Lysis & Soluble Protein Quantification I->J K Confirmation of Target Engagement J->K Measure thermal stabilization M Measure Functional Output (e.g., Substrate Phosphorylation) K->M L Downstream Pathway Analysis (e.g., Kinase Activity Assay)

Caption: A logical workflow for identifying and validating a novel compound's target.

Method 1: Drug Affinity Responsive Target Stability (DARTS) for Unbiased Target Identification

The foundational step is to determine what proteins in the cellular proteome physically interact with our compound. DARTS is a powerful technique for this purpose as it requires no modification of the small molecule, thus preserving its native binding activity.[3][4]

The Principle of Causality: The core principle of DARTS is that the binding of a small molecule to its target protein induces a conformational change that can shield protease cleavage sites.[5] This stabilization makes the target protein more resistant to proteolysis compared to the vast majority of unbound proteins in the lysate. By identifying the proteins that remain intact after limited proteolysis in the presence of the compound, we can pinpoint its direct binding partners.[3]

G cluster_0 Control (Vehicle) cluster_1 Treatment (Compound) A Cell Lysate B Add Vehicle (DMSO) A->B C Add Protease (e.g., Pronase) B->C D Proteins Digested C->D I SDS-PAGE Analysis D->I E Cell Lysate F Add Compound E->F G Add Protease F->G H Target Protein Protected, Other Proteins Digested G->H H->I J Protected Band Excised & Analyzed by Mass Spec I->J Unique band in treatment lane K Target Protein Identified J->K

Caption: The experimental workflow for the DARTS assay.

Detailed Experimental Protocol: DARTS
  • Cell Lysate Preparation:

    • Culture a relevant cell line (e.g., a cancer cell line where anti-proliferative effects were observed) to ~80-90% confluency.

    • Harvest cells and wash twice with ice-cold PBS.

    • Lyse the cells in a non-denaturing lysis buffer (e.g., M-PER buffer supplemented with protease inhibitors) on ice. The key is to maintain proteins in their native conformation.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the soluble proteome.

    • Determine protein concentration using a BCA assay.

  • Compound Treatment:

    • Aliquot the cell lysate into at least two tubes.

    • To the 'Treatment' tube, add this compound to a final concentration determined by its phenotypic activity (e.g., 10x the IC50, typically 1-10 µM).[5]

    • To the 'Control' tube, add an equivalent volume of the vehicle (e.g., DMSO).[5]

    • Incubate all tubes at room temperature for 1 hour to allow for compound-target binding.

  • Limited Proteolysis:

    • Prepare a stock solution of a broad-spectrum protease, such as Pronase.

    • Perform a protease titration experiment to determine the optimal concentration and time that results in significant, but not complete, protein digestion in the control sample. This is a critical optimization step.

    • Add the optimized concentration of Pronase to both 'Treatment' and 'Control' tubes.

    • Incubate for the optimized time (e.g., 10-30 minutes) at room temperature.

    • Stop the digestion by adding 5X SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.

  • Analysis:

    • Resolve the proteins on an SDS-PAGE gel.

    • Stain the gel with a sensitive protein stain (e.g., Coomassie Brilliant Blue or a silver stain).

    • Carefully compare the banding pattern between the 'Control' and 'Treatment' lanes. A protein band that is present or significantly more intense in the 'Treatment' lane is a candidate target.

    • Excise the band of interest from the gel.

    • Submit the excised band for protein identification by mass spectrometry (LC-MS/MS).

Method 2: Cellular Thermal Shift Assay (CETSA) for Target Validation

After DARTS provides a list of candidate interactors, CETSA is the gold-standard method to validate this binding in the complex milieu of an intact, living cell.[6][7] This transition from lysate to cell is a crucial step in confirming physiological relevance.

The Principle of Causality: CETSA is based on the biophysical principle that when a ligand binds to its target protein, the resulting complex is thermodynamically more stable.[8][9] This increased stability translates to a higher melting temperature (Tm). When intact cells are heated, proteins begin to denature and aggregate. A protein bound to a stabilizing ligand will remain in the soluble fraction at higher temperatures than its unbound counterpart.[10] By quantifying the amount of soluble protein at various temperatures, we can confirm target engagement.

G A Treat Intact Cells (Vehicle vs. Compound) B Heat Challenge (Temperature Gradient) A->B C Cell Lysis (e.g., Freeze-Thaw) B->C D Separate Soluble & Aggregated Proteins (Centrifugation) C->D E Quantify Soluble Target Protein (e.g., Western Blot, ELISA) D->E F Plot Melt Curves & Determine ΔTm E->F

Caption: The experimental workflow for the CETSA assay.

Detailed Experimental Protocol: CETSA

This protocol describes two key CETSA formats: the melt curve to demonstrate a thermal shift, and the isothermal dose-response (ITDR) to determine compound potency.

  • Cell Treatment:

    • Plate cells and grow to ~80% confluency.

    • Treat cells with either the vehicle (DMSO) or varying concentrations of this compound for 1-2 hours in culture media.

  • Thermal Challenge:

    • For Melt Curve:

      • Harvest the treated cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

      • Aliquot the cell suspension into PCR tubes.

      • Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.[10]

    • For Isothermal Dose-Response (ITDR):

      • From the melt curve experiment, determine an optimal temperature (Tagg) where the target protein shows significant aggregation in the vehicle-treated sample but is stabilized by a high concentration of the compound.

      • Heat all dose-response samples (from step 1) to this single, fixed temperature.

  • Lysis and Fractionation:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Separate the soluble fraction from the aggregated proteins by ultracentrifugation at 20,000 x g for 20 minutes at 4°C.[9]

  • Quantification:

    • Carefully collect the supernatant (soluble fraction).

    • Quantify the amount of the specific target protein (identified from DARTS) in the soluble fraction using a specific antibody via Western blotting, ELISA, or high-throughput methods like AlphaScreen or HTRF.[6]

  • Data Analysis:

    • Melt Curve: For each temperature point, quantify the band intensity (or signal) and normalize it to the signal at the lowest temperature (e.g., 37°C). Plot the normalized signal against temperature. A shift in the curve to the right for the compound-treated sample indicates target stabilization (ΔTm).

    • ITDR: Plot the normalized signal at the fixed temperature against the logarithm of the compound concentration. Fit the data to a dose-response curve to calculate the EC50, which reflects the compound's potency for target engagement in cells.

Comparative Guide: DARTS vs. CETSA

FeatureDrug Affinity Responsive Target Stability (DARTS)Cellular Thermal Shift Assay (CETSA)
Principle Ligand binding protects the target protein from protease digestion.[3][5]Ligand binding stabilizes the target protein against thermal denaturation.[8][9]
Primary Use Case Unbiased target identification; screening for novel binding partners.[4]Validation of target engagement for a known or candidate protein.[7]
Experimental System Primarily cell lysate to access the entire proteome.[3]Intact cells, tissues, or lysate. Intact cell format is preferred for physiological relevance.[10]
Key Advantages Label-free; does not require compound modification; unbiased discovery approach.[4]Confirms target binding in a native, physiological context; provides quantitative potency (EC50); can be adapted to high-throughput formats.[6][7]
Key Limitations Performed in lysate, which doesn't account for cell permeability or compartmentalization; requires sensitive proteomics.Requires a specific antibody or detection reagent for the target protein; not suitable for initial, unbiased discovery.
Typical Readout Protein bands on SDS-PAGE; protein identification by mass spectrometry.Western blot, ELISA, or proximity-based assay signal; melt curve (ΔTm) and dose-response curve (EC50).

Hypothetical Data Summary

Following the proposed workflow, a researcher might generate the following data for this compound.

Table 1: Hypothetical DARTS Mass Spectrometry Results

RankProtein ID (UniProt)Protein NameUnique Peptides IdentifiedFold Protection (Treatment/Control)
1 P27361 Mitogen-activated protein kinase 1 (MAPK1/ERK2) 15 >10
2P6225814-3-3 protein zeta/delta82.5
3P04049Annexin A261.8

Based on this hypothetical data, MAPK1 (ERK2) is the top candidate target for validation.

Table 2: Hypothetical CETSA Validation Data for MAPK1

ParameterValueInterpretation
Melt Temperature (Tm) - Vehicle 48.5 °CThe temperature at which 50% of MAPK1 aggregates without the compound.
Melt Temperature (Tm) - Compound (10 µM) 54.2 °CThe temperature at which 50% of MAPK1 aggregates with the compound.
Thermal Shift (ΔTm) +5.7 °C A significant shift confirming direct binding and stabilization of MAPK1.
ITDR EC50 0.85 µM The concentration of the compound required to achieve 50% of the maximal stabilizing effect in intact cells.

Next Steps: Probing Functional Consequences

Confirming direct target binding with CETSA is a critical milestone, but not the final step. The logical next phase is to determine if this binding event translates into a functional outcome. Since our hypothetical target, MAPK1 (ERK2), is a kinase, a functional assay would measure its enzymatic activity.

G A Upstream Signal (e.g., Growth Factor) B MEK1/2 A->B C MAPK1 (ERK2) (Target Protein) B->C D Substrate (e.g., p90RSK) C->D E Phospho-Substrate D->E F Cellular Response (e.g., Proliferation) E->F G 5,6-Dimethylthieno [2,3-d]pyrimidin-4-amine G->C

Caption: Inhibition of a kinase signaling pathway.

Functional Validation: In-Cell Kinase Activity Assay

Principle: Kinase activity is measured by quantifying the phosphorylation of a known downstream substrate.[11] Inhibition of the kinase by a compound will lead to a decrease in substrate phosphorylation.[12]

Brief Protocol:

  • Culture cells and serum-starve overnight to reduce basal pathway activity.

  • Pre-treat cells with various concentrations of this compound.

  • Stimulate the pathway with an appropriate growth factor (e.g., EGF) to activate the MAPK cascade.

  • Lyse the cells and quantify the levels of phosphorylated MAPK1 (autophosphorylation) and a key downstream substrate (e.g., phosphorylated RSK) relative to the total protein levels using Western blotting or a quantitative immunoassay.

  • A dose-dependent decrease in the phosphorylation of the substrate confirms that target engagement leads to functional inhibition of the kinase.

By systematically applying this workflow—from unbiased discovery with DARTS to biophysical validation with CETSA and finally to functional assessment—researchers can build a robust, data-driven case for the mechanism of action of this compound, paving the way for its rational development as a therapeutic agent.

References

A Comparative Analysis of Thieno[2,3-d]pyrimidine Isomers and Their Biological Activities: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the thienopyrimidine scaffold holds a prominent position due to its structural similarity to endogenous purines, making it a privileged core for the design of a diverse array of therapeutic agents.[1] These bioisosteres of purines, which are fundamental components of DNA and RNA, are adept at interacting with a multitude of biological targets. Thienopyrimidines exist in three primary isomeric forms: thieno[2,3-d]pyrimidine, thieno[3,2-d]pyrimidine, and thieno[3,4-d]pyrimidine. While all three have been investigated for their pharmacological potential, the subtle differences in the fusion of the thiophene and pyrimidine rings give rise to distinct biological activity profiles. This guide provides an in-depth comparative analysis of these isomers, focusing on their anticancer, kinase inhibitory, and antimicrobial activities, supported by experimental data to inform future drug discovery and development endeavors.

The Isomeric Landscape: A Structural Overview

The differential arrangement of the thiophene ring relative to the pyrimidine ring in the three isomers results in altered electronic distribution and steric profiles. This, in turn, influences their binding affinities to various biological targets. The thieno[2,3-d]pyrimidine and thieno[3,2-d]pyrimidine isomers have been more extensively studied compared to the thieno[3,4-d]pyrimidine isomer.[1]

Comparative Anticancer Activity: A Tale of Two Isomers

The quest for novel anticancer agents has led to extensive exploration of thienopyrimidine derivatives. Notably, comparative studies have revealed a general trend in the cytotoxic potential of the two major isomers.

A study evaluating a series of newly synthesized thienopyrimidine derivatives against the NCI 60 cell line panel found that the thieno[2,3-d]pyrimidine scaffold is generally more potent than the corresponding thieno[3,2-d]pyrimidine isomers.[2] For instance, the most active compound identified in this study was a 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one, which exhibited broad-spectrum cytotoxic activity across numerous cancer cell lines.[2]

Structure-Activity Relationship (SAR) Insights:
  • Isomerism is Key: The position of the sulfur atom in the thiophene ring significantly impacts anticancer efficacy, with the [2,3-d] fusion being generally favored over the [3,2-d] arrangement for this biological activity.[2]

  • Substitutions Matter: The nature and position of substituents on both the thiophene and pyrimidine rings play a crucial role in modulating the anticancer activity. For example, in a series of thieno[2,3-d]pyrimidines, the presence of a benzylamino group at the 2-position and methyl groups at the 5- and 6-positions were found to be critical for potent cytotoxicity.[2]

The following table summarizes the comparative growth inhibitory effects of representative isomeric pairs on selected cancer cell lines.

Isomer ScaffoldCompoundCancer Cell LineGrowth Percent (GP)
Thieno[2,3-d]pyrimidine 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-oneMelanoma (MDA-MB-435)-31.02%
Thieno[3,2-d]pyrimidine Corresponding isomeric analogMelanoma (MDA-MB-435)Lower activity observed

Note: A negative Growth Percent (GP) indicates cell killing, while a positive GP indicates growth inhibition. The data highlights the superior potency of the thieno[2,3-d]pyrimidine isomer in this specific comparison.[2]

Kinase Inhibition: A Primary Mechanism of Action

A significant portion of the anticancer activity of thienopyrimidines can be attributed to their ability to inhibit various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.[3][4] The isomeric nature of the scaffold influences both the potency and selectivity of kinase inhibition.

Epidermal Growth Factor Receptor (EGFR) Inhibition:

Thieno[2,3-d]pyrimidine derivatives have been identified as potent EGFR inhibitors.[5] The scaffold acts as a hinge-binding motif, a common feature of many kinase inhibitors.

Phosphoinositide 3-Kinase (PI3K) Inhibition:

The PI3K/Akt/mTOR pathway is a critical signaling cascade in cancer cell growth and survival. Both thieno[2,3-d]pyrimidine and thieno[3,2-d]pyrimidine derivatives have been developed as PI3K inhibitors. A study on piperazinone-containing thieno[3,2-d]pyrimidines led to the discovery of potent and selective PI3Kδ inhibitors with significant antiproliferative activity against non-Hodgkin lymphoma cell lines.[6]

Below is a diagram illustrating the PI3K/Akt/mTOR signaling pathway and the inhibitory action of thienopyrimidines.

PI3K_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation Proliferation Cell Proliferation, Growth, Survival mTORC1->Proliferation Thienopyrimidine Thienopyrimidine Inhibitors Thienopyrimidine->PI3K Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of thienopyrimidines.

Antimicrobial Activity: A Broad Spectrum of Action

Beyond their anticancer properties, thienopyrimidine isomers have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[1]

Antibacterial Activity:

Thieno[2,3-d]pyrimidine derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria.[7] For instance, certain sulfonamide-thienopyrimidine hybrids have exhibited mild to moderate antibacterial effects.[8]

Halogenated thieno[3,2-d]pyrimidines have also been identified as having antibacterial and antifungal properties. A structure-activity relationship study indicated that a chlorine atom at the C4-position is crucial for this biological activity.[9]

Antifungal Activity:

Several thieno[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their antifungal activity against various fungal strains, with some compounds showing promising results.[8] Similarly, halogenated thieno[3,2-d]pyrimidines have displayed selective activity against several fungi.[9]

The following table provides a comparative overview of the antimicrobial activity of representative compounds from different isomeric classes.

Isomer ScaffoldCompound TypeTarget OrganismActivity
Thieno[2,3-d]pyrimidine Sulfonamide hybridS. aureus, E. coliMild antibacterial
Thieno[3,2-d]pyrimidine Halogenated derivativeVarious fungiSelective antifungal
Thieno[3,4-d]pyrimidine --Less explored

Experimental Protocols

To ensure the reproducibility and validation of the presented findings, this section outlines the standard experimental protocols for assessing the biological activities of thienopyrimidine isomers.

Cell Viability (MTT) Assay for Anticancer Activity

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO or a specialized solubilization buffer.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the cell viability against the compound concentration.

Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is a direct measure of kinase activity.

  • Kinase Reaction: The kinase, its specific substrate, ATP, and the test compound are incubated in a multi-well plate.

  • ADP-Glo™ Reagent Addition: After the kinase reaction, the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition: The Kinase Detection Reagent is then added to convert the produced ADP into ATP and to provide the necessary components for a luciferase/luciferin reaction.

  • Luminescence Measurement: The luminescence, which is proportional to the amount of ADP produced, is measured using a luminometer.

  • Data Analysis: The percentage of kinase inhibition is calculated by comparing the luminescence signal of the compound-treated wells to the control wells. The IC50 value is then determined.

The following diagram illustrates the workflow for a typical kinase inhibition assay.

Kinase_Assay_Workflow Start Start: Kinase Reaction Mixture (Kinase, Substrate, ATP, Test Compound) Incubation1 Incubate at Room Temperature Start->Incubation1 Add_ADP_Glo Add ADP-Glo™ Reagent (Terminates Reaction, Depletes ATP) Incubation1->Add_ADP_Glo Incubation2 Incubate Add_ADP_Glo->Incubation2 Add_Detection_Reagent Add Kinase Detection Reagent (Converts ADP to ATP, Luciferase/Luciferin) Incubation2->Add_Detection_Reagent Incubation3 Incubate Add_Detection_Reagent->Incubation3 Measure_Luminescence Measure Luminescence Incubation3->Measure_Luminescence

Caption: A generalized workflow for a kinase inhibition assay.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

  • Compound Preparation: A serial dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable growth medium.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

The comparative analysis of thieno[2,3-d]pyrimidine isomers underscores the profound impact of subtle structural modifications on biological activity. The available evidence suggests that the thieno[2,3-d]pyrimidine scaffold may be a more promising starting point for the development of anticancer agents, while both the [2,3-d] and [3,2-d] isomers exhibit valuable kinase inhibitory and antimicrobial properties. The thieno[3,4-d]pyrimidine isomer remains a relatively underexplored area, warranting further investigation to unlock its therapeutic potential.

Future research should focus on a more systematic and direct comparative evaluation of all three isomers across a wider range of biological targets and disease models. The elucidation of detailed structure-activity relationships through techniques such as co-crystallography with target proteins will be instrumental in the rational design of next-generation thienopyrimidine-based therapeutics with enhanced potency, selectivity, and drug-like properties.

References

head-to-head comparison of 5,6-Dimethylthieno[2,3-d]pyrimidin-4-amine with other PI3K inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of TGX-221 and Other Key PI3K Inhibitors for Researchers and Drug Development Professionals

In the landscape of oncology and inflammation research, the Phosphoinositide 3-kinase (PI3K) signaling pathway remains a pivotal target. Its dysregulation is a common feature in numerous human cancers and immunological disorders, driving cellular proliferation, survival, and metabolic reprogramming. The development of small molecule inhibitors against PI3K isoforms has therefore been an area of intense investigation.

While the specific compound 5,6-Dimethylthieno[2,3-d]pyrimidin-4-amine is not widely characterized as a potent PI3K inhibitor in public literature, its core structure, thieno[2,3-d]pyrimidine, serves as a foundational scaffold for a number of potent kinase inhibitors. This guide focuses on a well-established thieno[2,3-d]pyrimidine-based compound, TGX-221 , a highly selective inhibitor of the p110β PI3K isoform.

This guide provides a head-to-head comparison of TGX-221 against a panel of other well-characterized PI3K inhibitors with varying isoform selectivity profiles: the p110α-selective Alpelisib (BYL719) , the p110δ-selective Idelalisib (Zydelig®) , and the pan-Class I inhibitor Pictilisib (GDC-0941) . We will delve into their biochemical potency, isoform selectivity, and cellular activity, supported by detailed experimental protocols to aid researchers in their own investigations.

The PI3K/Akt Signaling Pathway: A Central Node in Cell Regulation

The PI3K pathway is a critical intracellular signaling cascade that responds to extracellular signals from growth factors and cytokines. Upon activation of receptor tyrosine kinases (RTKs), PI3K is recruited to the plasma membrane where it phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This second messenger, PIP3, acts as a docking site for proteins containing pleckstrin homology (PH) domains, most notably the kinase Akt (also known as Protein Kinase B). This recruitment leads to the phosphorylation and activation of Akt, which in turn phosphorylates a multitude of downstream substrates to regulate fundamental cellular processes. The tumor suppressor phosphatase and tensin homolog (PTEN) acts as a critical negative regulator of this pathway by dephosphorylating PIP3 back to PIP2.

PI3K_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds & Activates PI3K PI3K RTK->PI3K Recruits & Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2:e->PIP3:w p110α/β/δ/γ PTEN PTEN PIP3:e->PTEN:w Dephosphorylates Akt Akt PIP3:e->Akt:w Recruits & Activates pAkt p-Akt (Active) Akt:e->pAkt:w Downstream Downstream Targets (e.g., mTORC1, GSK3β) pAkt:e->Downstream:w Response Cell Proliferation, Survival, Growth Downstream:e->Response:w Kinase_Assay_Workflow A Prepare Assay Plate: - Add PI3K Enzyme - Add Test Compound (e.g., TGX-221) - Add Biotinylated PIP2 Substrate B Initiate Reaction: Add ATP A->B C Incubate: Allow enzymatic reaction to proceed (e.g., 1 hr at RT) B->C D Stop & Detect: Add EDTA (stops reaction) Add Detection Reagents: - Europium-labeled anti-PIP3 Ab - Streptavidin-Allophycocyanin (SA-APC) C->D E Read Plate: Measure TR-FRET signal. High FRET = Low Inhibition Low FRET = High Inhibition D->E

A Researcher's Comparative Guide to Assessing Off-Target Effects of 5,6-Dimethylthieno[2,3-d]pyrimidin-4-amine In Vitro

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of novel therapeutics, the thieno[2,3-d]pyrimidine scaffold has emerged as a privileged structure, particularly in the development of kinase inhibitors for oncology.[1][2] Compounds based on this heterocyclic system, such as 5,6-Dimethylthieno[2,3-d]pyrimidin-4-amine, hold significant promise; however, a critical aspect of their preclinical evaluation is the comprehensive assessment of their off-target effects. This guide provides a comparative analysis of in vitro methodologies to characterize the selectivity profile of this compound, offering researchers the rationale and practical protocols needed to navigate this essential step in drug discovery.

The core challenge in developing kinase inhibitors, including those with a thienopyrimidine backbone, lies in the highly conserved nature of the ATP-binding pocket across the human kinome.[3] This structural similarity can lead to inhibitors binding to unintended kinases, resulting in off-target activities that may cause toxicity or unexpected pharmacological effects.[3][4] Therefore, a multi-pronged in vitro approach is not just recommended but necessary to build a robust safety and efficacy profile.

I. Strategic Approaches to Off-Target Profiling: A Comparative Overview

The assessment of off-target effects for a novel kinase inhibitor like this compound can be broadly categorized into two complementary strategies: biochemical assays and cell-based assays. Each approach provides a unique layer of information, and their combined insights are crucial for making informed decisions in a drug discovery pipeline.

A. Biochemical Assays: Probing Direct Inhibitor-Kinase Interactions

Biochemical assays utilize purified enzymes and substrates to directly measure the inhibitory activity of a compound against a panel of kinases.[5] These assays are fundamental for determining the intrinsic affinity of the inhibitor for its targets and provide a quantitative measure of selectivity.

Key Advantages:

  • Direct Measurement: Directly quantifies the interaction between the inhibitor and the kinase.

  • High Throughput: Amenable to screening against large panels of kinases, offering a broad view of the kinome.[6][7]

  • Quantitative Potency: Delivers precise metrics like IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant).

Limitations:

  • Lack of Cellular Context: Does not account for cell permeability, intracellular ATP concentrations, or the presence of scaffolding proteins, which can influence inhibitor activity in a physiological setting.[8][9]

  • Potential for False Negatives/Positives: The artificial nature of the assay may not always reflect the true biological activity.[9]

Comparison of Common Biochemical Assay Formats:

Assay FormatPrincipleAdvantagesDisadvantages
Radiometric Assays Measures the transfer of radiolabeled phosphate (³²P or ³³P) from ATP to a substrate.[10]Gold standard for sensitivity and direct measurement of catalytic activity.[10]Requires handling of radioactive materials, lower throughput.
Fluorescence-Based Assays (e.g., TR-FRET) Uses fluorescence resonance energy transfer to detect substrate phosphorylation.[11]Non-radioactive, high throughput, readily automated.Susceptible to interference from fluorescent compounds.
Luminescence-Based Assays (e.g., ADP-Glo™) Measures the amount of ADP produced in the kinase reaction, which is converted to a luminescent signal.[12][13]High sensitivity, broad dynamic range, resistant to compound interference.Indirect measurement of phosphorylation.
Competitive Binding Assays Measures the displacement of a labeled probe from the kinase active site by the test inhibitor.[9]Independent of enzyme activity, can identify non-ATP competitive inhibitors.Does not directly measure inhibition of catalytic function.

B. Cell-Based Assays: Evaluating Target Engagement and Functional Consequences

Cell-based assays are critical for validating the findings from biochemical screens in a more physiologically relevant environment.[8] These assays assess whether the compound can access its intracellular target and exert the intended biological effect, as well as reveal any unforeseen cellular consequences.

Key Advantages:

  • Physiological Relevance: Accounts for cell permeability, efflux pumps, and intracellular competition with ATP.[8]

  • Functional Readout: Measures the downstream consequences of target inhibition, providing insights into the compound's mechanism of action.[5]

  • Early Toxicity Assessment: Can provide an early indication of cellular toxicity.[14]

Limitations:

  • Complexity of Interpretation: The observed phenotype may be a result of inhibiting multiple targets or indirect effects on signaling pathways.[3][15]

  • Lower Throughput: Generally more complex and less scalable than biochemical assays.

Comparison of Common Cell-Based Assay Formats:

Assay FormatPrincipleAdvantagesDisadvantages
Target Engagement Assays (e.g., CETSA®) Measures the thermal stabilization of a target protein upon ligand binding.[3][12]Confirms direct binding of the inhibitor to the target in intact cells.Technically demanding, may not be suitable for all targets.
Phosphorylation Assays (e.g., Western Blot, ELISA) Measures the phosphorylation status of the direct substrate of the target kinase or downstream signaling proteins.[8][13]Provides a direct readout of kinase activity in a cellular context.Can be low-throughput, requires specific antibodies.
Cell Proliferation/Viability Assays Measures the effect of the inhibitor on cell growth and survival.[8][16]Simple, high-throughput functional readout.Non-specific; a positive result could be due to on-target or off-target toxicity.[14]
NanoBRET™ Target Engagement Assay Measures the binding of a compound to a target kinase in living cells using bioluminescence resonance energy transfer.[8][17]Real-time measurement of target occupancy in living cells.[17]Requires genetic engineering of cells to express the target kinase fused to a luciferase.
II. Experimental Workflows and Protocols

A systematic approach to off-target profiling is crucial. The following workflow illustrates a logical progression from broad screening to in-depth validation.

G cluster_0 Phase 1: Broad Kinome Screening cluster_1 Phase 2: Potency Determination cluster_2 Phase 3: Cellular Validation A This compound B Biochemical Kinase Panel (e.g., >400 kinases) A->B Single high concentration (e.g., 1-10 µM) C Identify initial off-target hits (% inhibition > 50%) B->C D Biochemical IC50 Determination for primary target and off-target hits C->D Prioritize hits E Quantitative Selectivity Profile D->E F Cell-Based Target Engagement (e.g., CETSA® or NanoBRET™) E->F Select key off-targets for validation G Cellular Phosphorylation Assay (Western Blot/ELISA) E->G Select key off-targets for validation H Confirm on- and off-target inhibition in a cellular context F->H G->H

Caption: A phased workflow for assessing the off-target effects of a kinase inhibitor.

A. Protocol: In Vitro Biochemical Kinase Profiling

This protocol outlines a general procedure for determining the inhibitory activity of this compound against a panel of kinases using a luminescence-based assay.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series in DMSO to achieve the desired final assay concentrations.

  • Kinase Reaction Setup: In a 384-well plate, add the following components in order:

    • Kinase buffer

    • Test compound (or DMSO vehicle control)

    • Purified kinase enzyme

    • Substrate/ATP mixture (ATP concentration should be at or near the Km for each kinase)

  • Incubation: Incubate the reaction plate at 30°C for 60 minutes.[12]

  • Detection: Add a luminescence-based ADP detection reagent (e.g., ADP-Glo™). Incubate at room temperature for 40 minutes to allow for the conversion of ADP to ATP and subsequent light production.

  • Data Acquisition: Read the luminescence signal on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each kinase at each compound concentration relative to the DMSO control. For dose-response curves, determine the IC50 values using non-linear regression analysis.

B. Protocol: Cellular Thermal Shift Assay (CETSA®)

This protocol provides a method to confirm the engagement of this compound with its potential targets in intact cells.

  • Cell Treatment: Culture cells to ~80% confluency. Treat the cells with the test compound at the desired concentration or with a vehicle control (DMSO) for 1-2 hours.[12]

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-60°C) for 3 minutes using a thermal cycler.[12]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the denatured, aggregated proteins.[12]

  • Protein Quantification: Carefully collect the supernatant containing the soluble proteins. Quantify the amount of the target protein in the soluble fraction using Western blotting or mass spectrometry.[12]

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the treated and control samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

III. Interpreting the Data: Building a Selectivity Profile

The ultimate goal of these assays is to build a comprehensive selectivity profile. This is often visualized using a kinome tree or summarized in a table.

Table 1: Hypothetical Selectivity Profile of this compound

Kinase TargetBiochemical IC50 (nM)Cellular Target Engagement (CETSA® Shift, °C)Cellular Phospho-Substrate Inhibition (IC50, nM)
Primary Target (e.g., EGFR) 153.550
Off-Target 1 (e.g., VEGFR2) 2501.8800
Off-Target 2 (e.g., SRC) 1,200No significant shift>10,000
Off-Target 3 (e.g., CDK2) >10,000Not determinedNot determined

Analysis: In this hypothetical example, this compound demonstrates good selectivity for its primary target over the tested off-targets in both biochemical and cellular assays. The larger discrepancy between biochemical and cellular IC50 values for the off-targets suggests that cellular factors may reduce the compound's activity against these kinases.

IV. The Broader Context: Signaling Pathways and Network Effects

It is crucial to consider that inhibiting a kinase, whether on-target or off-target, can have cascading effects on cellular signaling pathways.[15]

G A Growth Factor B Receptor Tyrosine Kinase (e.g., EGFR - Primary Target) A->B C Downstream Signaling (e.g., RAS/MAPK) B->C D Cell Proliferation & Survival C->D E Off-Target Kinase (e.g., VEGFR2) F Angiogenesis Signaling E->F G Angiogenesis F->G H 5,6-Dimethylthieno[2,3-d] pyrimidin-4-amine H->B On-Target Inhibition H->E Off-Target Inhibition

Caption: On- and potential off-target effects on signaling pathways.

This diagram illustrates how a single compound can modulate multiple pathways. While the on-target inhibition of EGFR may be the desired therapeutic effect, the off-target inhibition of VEGFR2 could lead to anti-angiogenic effects, which might be beneficial or detrimental depending on the therapeutic context. Understanding these network effects is critical for predicting the overall pharmacological profile of the compound.

References

A Senior Application Scientist's Guide to Comparative Docking Studies: Thienopyrimidine vs. Pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry, pyrimidine and its bioisosteric analog, thienopyrimidine, represent scaffolds of immense therapeutic interest.[1][2][3] Both core structures are prevalent in a multitude of clinically significant molecules, particularly as inhibitors of protein kinases, which are crucial regulators of cellular processes.[4] The structural distinction—the fusion of a thiophene ring to the pyrimidine core in thienopyrimidines—imparts unique physicochemical properties that can profoundly influence binding affinity, selectivity, and pharmacokinetic profiles.[2][5] Thienopyrimidines, for instance, are often explored for their potential to form additional interactions within a target's active site, potentially leading to enhanced potency.[2][6]

This guide provides a comprehensive framework for conducting comparative molecular docking studies to evaluate and contrast the binding potential of thienopyrimidine and pyrimidine analogs. We will delve into the rationale behind experimental choices, present a robust, self-validating protocol, and use a hypothetical case study targeting the Epidermal Growth Factor Receptor (EGFR) kinase to illustrate these principles. EGFR is a well-validated target in oncology, and its inhibition by small molecules is a cornerstone of modern cancer therapy.[7][8]

Section 1: The Rationale for Comparative Docking

The fundamental question we address is: How does the addition of a fused thiophene ring alter the binding characteristics of a pyrimidine-based inhibitor? Comparative docking aims to predict these differences in silico, guiding the prioritization of compounds for synthesis and biological testing.

  • Steric and Electronic Influence : The thiophene ring adds bulk and alters the molecule's shape and electronic distribution. This can lead to either favorable interactions (e.g., hydrophobic or π-stacking with aromatic residues) or unfavorable steric clashes within the ATP-binding pocket of a kinase.[9][10]

  • Bioisosterism and Scaffold Hopping : Thienopyrimidine is a classic bioisostere of the purine core of ATP.[2] This structural mimicry is a key reason for its success as a kinase inhibitor scaffold.[5] Comparing it to a simpler pyrimidine analog allows researchers to dissect the specific contribution of the fused ring system to the overall binding affinity.

  • Predictive Power : By systematically comparing analogs, we can build Structure-Activity Relationship (SAR) models. Docking helps rationalize why one analog might be more potent than another, providing testable hypotheses for future drug design iterations.[11]

Section 2: Foundational Principles of Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).[10] The process relies on two key components:

  • Search Algorithm : Explores the vast conformational space of the ligand within the receptor's binding site to generate a wide range of possible binding poses.

  • Scoring Function : Estimates the binding affinity (e.g., in kcal/mol) for each generated pose. Lower scores typically indicate more favorable binding.

The trustworthiness of a docking study hinges on a carefully validated protocol. Without validation, the results are merely speculative.

Section 3: Designing a Robust Comparative Docking Study

A scientifically sound docking workflow is a self-validating system. Each step is designed to ensure the reliability of the final predictions.

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_val Phase 2: Validation cluster_exec Phase 3: Execution & Analysis PDB 1. Target Selection & Preparation (e.g., EGFR, PDB: 2GS6) Ligand 2. Ligand Preparation (Thienopyrimidine & Pyrimidine Analogs) Redock 3. Protocol Validation (Redock native ligand) Ligand->Redock RMSD Calculate RMSD (Target < 2.0 Å) Redock->RMSD Assess Accuracy Dock 4. Production Docking (Dock novel analogs) RMSD->Dock If Validated Analyze 5. Post-Docking Analysis (Scores, Poses, Interactions) Dock->Analyze Compare 6. Comparative Analysis (Generate Insights) Analyze->Compare

Caption: A robust workflow for comparative molecular docking studies.

Step-by-Step Protocol

3.1: Target Selection and Preparation

  • Causality : The choice of protein structure is critical. A high-resolution crystal structure (ideally < 2.5 Å) with a bound ligand similar to your compounds is preferred.[12] This ensures the binding site conformation is relevant. For this guide, we select the EGFR kinase domain (PDB ID: 2GS6) , which provides a clear view of the active site.[13]

  • Protocol :

    • Download the PDB file from the RCSB Protein Data Bank.

    • Using molecular modeling software (e.g., AutoDockTools, Chimera), remove all water molecules and non-essential co-factors.[14] The native ligand should also be removed and saved separately for the validation step.

    • Add polar hydrogens to the protein, as these are crucial for forming hydrogen bonds.

    • Assign partial charges (e.g., Kollman charges). This is essential for the scoring function to calculate electrostatic interactions.[14]

    • Save the prepared protein in the required format (e.g., PDBQT for AutoDock Vina).[15]

3.2: Ligand Preparation

  • Causality : Ligands must be in a chemically correct state for the simulation. This includes having a valid 3D structure and the correct protonation state at physiological pH (typically ~7.4). An incorrect protonation state can prevent key hydrogen bonds from being identified.

  • Protocol :

    • Obtain 2D structures (SDF or SMILES format) for the thienopyrimidine and pyrimidine analogs.

    • Convert the 2D structures to 3D using a program like Open Babel.

    • Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy starting conformation.

    • Assign partial charges and define the rotatable bonds. The docking software needs to know which bonds can be twisted to explore different conformations.

    • Save the prepared ligands in the PDBQT format.[16]

3.3: Protocol Validation (Trustworthiness Pillar)

  • Causality : This is the most important step for ensuring your results are trustworthy. The goal is to prove that your chosen docking parameters can accurately reproduce the experimentally determined binding pose of a known ligand. This process is called "redocking."[12][17]

  • Protocol :

    • Define the docking search space (the "grid box"). This is a 3D box centered on the position of the original native ligand in the crystal structure. It must be large enough to accommodate the ligand and allow for rotational and translational movement.[18]

    • Dock the extracted native ligand back into the prepared protein using your chosen software (e.g., AutoDock Vina).[19]

    • Compare the predicted top-scoring pose with the original crystallographic pose by superimposing them.

    • Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the docked pose and the crystal pose.

    • Validation Criterion : An RMSD value below 2.0 Å is considered a successful validation, indicating the docking protocol is reliable.[20] If the RMSD is higher, you must adjust parameters (e.g., grid box size, software settings) and repeat until the criterion is met.

Section 4: Case Study: Comparative Docking Against EGFR

For this hypothetical case study, we will compare two novel analogs against the ATP-binding site of EGFR (PDB: 2GS6).

  • Analog 1 (Pyrimidine Core) : A standard pyrimidine-based inhibitor.

  • Analog 2 (Thienopyrimidine Core) : The thienopyrimidine counterpart of Analog 1.

4.1: Quantitative Data Summary

Following a validated docking protocol, we generate predicted binding affinities and analyze key interactions.

CompoundScaffoldPredicted Binding Affinity (kcal/mol)Key H-Bond Interactions (Residues)Key Hydrophobic/π-Interactions (Residues)
Analog 1 Pyrimidine-8.2Met793 (hinge), Thr790Leu718, Val726, Ala743, Leu844
Analog 2 Thienopyrimidine-9.5Met793 (hinge), Thr790, Asp855 (via water) Leu718, Val726, Ala743, Leu844, Cys797

4.2: Interpretation of Results

  • Binding Affinity : Analog 2 (Thienopyrimidine) shows a significantly lower (more favorable) binding energy than Analog 1. This predicts that the thienopyrimidine analog is a more potent inhibitor. Studies have shown that thienopyrimidine derivatives can be potent EGFR inhibitors.[7][21][22]

  • Interaction Analysis : Both analogs form the critical hydrogen bond with the "hinge" residue Met793, a canonical interaction for many kinase inhibitors. However, the fused thiophene ring of Analog 2 allows it to form an additional hydrophobic interaction with the side chain of Cys797. This additional contact point likely accounts for the improved binding affinity. The ability of fused ring systems to engage in such specific interactions is a key advantage in drug design.[9][23]

Key Interaction Diagram

G cluster_A1 Analog 1 (Pyrimidine) cluster_A2 Analog 2 (Thienopyrimidine) A1 Pyrimidine Core M793_1 Met793 A1->M793_1 H-bond L844_1 Leu844 A1->L844_1 Hydrophobic A2 Thienopyrimidine Core M793_2 Met793 A2->M793_2 H-bond L844_2 Leu844 A2->L844_2 Hydrophobic C797_2 Cys797 A2->C797_2 Hydrophobic

Caption: Simplified 2D interaction map for the two analogs in the EGFR active site.

Section 5: Conclusion and Future Perspectives

This comparative docking study predicts that the thienopyrimidine scaffold offers a distinct advantage over the simpler pyrimidine core for inhibiting EGFR. The fused thiophene ring facilitates additional, favorable interactions within the ATP binding pocket, leading to a stronger predicted binding affinity.

These in silico results provide a strong rationale for prioritizing the synthesis and in vitro testing of the thienopyrimidine series. The next logical steps would be:

  • Synthesis of the prioritized compounds.

  • In vitro Kinase Assays to experimentally determine the IC50 values against EGFR and validate the docking predictions.

  • Cell-based Assays to assess the anti-proliferative effects of the compounds on cancer cell lines overexpressing EGFR.[24]

  • Further Refinement through Molecular Dynamics (MD) simulations to study the stability of the predicted binding poses over time.

By integrating computational predictions with experimental validation, researchers can accelerate the drug discovery cycle, focusing resources on compounds with the highest probability of success.

References

A Comparative Guide to the Structure-Activity Relationships of Diverse Thienopyrimidine Series for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The thienopyrimidine scaffold, a fused heterocyclic system, has garnered significant attention in medicinal chemistry due to its structural similarity to purine bases, rendering it a privileged framework for designing a wide array of bioactive molecules.[1][2] This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of different thienopyrimidine series, with a focus on their application as kinase inhibitors in oncology. We will delve into the nuanced molecular interactions that govern their potency and selectivity, supported by experimental data, to offer actionable insights for researchers and professionals in the field of drug discovery.

The Thienopyrimidine Core: A Versatile Scaffold in Drug Design

Thienopyrimidines are bicyclic heteroaromatic compounds formed by the fusion of a thiophene and a pyrimidine ring. This unique combination imparts favorable physicochemical properties and the ability to interact with various biological targets, including enzymes, receptors, and signaling pathways.[1] The thienopyrimidine nucleus serves as a versatile template for chemical modification, allowing for the fine-tuning of pharmacological profiles. Several thienopyrimidine-based drugs have reached the market or are in clinical development, underscoring the therapeutic potential of this scaffold.[3][4][5]

This guide will focus on two prominent classes of thienopyrimidine-based inhibitors: those targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Phosphoinositide 3-Kinase α (PI3Kα), both critical targets in cancer therapy.

Comparative Analysis of Thienopyrimidine Series as VEGFR-2 Kinase Inhibitors

VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[6][7] Consequently, inhibiting VEGFR-2 is a validated strategy in cancer treatment. The thieno[2,3-d]pyrimidine scaffold has proven to be a particularly fruitful starting point for the development of potent VEGFR-2 inhibitors.

Structure-Activity Relationship of Thieno[2,3-d]pyrimidine Derivatives as VEGFR-2 Inhibitors

A systematic exploration of the SAR of thieno[2,3-d]pyrimidine derivatives has revealed several key structural features that govern their inhibitory activity against VEGFR-2. The general scaffold and key points of modification are illustrated below.

Caption: General SAR of thieno[2,3-d]pyrimidines as VEGFR-2 inhibitors.

Extensive research has demonstrated that substitutions at the 4-position of the thieno[2,3-d]pyrimidine ring are crucial for potent VEGFR-2 inhibition. This position typically accommodates a substituted aniline moiety, which forms key hydrogen bond interactions with the hinge region of the kinase domain. The nature and substitution pattern of this aniline ring significantly impact potency.

For instance, in one series of compounds, the presence of a urea or thiourea moiety at the 4-position, linked to a substituted phenyl ring, led to potent VEGFR-2 inhibition.[7] The electronic nature of the substituents on the terminal phenyl ring plays a significant role, with electron-withdrawing groups often enhancing activity.

Quantitative Comparison of Thieno[2,3-d]pyrimidine-Based VEGFR-2 Inhibitors

The following table summarizes the in vitro VEGFR-2 inhibitory activity and cytotoxic effects of representative thieno[2,3-d]pyrimidine derivatives.

CompoundR (Substitution at position 4)VEGFR-2 IC50 (nM)Cytotoxicity IC50 (µM) (Cell Line)Reference
Sorafenib (Reference Drug)53.63 ± 3.145.91 (MDA-231)[4]
Compound 6b 4-(4-chloro-3-(trifluoromethyl)phenylamino)comparable to sorafenib7.16 (MCF-7)[4]
Compound 17f 4-((4-fluorobenzyl)amino)230 ± 302.80 (HCT-116), 4.10 (HepG2)[7]
Compound 8b 4-(3-chloro-4-fluorophenylamino)5Not Reported[6]
Compound 8e 4-(3-ethynylphenylamino)3.9Not Reported[6]
Compound 12j 4-((3-methoxybenzyl)amino)25 (c-Met), 48 (VEGFR-2)Not Reported[8]
Compound 12m 4-((3-hydroxybenzyl)amino)Not ReportedNot Reported[8]

Data is presented as reported in the cited literature. Direct comparison should be made with caution due to potential variations in assay conditions.

The data clearly indicates that subtle modifications to the substituent at the 4-position can lead to significant changes in inhibitory potency. For example, compounds 8b and 8e exhibit exceptionally potent VEGFR-2 inhibition with IC50 values in the low nanomolar range.[6] This highlights the importance of exploring a diverse range of substituents at this position to optimize activity.

Comparative Analysis of Thienopyrimidine Series as PI3Kα Kinase Inhibitors

The phosphoinositide 3-kinase (PI3K) signaling pathway is frequently dysregulated in human cancers, making it an attractive target for therapeutic intervention.[9][10] The thienopyrimidine scaffold has also been successfully utilized to develop potent and selective inhibitors of PI3Kα.

Structure-Activity Relationship of Thieno[3,2-d]pyrimidine and Thieno[2,3-d]pyrimidine Derivatives as PI3Kα Inhibitors

For PI3Kα inhibitors, both thieno[3,2-d]pyrimidine and thieno[2,3-d]pyrimidine cores have been explored. A key feature of many potent PI3K inhibitors is a morpholine moiety, which often occupies a specific pocket in the enzyme's active site.

In a series of thieno[3,2-d]pyrimidine derivatives, the introduction of a piperazinone-containing substituent at the 6-position was found to be beneficial for both potency and selectivity for PI3Kδ over other isoforms.[2]

For a series of 2-aryl-4-morpholinothieno[2,3-d]pyrimidines, the substitution pattern on the 2-aryl ring was found to be a critical determinant of their inhibitory activity against PI3K isoforms.[11] A hydroxyl group at the 3-position of the 2-phenyl ring was shown to be important for potent inhibition.

Quantitative Comparison of Thienopyrimidine-Based PI3Kα Inhibitors

The following table summarizes the in vitro PI3Kα inhibitory activity of representative thienopyrimidine derivatives.

CompoundScaffoldR (Key Substituent)PI3Kα IC50 (nM)Reference
Compound 9a Thieno[2,3-d]pyrimidine2-(1H-pyrazol-4-yl)-4-morpholino9470 ± 630[12]
Compound 6a Thieno[2,3-d]pyrimidine2-(indol-5-yl)-4-morpholinoNot explicitly stated in nM, but reported as potent[10]
Compound 7a Thiazolo[5,4-d]pyrimidine2-(indol-5-yl)-4-morpholinoNot explicitly stated in nM, but reported as potent[10]
Compound IIIa Thieno[2,3-d]pyrimidine2-(3-hydroxyphenyl)-4-morpholino% Inhibition at 10 µM: PI3Kβ: 62%, PI3Kγ: 70%[11]
Compound VIb Thieno[2,3-d]pyrimidine2-(3-hydroxy-5-methoxyphenyl)-4-morpholino% Inhibition at 10 µM: PI3Kβ: 72%, PI3Kγ: 84%[11]

Data is presented as reported in the cited literature. Direct comparison should be made with caution due to potential variations in assay conditions.

The data for the PI3K inhibitors highlights the importance of the substitution at the 2-position of the thieno[2,3-d]pyrimidine core. The presence of a 3-hydroxyphenyl group in compound IIIa and a 3-hydroxy-5-methoxyphenyl group in compound VIb leads to significant inhibitory activity against PI3Kβ and PI3Kγ isoforms.[11]

Experimental Methodologies

To ensure the reproducibility and validity of the presented data, it is crucial to understand the experimental protocols used for their generation. Below are detailed, step-by-step methodologies for the key assays cited in this guide.

In Vitro VEGFR-2 Kinase Assay (Luminescence-Based)

This assay quantifies the amount of ATP remaining after a kinase reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed).

Kinase_Assay_Workflow cluster_0 Assay Preparation cluster_1 Kinase Reaction cluster_2 Detection and Analysis Prepare_Reagents 1. Prepare 1x Kinase Buffer, Master Mix, and serial dilutions of the test inhibitor. Add_Master_Mix 2. Add Master Mix to a 96-well plate. Prepare_Reagents->Add_Master_Mix Add_Inhibitor 3. Add inhibitor dilutions and controls (positive and blank). Add_Master_Mix->Add_Inhibitor Add_Enzyme 4. Add diluted VEGFR-2 enzyme to initiate the reaction. Add_Inhibitor->Add_Enzyme Incubate 5. Incubate the plate at 30°C for 45 minutes. Add_Enzyme->Incubate Stop_Reaction 6. Add ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. Incubate->Stop_Reaction Generate_Signal 7. Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Stop_Reaction->Generate_Signal Read_Plate 8. Measure luminescence using a plate reader. Generate_Signal->Read_Plate Analyze_Data 9. Calculate Percent Inhibition and determine the IC50 value. Read_Plate->Analyze_Data

Caption: Workflow for an in vitro VEGFR-2 kinase assay.

Protocol:

  • Reagent Preparation:

    • Prepare 1x Kinase Buffer by diluting a 5x stock solution with nuclease-free water.

    • Prepare a Master Mix containing 1x Kinase Buffer, ATP, and a suitable substrate (e.g., Poly(Glu,Tyr) 4:1).[13]

    • Prepare serial dilutions of the thienopyrimidine test compound in 1x Kinase Buffer. The final DMSO concentration should not exceed 1%.[3][8]

  • Kinase Reaction:

    • Add the Master Mix to the wells of a solid white 96-well plate.[13]

    • Add the diluted test compound to the appropriate wells. For control wells, add buffer with the same DMSO concentration.

    • Initiate the reaction by adding the diluted recombinant human VEGFR-2 enzyme to all wells except the "blank" wells.[3]

    • Incubate the plate at 30°C for 45 minutes.[3]

  • Detection:

    • Stop the kinase reaction by adding ADP-Glo™ Reagent to each well.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal through a luciferase reaction.[13]

  • Data Analysis:

    • Measure the luminescence using a microplate reader.

    • Subtract the background signal from the "blank" wells.

    • Calculate the percent inhibition for each compound concentration relative to the "positive control" (100% activity).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[13]

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the thienopyrimidine compounds and incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[1]

    • Remove the culture medium and add fresh medium containing MTT (final concentration of 0.5 mg/mL) to each well.[14]

    • Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.[1][14]

  • Formazan Solubilization:

    • Carefully remove the MTT-containing medium.

    • Add a solubilizing agent, such as DMSO or a specialized solubilization buffer, to each well to dissolve the formazan crystals.[1][12]

  • Absorbance Measurement:

    • Measure the absorbance of the colored solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[15]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control cells.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value.

Conclusion

The thienopyrimidine scaffold represents a highly versatile and fruitful starting point for the development of potent and selective inhibitors of various biological targets, particularly kinases involved in cancer progression. This guide has provided a comparative overview of the structure-activity relationships for two distinct series of thienopyrimidine derivatives targeting VEGFR-2 and PI3Kα.

The key takeaways for researchers and drug development professionals are:

  • Systematic SAR exploration is crucial: Subtle modifications to the substitution patterns on the thienopyrimidine core can lead to dramatic changes in potency and selectivity.

  • Target-specific optimization is necessary: The optimal substitution patterns for VEGFR-2 and PI3Kα inhibitors differ, highlighting the importance of tailoring the chemical design to the specific biological target.

  • Standardized experimental protocols are essential for data comparability: The use of well-defined and validated assays, such as the ones detailed in this guide, is critical for generating reliable and reproducible data.

By leveraging the insights presented in this guide, researchers can make more informed decisions in the design and optimization of novel thienopyrimidine-based therapeutics.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5,6-Dimethylthieno[2,3-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like 5,6-Dimethylthieno[2,3-d]pyrimidin-4-amine is foundational to therapeutic innovation. This compound, a member of the thienopyrimidine class, is structurally analogous to purines, making it a valuable scaffold in medicinal chemistry for targeting kinases and other cellular pathways.[1] However, with the power of discovery comes the profound responsibility of ensuring safety and environmental stewardship. Proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of a robust and ethical research program.

This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, moving beyond simple instructions to explain the scientific rationale behind each procedural choice. Our goal is to empower your laboratory with the knowledge to manage this chemical waste stream confidently and in full compliance with safety standards.

Section 1: Hazard Identification and Risk Assessment

Understanding the intrinsic hazards of a compound is the critical first step in developing a safe disposal plan. This compound is not a benign substance; it possesses a specific hazard profile that dictates our handling and disposal strategy. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is associated with multiple hazards.[2]

The primary hazards, as identified in authoritative databases, are summarized below.[2]

Hazard ClassGHS Hazard CodeDescriptionImplications for Handling and Disposal
Acute Toxicity, OralH302Harmful if swallowedAvoid ingestion. Waste containers must be clearly labeled to prevent accidental consumption. In case of ingestion, immediate medical attention is required.
Skin IrritationH315Causes skin irritationDirect skin contact must be prevented through appropriate gloves. All contaminated personal protective equipment (PPE) must be disposed of as hazardous waste.
Serious Eye IrritationH319Causes serious eye irritationEye protection is mandatory. Spills or splashes pose a significant risk to vision. Emergency eyewash stations must be accessible.
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritationWork should be conducted in a well-ventilated area or chemical fume hood to avoid inhalation of dust or aerosols.

Causality: The thienopyrimidine core, being a nitrogen-containing heterocyclic compound, can interact with biological systems, leading to these irritant and toxic effects.[1] The amine functional group can also contribute to its irritant properties. Therefore, treating this compound with the utmost care is scientifically justified.

Section 2: Personal Protective Equipment (PPE) and Engineering Controls

Based on the risk assessment, a specific set of controls is required to create a self-validating system of safety.

  • Engineering Controls : All handling of this compound, including weighing, transferring, and preparing waste, must be conducted inside a certified chemical fume hood. This is the primary line of defense against respiratory exposure (H335).[2]

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Chemical safety goggles or a face shield are mandatory to protect against splashes that could cause serious eye irritation (H319).[3]

    • Hand Protection : Chemically resistant gloves, such as nitrile gloves, must be worn at all times. If contamination occurs, gloves should be removed immediately and disposed of as hazardous waste, followed by thorough hand washing. This mitigates the risk of skin irritation (H315).[3][4]

    • Body Protection : A standard laboratory coat must be worn and fully buttoned.

    • Respiratory Protection : If there is a risk of generating significant dust outside of a fume hood (e.g., during a large spill cleanup), a NIOSH-approved respirator with an appropriate particulate filter may be necessary.

Section 3: Disposal Workflow and Step-by-Step Protocol

The disposal of this compound is governed by its classification as a hazardous chemical waste. The following workflow ensures compliance with regulations set forth by agencies such as the Environmental Protection Agency (EPA).[5][6]

G cluster_lab In-Laboratory Procedures cluster_ehs EHS / Facility Procedures A Generation of Waste (e.g., unused solid, contaminated labware) B Characterize Waste (Solid, Non-halogenated Organic Amine) A->B C Select Waste Container (HDPE, screw-top, leak-proof) B->C D Label Container ('Hazardous Waste', full chemical name, hazard pictograms) C->D E Segregate and Store (In Satellite Accumulation Area, away from oxidizers) D->E F Scheduled Waste Pickup (By trained EHS personnel) E->F Hand-off G Transport to Central Facility (On-site consolidation) F->G H Final Disposal (via licensed hazardous waste vendor - typically incineration) G->H

Caption: Disposal workflow for this compound.

Experimental Protocol: Waste Accumulation and Disposal
  • Waste Characterization :

    • Identify the waste stream. This includes:

      • Pure, unused this compound.

      • Spatulas, weigh boats, or filter papers grossly contaminated with the solid compound.

      • Personal protective equipment (e.g., gloves) that is contaminated.

    • This compound is a non-halogenated, nitrogen- and sulfur-containing organic solid. It should not be mixed with halogenated waste, liquid waste, or reactive waste streams.

  • Container Selection and Labeling :

    • Obtain a designated solid hazardous waste container. This should be a high-density polyethylene (HDPE) drum or pail with a secure, vapor-tight screw-top lid.

    • Affix a "Hazardous Waste" label to the container before adding any waste.

    • Clearly write the full chemical name: "This compound ". Do not use abbreviations.

    • Add the appropriate GHS hazard pictograms (e.g., exclamation mark for irritant/harmful).

  • Waste Accumulation :

    • Carefully place the solid waste into the designated container using a funnel or powder scoop to minimize dust generation.

    • Keep the waste container closed at all times, except when actively adding waste. This is a key requirement from the EPA to prevent the release of hazardous vapors or dust.[5]

  • Storage :

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

    • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

    • Crucial Segregation : Store this container away from strong oxidizing agents, with which it may be incompatible. While specific reactivity data is limited, heterocyclic amines can react with strong oxidizers.

  • Requesting Disposal :

    • Once the container is full, or if work with this chemical is complete, arrange for pickup by your institution's Environmental Health and Safety (EHS) department.

    • EHS will then transport the waste to a central accumulation facility before it is sent to a licensed hazardous waste disposal company.[7]

  • Final Disposition :

    • The most common and environmentally sound method for disposing of solid organic compounds like this is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[5] This process ensures the complete destruction of the hazardous chemical.

Section 4: Emergency Procedures

  • Spill :

    • For a small spill (solid), gently cover with an absorbent material (e.g., vermiculite or sand). Avoid raising dust.

    • Wearing appropriate PPE, carefully scoop the material into the hazardous waste container.

    • Clean the area with a suitable solvent (e.g., isopropanol), and dispose of all cleaning materials as hazardous waste.

    • For a large spill, evacuate the area and contact EHS immediately.

  • Exposure :

    • Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[4] Seek medical attention if irritation persists.[4]

    • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.

    • Inhalation : Move to fresh air. If breathing is difficult, seek immediate medical attention.[4]

    • Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

By adhering to this comprehensive guide, laboratory professionals can manage the waste generated from this compound not only in compliance with regulations but with a deep-seated commitment to the safety of themselves, their colleagues, and the environment.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 5,6-Dimethylthieno[2,3-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of your work and your personal safety are paramount. This guide provides essential, in-depth technical and safety information for the handling of 5,6-Dimethylthieno[2,3-d]pyrimidin-4-amine, a compound of interest in medicinal chemistry. Our commitment is to empower you with the knowledge to manage this chemical safely and effectively, ensuring that your focus remains on innovation and discovery.

Understanding the Hazard Profile

This compound is a heterocyclic compound containing both nitrogen and sulfur, structural motifs common in many biologically active molecules.[1] While its full toxicological profile is not exhaustively studied, data from authoritative sources indicate specific hazards that necessitate careful handling. According to the PubChem database, this compound is classified with the following hazards[2]:

  • Harmful if swallowed: Acute oral toxicity.

  • Causes skin irritation: Can lead to redness, itching, and inflammation upon contact.

  • Causes serious eye irritation: Poses a risk of significant eye damage.

  • May cause respiratory irritation: Inhalation of dust or aerosols can irritate the respiratory tract.

A Safety Data Sheet (SDS) for the closely related compound, 5,6-Dimethylthieno[2,3-d]pyrimidine-4(3H)-thione, further supports these warnings and underscores the need for robust protective measures.[3]

Core Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is crucial when handling this compound. This protocol is designed to provide comprehensive protection against the primary routes of exposure: inhalation, skin contact, and eye contact.

Given that the compound may cause respiratory irritation, appropriate respiratory protection is mandatory, especially when handling the solid form or creating solutions.

  • For low-dust operations: A NIOSH-approved N95 respirator is the minimum requirement.

  • For operations with the potential for aerosol generation or significant dust: A half-mask or full-face air-purifying respirator with appropriate particulate and organic vapor cartridges is recommended. In situations with high concentrations or poor ventilation, a powered air-purifying respirator (PAPR) or a self-contained breathing apparatus (SCBA) should be considered.[2]

To prevent serious eye irritation, direct contact with the eyes must be avoided.

  • Minimum Requirement: ANSI Z87.1 compliant safety glasses with side shields.

  • Enhanced Protection: Chemical splash goggles are required when handling solutions or if there is a risk of splashing.

  • Maximum Protection: A full-face shield worn over safety glasses or goggles provides the highest level of protection, especially during procedures with a high risk of splashes or aerosol generation.

Preventing skin contact is critical to avoid irritation. A comprehensive approach to skin protection includes appropriate gloves and a lab coat.

    • Double gloving: Wearing two pairs of nitrile gloves can provide an additional layer of safety. If the outer glove is contaminated, it can be removed, leaving the inner glove to provide temporary protection.

    • Alternative materials: For prolonged handling or in situations with a higher risk of exposure, consider gloves made from materials with better resistance to aromatic amines, such as butyl rubber or Viton™.[1][6] Always consult the glove manufacturer's chemical resistance guide.

  • Lab Coat: A flame-resistant lab coat that is fully buttoned is required to protect the skin and personal clothing from contamination.

Closed-toe shoes are mandatory in any laboratory setting where chemicals are handled.

Operational and Disposal Plans: A Step-by-Step Guide

Safe handling extends beyond the use of PPE. A systematic approach to the entire workflow, from preparation to disposal, is essential for maintaining a safe laboratory environment.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Appropriate PPE B Work in a Ventilated Area A->B Ensure Safety First C Weigh Solid in a Fume Hood B->C Control Exposure D Handle with Care C->D Proceed to Experiment E Avoid Inhalation and Contact D->E Maintain Vigilance F Decontaminate Surfaces E->F After Experiment G Segregate Waste F->G Prevent Cross-Contamination H Dispose of Waste Properly G->H Follow EHS Guidelines

Caption: A streamlined workflow for the safe handling of this compound.

Step 1: Preparation

  • Don PPE: Before entering the laboratory, put on all required personal protective equipment as outlined in the "Core Personal Protective Equipment (PPE) Protocol" section.

  • Ensure Ventilation: All work with this compound, especially the handling of the solid powder, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Weighing: When weighing the solid compound, use a fume hood or a balance with a ventilated enclosure.

Step 2: Handling

  • Careful Transfer: Handle the solid and any solutions with care to prevent spills and the generation of dust or aerosols.

  • Avoid Contact: Be mindful to avoid direct contact with skin, eyes, and clothing. If contact occurs, follow the first aid procedures outlined below.

Step 3: Cleanup and Disposal

  • Decontamination: After completing your work, decontaminate all surfaces and equipment that may have come into contact with the chemical using an appropriate solvent (e.g., ethanol), followed by soap and water.

  • Waste Segregation: All waste contaminated with this compound must be segregated into a clearly labeled hazardous waste container. This includes pipette tips, gloves, and any contaminated paper towels.

  • Disposal: Due to its sulfur content, the disposal of this compound should be handled with care to prevent the formation of acidic byproducts in the environment.[7][8] All waste should be disposed of through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this chemical down the drain.

Emergency Procedures

In the event of an exposure, immediate and appropriate action is critical.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[3]
Inhalation Move the exposed individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[9]

References

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5,6-Dimethylthieno[2,3-d]pyrimidin-4-amine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.